Propiomazine Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;/h6-12,14H,5,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVNGSMLNPWNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872383 | |
| Record name | Propiomazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240-15-9 | |
| Record name | Propiomazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiomazine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001240159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiomazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIOMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BO17YR03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propiomazine Hydrochloride: A Technical Guide to its Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine, a phenothiazine derivative, is recognized for its sedative, antiemetic, and weak antipsychotic properties. This technical guide provides a detailed overview of the receptor binding profile of Propiomazine Hydrochloride. While qualitative information regarding its receptor interactions is available, a comprehensive quantitative analysis of its binding affinities remains to be fully elucidated in publicly accessible literature. This document summarizes the known receptor targets, provides a generalized experimental protocol for determining binding affinities, and illustrates relevant signaling pathways and experimental workflows.
Introduction
This compound is a first-generation antipsychotic agent belonging to the phenothiazine class.[1][2][3][4][5][6][7] Its clinical utility is primarily attributed to its sedative and antiemetic effects, with its antipsychotic action being less pronounced compared to other phenothiazines.[3][4][7] The pharmacological effects of propiomazine are a direct consequence of its interaction with a variety of neurotransmitter receptors.[2][3][4][6][7] Understanding the nuances of these interactions is critical for elucidating its mechanism of action, predicting its therapeutic and adverse effect profiles, and guiding further drug development.
Receptor Binding Profile of this compound
This compound exhibits a broad receptor binding profile, acting as an antagonist at several key receptor systems within the central nervous system.[2][3][4][6][7] Its sedative properties are largely attributed to its potent antagonism of the histamine H1 receptor.[3][4][5][7] The antipsychotic and antiemetic effects are thought to be mediated through its blockade of dopamine and serotonin receptors.[2][3][4]
Qualitative Receptor Binding Summary
Propiomazine has been shown to be an antagonist at the following receptors:
Quantitative Receptor Binding Data
A comprehensive search of available scientific literature and databases, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, did not yield a complete quantitative binding profile (i.e., Ki, IC50, or pA2 values) for propiomazine across all its known receptor targets.[1][8][9][10] This represents a significant data gap in the public domain. The table below is structured to present such data; however, it remains largely unpopulated due to the lack of available information.
| Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue/Cell Source |
| Dopamine | |||
| D1 | Data not available | ||
| D2 | Data not available | ||
| D4 | Data not available | ||
| Serotonin | |||
| 5-HT2A | Data not available | ||
| 5-HT2C | Data not available | ||
| Muscarinic | |||
| M1 | Data not available | ||
| M2 | Data not available | ||
| M3 | Data not available | ||
| M4 | Data not available | ||
| M5 | Data not available | ||
| Adrenergic | |||
| α1 | Data not available | ||
| Histamine | |||
| H1 | Data not available |
Experimental Protocols for Receptor Binding Assays
The determination of receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. The following is a generalized protocol that can be adapted for assessing the binding of this compound to its various target receptors.
General Principle of Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (a compound with known high affinity and specificity for the receptor of interest) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Materials and Reagents
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., from recombinant cell lines or specific brain regions).
-
Radioligand: A high-affinity, receptor-subtype-specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the same receptor to determine non-specific binding.
-
Assay Buffer: Buffer solution appropriate for the specific receptor (e.g., Tris-HCl with co-factors).
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
-
Scintillation Fluid: For use with the scintillation counter.
Assay Procedure
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in an appropriate buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.
-
-
Assay Incubation:
-
In a multi-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of this compound (test compound).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-radiolabeled control ligand.
-
-
Add the prepared membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the control ligand) from the total binding (counts from wells without the test compound).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand from the competition curve.
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways
Propiomazine's antagonist activity at various G-protein coupled receptors (GPCRs) interferes with distinct downstream signaling cascades. For instance, its blockade of histamine H1, muscarinic M1, M3, M5, and alpha-1 adrenergic receptors inhibits Gq-mediated signaling, while its antagonism of dopamine D2-like and muscarinic M2 and M4 receptors blocks Gi-mediated pathways.
References
- 1. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Propiomazine (HMDB0014915) [hmdb.ca]
- 5. SMPDB [smpdb.ca]
- 6. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. PDSP Kᵢ Database [pdspdb.unc.edu]
- 9. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of Propiomazine Hydrochloride
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a phenothiazine derivative with sedative and antiemetic properties. This document details the chemical synthesis, including reaction protocols for its precursors, and outlines a suite of analytical techniques for its characterization. The information is intended to support researchers, scientists, and professionals involved in drug development and quality control.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of key precursors, 2-propionylphenothiazine and 2-dimethylaminoisopropyl chloride hydrochloride. These intermediates are then reacted to form the propiomazine base, which is subsequently converted to its hydrochloride salt.
Synthesis of Precursors
1. 2-Propionylphenothiazine:
The synthesis of 2-propionylphenothiazine is a critical initial step. While various methods exist for the acylation of phenothiazines, a common approach involves the Friedel-Crafts acylation of phenothiazine with propionyl chloride in the presence of a Lewis acid catalyst.
2. 2-Dimethylaminoisopropyl chloride hydrochloride:
The synthesis of this precursor can be achieved by the chlorination of 1-dimethylamino-2-propanol.
Experimental Protocol: A solution of 1-dimethylamino-2-propanol (3.77 g) in chloroform (10 ml) is cooled to approximately 0°C with stirring. A solution of freshly distilled thionyl chloride (5.72 g) in chloroform (2 ml) is added. The reaction mixture is allowed to warm to room temperature over about 30 minutes and then heated to reflux for an additional 30 minutes. During heating, the initially precipitated material redissolves, and subsequently, 1-dimethylamino-2-chloropropane hydrochloride begins to crystallize from the boiling solvent. After cooling, the reaction mixture is diluted with ether and filtered to yield the product.
Synthesis of Propiomazine Base
The propiomazine base is synthesized by reacting 2-propionylphenothiazine with 2-dimethylaminoisopropyl chloride in the presence of a strong base.
Experimental Protocol: To a stirred solution of 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g, 0.427 mole) in a mixture of water (50 ml) and toluene (250 ml), an aqueous sodium hydroxide solution is added at a temperature below 10°C to basify the mixture. The organic layer is then separated. To this toluene layer, 2-propionyl phenothiazine (50 g, 0.171 mole) and potassium hydroxide flakes (19 g, 0.342 mole) are added at a temperature below 10°C. The temperature of the reaction mixture is slowly raised to reflux and maintained for 5-6 hours under azeotropic conditions. The progress of the reaction is monitored by HPLC.[1][2]
Formation of this compound
The final step is the conversion of the propiomazine base to its hydrochloride salt.
Experimental Protocol: After completion of the reaction for the synthesis of the propiomazine base, the reaction mixture is cooled to 25-30°C, and water (200 ml) is added and stirred for 10-15 minutes. The organic layer is separated and concentrated to obtain the crude propiomazine base. The crude base is then dissolved in a suitable organic solvent, such as isopropanol. An equimolar amount of hydrochloric acid (either as a gas or dissolved in a compatible solvent like isopropanol) is added to the solution. The this compound precipitates out of the solution and can be collected by filtration and then dried.
Characterization of this compound
A thorough characterization of this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are commonly employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₅ClN₂OS |
| Molecular Weight | 376.94 g/mol [3] |
| Melting Point | 201-206 °C[4] |
| Appearance | Yellow, practically odorless powder[4][5] |
| Solubility | Very soluble in water; freely soluble in alcohol; insoluble in benzene[4][6] |
Spectroscopic Analysis
1. Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is used to determine the absorption maxima of this compound, which is characteristic of its chemical structure.
Experimental Protocol: A dilute solution of this compound is prepared in an appropriate solvent (e.g., water or acidic solution). The UV-Vis spectrum is recorded over a range of 200-400 nm using a double beam UV-Visible spectrophotometer. The wavelength of maximum absorbance (λmax) is then determined. The maximum absorbance for this compound in an acidic solution is observed at 244 nm.[7]
2. Infrared (IR) Spectroscopy:
IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule.
Experimental Protocol: A small amount of the this compound sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer. The resulting spectrum should show characteristic peaks corresponding to the functional groups of the molecule, such as C=O stretching for the ketone, C-N stretching for the amine, and C-S stretching for the phenothiazine ring.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.
Experimental Protocol: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, splitting patterns, and integration values of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the compound. A ¹H NMR spectrum for the propiomazine free base is available for reference.[8]
4. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for this analysis.
Experimental Protocol: A solution of the sample is injected into the GC-MS system. The compound is separated on a capillary column and then ionized, typically by electron impact (EI). The mass spectrometer then separates and detects the resulting ions. The mass spectrum of propiomazine shows characteristic peaks, with the top 5 peaks at m/z 72.0, 149.0, 255.0, 197.0, and 73.0.[5][7]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for determining the purity of this compound and for quantifying it in pharmaceutical formulations.
Experimental Protocol: A reversed-phase HPLC (RP-HPLC) method can be employed for the analysis. The separation can be achieved using an Inertsil ODS 3V (150mm x 4.6 mm, 5µm) column with a mobile phase consisting of a gradient mixture of pH 3.0 Potassium Di-Hydrogen phosphate and Acetonitrile. The flow rate is maintained at 1.2 ml/min, and detection is carried out at 260 nm using a UV detector. The retention time for propiomazine under these conditions is approximately 3.76 minutes.[9]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Signaling pathway of Propiomazine as a multi-receptor antagonist.
References
- 1. EP3759081A1 - An improved process for the preparation of propiomazine maleate - Google Patents [patents.google.com]
- 2. WO2019167058A1 - An improved process for the preparation of propiomazine maleate - Google Patents [patents.google.com]
- 3. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Dimethylaminoisopropyl chloride hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 7. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. propiomazine(362-29-8) 1H NMR spectrum [chemicalbook.com]
- 9. iajpb.org [iajpb.org]
Propiomazine Hydrochloride Pharmacokinetics in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of propiomazine hydrochloride pharmacokinetics in rodent models. Due to a notable lack of publicly available, detailed pharmacokinetic studies on propiomazine in these species, this document leverages data from the closely related phenothiazine, promazine, to provide an illustrative framework. This guide covers metabolic pathways, experimental protocols for pharmacokinetic studies, and the known receptor interactions of propiomazine. All quantitative data for the surrogate compound, promazine, are presented in structured tables for clarity. Methodologies for key experiments are detailed to assist in the design of future studies. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a phenothiazine derivative with sedative and antihistaminic properties.[1] While it has been used in clinical settings, a thorough characterization of its pharmacokinetic profile in preclinical rodent models is not extensively documented in publicly accessible literature. Understanding the absorption, distribution, metabolism, and excretion (ADME) of propiomazine in these models is crucial for drug development and for interpreting toxicological and efficacy studies. This guide aims to consolidate the available information and provide a foundational resource for researchers in this field.
Pharmacokinetic Profile (Surrogate Data: Promazine)
Given the absence of specific quantitative pharmacokinetic data for propiomazine in rodent models, this section presents data for promazine, a structurally related phenothiazine, following intraperitoneal administration in rats.[2] This information can serve as a valuable reference point for estimating the potential pharmacokinetic behavior of propiomazine.
Table 1: Single-Dose Pharmacokinetic Parameters of Promazine in Rat Plasma and Brain
| Parameter | Plasma | Brain |
| Dose (mg/kg, i.p.) | 10 | 10 |
| AUC (ng·h/mL or ng·h/g) | 1,254 | 36,015 |
| Brain/Plasma AUC Ratio | - | 28.72 |
| Half-life (t½) (h) | 3.8 | 4.2 |
Data from a study on male Wistar rats.[2]
Table 2: Chronic-Dose Pharmacokinetic Parameters of Promazine in Rat Plasma and Brain
| Parameter | Plasma | Brain |
| Dose (mg/kg/day, i.p. for 14 days) | 10 | 10 |
| AUC (ng·h/mL or ng·h/g) | 2,876 | 82,560 |
| Brain/Plasma AUC Ratio | - | 28.7 |
| Half-life (t½) (h) | 6.2 | 6.8 |
Data from a study on male Wistar rats.[2]
Metabolism
The metabolism of propiomazine, like other phenothiazines, is presumed to occur primarily in the liver.[3] While a complete metabolic map in rodents is not available, studies have identified key metabolic transformations.
One significant metabolic pathway for propiomazine in rats is N-demethylation. The N-demethylated metabolite of propiomazine has been identified in the urine of rats following oral administration, indicating its formation in vivo.[4]
Based on studies of the related compound promazine, other potential metabolic pathways for propiomazine in rodents could include sulfoxidation.[2] The primary metabolites of promazine found in rats are desmethylpromazine and promazine sulphoxide.[2]
Figure 1: Putative metabolic pathway of propiomazine in rodents.
Experimental Protocols
This section details the methodologies for conducting pharmacokinetic studies of phenothiazines in rodent models, based on published research.[2]
Animal Models
-
Species: Male Wistar rats are a commonly used model for pharmacokinetic studies of phenothiazines.[2]
Drug Administration
-
Route: Intraperitoneal (i.p.) injection is a frequently employed route for administering phenothiazines in rodent studies.[2]
-
Dosage: A single dose of 10 mg/kg or chronic administration of 10 mg/kg once daily for two weeks have been used in studies with promazine.[2]
Sample Collection
-
Biological Matrices: Blood (for plasma) and brain tissue are the primary matrices for assessing the pharmacokinetics of centrally acting drugs like phenothiazines.[2]
-
Sampling Time Points: Blood and brain samples are typically collected at various time points post-administration to construct a concentration-time curve.
Figure 2: General workflow for a rodent pharmacokinetic study.
Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of phenothiazines and their metabolites in biological samples.[2]
Signaling Pathways
Propiomazine acts as an antagonist at several receptor types, which underlies its therapeutic effects and side-effect profile.[3] Its primary mechanism of action involves blocking histamine H1 receptors, which contributes to its sedative properties.[3] It also exhibits antagonism at dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[3]
Figure 3: Propiomazine receptor antagonism and downstream effects.
Conclusion
This technical guide highlights the significant gap in the scientific literature regarding the pharmacokinetics of this compound in rodent models. While direct quantitative data remains elusive, the information compiled herein from related compounds and metabolic studies provides a valuable starting point for researchers. The provided experimental protocols and diagrams offer a framework for designing and interpreting future studies aimed at definitively characterizing the pharmacokinetic profile of propiomazine in preclinical species. Such studies are essential for advancing our understanding of this compound and for its potential future development.
References
- 1. Propiomazine - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of propiomazine on plasma prolactin in the rat: counteraction by L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of Propiomazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine hydrochloride, a phenothiazine derivative, is recognized for its sedative, antiemetic, and antipsychotic properties.[1][2] Its therapeutic effects are mediated through its interaction with a wide array of neurotransmitter receptors. Understanding the relationship between the chemical structure of propiomazine and its pharmacological activity is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its receptor binding profile, the influence of its structural features on activity, and the experimental methodologies used to elucidate these relationships.
Chemical Structure and Core Pharmacophore
Propiomazine is characterized by a tricyclic phenothiazine nucleus, a foundational structure for many antipsychotic agents. Key structural features of this compound include:
-
Phenothiazine Core: A three-ring system with a central thiazine ring flanked by two benzene rings. This lipophilic core facilitates crossing the blood-brain barrier.
-
Propionyl Group at C-2: An electron-withdrawing propionyl group (-COCH₂CH₃) is substituted at the 2-position of the phenothiazine ring. The nature and position of this substituent are critical determinants of antipsychotic activity within the phenothiazine class.
-
Alkylamino Side Chain at N-10: A dimethylaminopropyl side chain is attached to the nitrogen atom at the 10-position of the phenothiazine ring. The length and branching of this side chain significantly influence receptor affinity and selectivity.
The hydrochloride salt form enhances the solubility and stability of the molecule for pharmaceutical formulations.
Mechanism of Action and Receptor Binding Profile
This compound exerts its pharmacological effects by acting as an antagonist at multiple G-protein coupled receptors (GPCRs).[1][2][3] Its diverse clinical actions are a direct consequence of its broad receptor binding profile, which includes dopamine, serotonin, histamine, muscarinic acetylcholine, and alpha-adrenergic receptors.[1][2][3][4]
Quantitative Receptor Binding Data
The affinity of propiomazine for its various receptor targets is a critical aspect of its SAR. The following table summarizes the available quantitative binding data (pKi values) for propiomazine at several human receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor Target | pKi Value | Receptor Family | Primary Associated Effect(s) |
| Serotonin 5-HT2A | 7.63 | Serotonergic | Antipsychotic |
| Alpha-1A Adrenergic | 7.53 | Adrenergic | Antihypertensive (side effect) |
| Histamine H1 | 7.47 | Histaminergic | Sedative, Antiemetic |
| Muscarinic M1 | 6.92 | Cholinergic | Anticholinergic (side effect) |
| Muscarinic M3 | 6.75 | Cholinergic | Anticholinergic (side effect) |
| Serotonin 5-HT2C | 6.75 | Serotonergic | Antipsychotic |
| Serotonin 5-HT2B | 6.64 | Serotonergic | - |
| Muscarinic M2 | 6.58 | Cholinergic | Anticholinergic (side effect) |
| Alpha-2B Adrenergic | 6.5 | Adrenergic | - |
| Dopamine D3 | 6.28 | Dopaminergic | Antipsychotic |
| Dopamine D2 | 5.58 | Dopaminergic | Antipsychotic, Extrapyramidal side effects |
| Serotonin 5-HT1A | 5.57 | Serotonergic | - |
| Alpha-2C Adrenergic | 5.35 | Adrenergic | - |
Data sourced from Probes & Drugs database.[5]
Structure-Activity Relationship of the Phenothiazine Scaffold
The SAR of phenothiazine derivatives has been extensively studied. The following principles, derived from the broader class of phenothiazines, provide a framework for understanding the activity of propiomazine.
The Phenothiazine Ring and C-2 Substitution
-
Unsubstituted Phenothiazine: The unsubstituted phenothiazine core is largely inactive.
-
Electron-Withdrawing Group at C-2: The presence of an electron-withdrawing group at the 2-position is crucial for potent antipsychotic activity. The order of potency for these substituents is generally: -SO₂NR₂ > -CF₃ > -COR > -Cl. Propiomazine's propionyl group (-COCH₂CH₃) at this position contributes significantly to its neuroleptic effects.
-
Substitution at Other Positions: Substitution at positions 1, 3, or 4 of the phenothiazine ring generally leads to a decrease in antipsychotic activity.
The N-10 Side Chain
-
Three-Carbon Spacer: A three-carbon chain between the nitrogen of the phenothiazine ring (N-10) and the terminal amino group is optimal for antipsychotic activity. Shortening or lengthening this chain diminishes neuroleptic potency.
-
Branching of the Side Chain: Branching at the β-carbon of the side chain, as seen in propiomazine, can influence the activity profile. While it may slightly decrease antipsychotic potency compared to a linear chain, it can enhance antihistaminic and sedative properties.
-
Terminal Amino Group: A tertiary amino group at the end of the side chain is essential for high potency.
Signaling Pathways and Experimental Workflows
The antagonist activity of propiomazine at its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathway for histamine H1 receptor antagonism and a typical experimental workflow for determining receptor binding affinity.
Caption: Propiomazine's antagonism of the H1 receptor blocks Gq/11 protein activation.
Caption: Workflow for determining receptor binding affinity using a radioligand assay.
Experimental Protocols
A fundamental method for elucidating the SAR of a compound like propiomazine is the in vitro receptor binding assay. These assays quantify the affinity of a ligand for a specific receptor.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Human recombinant dopamine D2 receptors expressed in a suitable cell line (e.g., HEK293, CHO).
-
Membrane preparation from cells expressing the D2 receptor.
-
[³H]Spiperone or [³H]Raclopride (radioligand).
-
This compound.
-
Haloperidol or Spiperone (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of membrane preparation.
-
A fixed concentration of the radioligand (e.g., [³H]Spiperone).
-
Increasing concentrations of this compound (the competitor).
-
For non-specific binding control wells, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).
-
For total binding control wells, add only the membrane preparation and radioligand.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of propiomazine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
Materials:
-
Human recombinant histamine H1 receptors expressed in a suitable cell line.
-
Membrane preparation from cells expressing the H1 receptor.
-
[³H]Mepyramine (radioligand).
-
This compound.
-
Mianserin or Triprolidine (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
The procedure is analogous to the dopamine D2 receptor binding assay, with the following key differences:
-
Radioligand: [³H]Mepyramine is used as the specific radioligand for the H1 receptor.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist like mianserin or triprolidine is used.
-
Incubation Conditions: Incubation times and temperatures may be optimized for the H1 receptor.
Synthesis of Propiomazine Analogues for SAR Studies
A comprehensive SAR study involves the synthesis and pharmacological evaluation of a series of analogues where specific parts of the lead molecule are systematically modified. For propiomazine, this would involve:
-
Modification of the C-2 Substituent: Replacing the propionyl group with other electron-withdrawing groups of varying size and electronic properties (e.g., acetyl, trifluoromethyl, cyano, chloro).
-
Alteration of the N-10 Side Chain:
-
Varying the length of the alkyl chain (e.g., two or four carbons).
-
Modifying the branching pattern of the propyl chain.
-
Substituting the terminal dimethylamino group with other tertiary amines (e.g., diethylamino, piperidinyl, pyrrolidinyl) or secondary/primary amines.
-
A general synthetic route to propiomazine and its analogues involves the N-alkylation of a 2-substituted phenothiazine with an appropriate aminoalkyl halide.
Caption: N-alkylation of a 2-substituted phenothiazine to yield propiomazine analogues.
Conclusion
The structure-activity relationship of this compound is a complex interplay of its phenothiazine core, the C-2 propionyl substituent, and the N-10 dimethylaminopropyl side chain. Its broad receptor antagonism profile, particularly at histamine H1, serotonin 5-HT2A, and dopamine D2 receptors, underpins its diverse pharmacological effects. The sedative properties are strongly linked to H1 receptor blockade, while antipsychotic effects are attributed to a combination of 5-HT2A and D2 receptor antagonism. Further research involving the synthesis and detailed pharmacological characterization of a wider range of propiomazine analogues is necessary to refine our understanding of its SAR and to guide the rational design of new therapeutic agents with enhanced receptor selectivity and improved clinical profiles. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PROPIOMAZINE (PD009725, UVOIBTBFPOZKGP-UHFFFAOYSA-N) [probes-drugs.org]
Propiomazine Hydrochloride: An In-depth Technical Guide on its Neuroleptic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroleptic activity of Propiomazine Hydrochloride. Propiomazine, a phenothiazine derivative, exhibits a complex pharmacological profile characterized by its interaction with a wide range of neurotransmitter receptors. While primarily recognized for its sedative and antihistaminic properties, its activity at dopamine and serotonin receptors underpins its neuroleptic potential. This document summarizes the available data on its receptor binding affinity, details the experimental protocols for key preclinical assessments of neuroleptic activity, and visualizes the core signaling pathways involved.
Core Concepts: Mechanism of Action
This compound's neuroleptic activity is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2][3][4] Like other phenothiazine antipsychotics, its ability to block D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects.[5] However, it is considered to have weaker antipsychotic activity compared to other drugs in its class.[1] The sedative effects of propiomazine are largely due to its potent antagonism of histamine H1 receptors.[2][3][6] The drug also exhibits affinity for muscarinic and adrenergic receptors, contributing to its side effect profile.[1][2]
Quantitative Data: Receptor Binding Profile
| Receptor Subtype | Reported Affinity (Ki) in nM | Primary Function in CNS | Implication of Antagonism |
| Dopamine Receptors | |||
| D1 | Data not available | Motor control, reward, cognition | Potential for extrapyramidal side effects, cognitive deficits |
| D2 | Data not available | Primary target for antipsychotic action | Antipsychotic efficacy, risk of extrapyramidal side effects, hyperprolactinemia |
| D4 | Data not available | Cognition, mood | Potential role in atypical antipsychotic effects |
| Serotonin Receptors | |||
| 5-HT2A | Data not available | Mood, cognition, perception | Atypical antipsychotic effects, reduced risk of extrapyramidal side effects |
| 5-HT2C | Data not available | Mood, appetite, cognition | Potential for weight gain, anxiolytic effects |
| Histamine Receptors | |||
| H1 | Data not available | Arousal, wakefulness | Sedation, weight gain |
| Muscarinic Receptors | |||
| M1-M5 | Data not available | Cognition, autonomic functions | Anticholinergic side effects (dry mouth, blurred vision, constipation) |
| Adrenergic Receptors | |||
| α1 | Data not available | Blood pressure regulation, arousal | Orthostatic hypotension, dizziness |
Experimental Protocols for Assessing Neuroleptic Activity
The following sections detail the generalized experimental protocols for key in vitro and in vivo assays used to characterize the neuroleptic activity of compounds like this compound.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.
Methodology:
-
Membrane Preparation:
-
Receptor-rich tissues (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cell lines expressing the specific human recombinant receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Catalepsy Induction in Rodents
Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS), a common feature of typical antipsychotics.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. A vehicle control group receives the injection vehicle.
-
Catalepsy Assessment:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured.
-
Bar Test: The animal's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time taken for the animal to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
The duration of catalepsy is recorded for each animal at each dose and time point.
-
A dose-response curve is generated, and the dose that produces a cataleptic response in 50% of the animals (ED50) is calculated.
-
Conditioned Avoidance Response (CAR) in Rodents
Objective: To evaluate the antipsychotic potential of this compound by measuring its ability to suppress a conditioned avoidance response without impairing the escape response.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle is used. The floor of the box is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.
-
Training (Acquisition):
-
A trial begins with the presentation of the CS.
-
If the animal moves to the other compartment during the CS presentation (the avoidance response), the trial is terminated, and no shock is delivered.
-
If the animal fails to move during the CS, the US is presented. The animal can then move to the other compartment to terminate the shock (the escape response).
-
Animals are trained until they reach a stable level of avoidance responding.
-
-
Drug Testing:
-
Once the avoidance response is acquired, animals are treated with various doses of this compound or vehicle.
-
The number of avoidance responses, escape responses, and escape failures are recorded during a test session.
-
-
Data Analysis:
-
The percentage of avoidance responses is calculated for each dose group.
-
A dose-response curve for the suppression of the conditioned avoidance response is generated, and the ED50 is determined. The effect on escape responses is also analyzed to assess for motor impairment.
-
Visualization of Signaling Pathways
The neuroleptic effects of this compound are initiated by its binding to and blocking of key G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways associated with the dopamine D2 and serotonin 5-HT2A receptors.
Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Propiomazine.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of Propiomazine.
Conclusion
This compound is a multifaceted phenothiazine with a well-documented sedative effect and a theoretical, albeit weaker, neuroleptic potential. Its broad receptor antagonism profile, particularly at dopamine D2 and serotonin 5-HT2A receptors, forms the basis of its antipsychotic properties. This guide has outlined the key experimental approaches for characterizing its neuroleptic activity and visualized the underlying signaling pathways. Further research providing specific quantitative binding and in vivo efficacy data for propiomazine is necessary for a more complete understanding of its neuroleptic profile and to guide future drug development efforts in this class of compounds.
References
- 1. Propiomazine - Wikipedia [en.wikipedia.org]
- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Propiomazine (HMDB0014915) [hmdb.ca]
Propiomazine Hydrochloride: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine hydrochloride is a phenothiazine derivative that has carved a niche in clinical practice, not as a primary antipsychotic, but as a sedative and hypnotic agent. This document provides a comprehensive overview of the discovery, history, and fundamental pharmacology of this compound. It details its chemical synthesis, mechanism of action, and key pharmacokinetic and pharmacodynamic properties. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and pharmacology.
Discovery and Historical Development
Propiomazine, a member of the phenothiazine class of compounds, emerged during a period of intense research into the therapeutic potential of this chemical scaffold, following the discovery of chlorpromazine's antipsychotic effects. While structurally related to antipsychotic phenothiazines, the developmental trajectory of propiomazine diverged, focusing on its sedative and antihistaminic properties.
It was approved by the FDA in 1960.[1] Marketed under trade names such as Largon and Propavan, propiomazine found utility as a sedative for insomnia and for pre-operative anxiety.[2][3] An early clinical investigation into its use for analgesia in obstetrics was published in the Journal of the American Medical Association in 1962, highlighting its early clinical applications.[4] Although it exhibits antagonist activity at dopamine receptors, a hallmark of typical antipsychotics, its relatively weak dopamine blockade and potent antihistaminic effects have defined its clinical use.[2][5]
Chemical Synthesis
The synthesis of propiomazine has been approached through several routes. Two notable methods are outlined below, based on publicly available patent literature.
Experimental Protocols
Method 1: Alkylation of 2-propionylphenothiazine
This route involves the direct alkylation of 2-propionylphenothiazine with an aminoalkyl halide.
-
Step 1: Reaction Setup: 2-propionylphenothiazine is dissolved in an appropriate aprotic solvent such as toluene or xylene.
-
Step 2: Addition of Condensing Agent: A strong base, typically sodium amide, is added to the solution to deprotonate the nitrogen of the phenothiazine ring, forming a reactive nucleophile.
-
Step 3: Alkylation: 2-dimethylaminopropyl chloride is added to the reaction mixture. The phenothiazine nitrogen attacks the electrophilic carbon of the alkyl chloride, displacing the chloride and forming the propiomazine base.
-
Step 4: Conversion to Hydrochloride Salt: The resulting propiomazine base is then treated with hydrochloric acid to yield this compound.[6][7]
Method 2: Decarboxylation of an N-carboxyphenothiazine Ester
This alternative synthesis was developed by Establissements Clin-RylaB.
-
Step 1: Formation of N-carbonyl chloride: 2-propionylphenothiazine is reacted with phosgene to form the N-carbonyl chloride derivative.
-
Step 2: Esterification: The N-carbonyl chloride is then reacted with 2-dimethylamino-1-propanol to yield the corresponding aminoalkyl ester hydrochloride.
-
Step 3: Decarboxylation: The ester is subsequently decarboxylated by heating to produce this compound.[6][7]
Mechanism of Action
This compound exerts its pharmacological effects through antagonism of a wide range of neurotransmitter receptors.[4][5][8] Its sedative properties are primarily attributed to its potent antagonism of the histamine H1 receptor.[4][9] The antipsychotic effects, though not its primary clinical use, are thought to be due to its blockade of dopamine D2 and serotonin 5-HT2A receptors.[2][8] The drug also demonstrates affinity for and antagonism of dopamine D1 and D4 receptors, serotonin 5-HT2C receptors, muscarinic acetylcholine receptors (M1-M5), and alpha-1 adrenergic receptors.[2][4][5] This complex receptor binding profile contributes to both its therapeutic effects and its side effect profile.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of propiomazine has been characterized, providing insight into its absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Value |
| Bioavailability (Oral) | 33%[2][10] |
| Protein Binding | 81%[2][10] |
| Elimination Half-life | 9 hours[2][10] |
| Metabolism | Hepatic (likely via Cytochrome P450 enzymes)[10] |
| Excretion | Primarily Renal[10] |
The pharmacodynamics of propiomazine are a direct consequence of its receptor binding profile. The primary therapeutic effect, sedation, is a result of its potent histamine H1 receptor antagonism.[4][9] Its other receptor interactions, while contributing to its overall pharmacological profile, are also responsible for its potential side effects, such as dry mouth and dizziness (anticholinergic) and orthostatic hypotension (anti-adrenergic).[10]
Conclusion
This compound represents an interesting case study in drug development, where a compound from a class known for one therapeutic application (antipsychotics) was successfully repurposed for another (sedation/hypnosis). Its well-defined mechanism of action and established pharmacokinetic profile continue to make it a relevant subject for pharmacological study. This technical guide provides a foundational understanding of its discovery, synthesis, and mechanism for researchers and professionals in the pharmaceutical sciences.
References
- 1. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. PROPIOMAZINE (PD009725, UVOIBTBFPOZKGP-UHFFFAOYSA-N) [probes-drugs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP3759081A1 - An improved process for the preparation of propiomazine maleate - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. m.youtube.com [m.youtube.com]
physicochemical properties of Propiomazine Hydrochloride for research
An In-depth Technical Guide to the Physicochemical Properties of Propiomazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a phenothiazine derivative with sedative, antiemetic, and antipsychotic activities.[1] The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below, providing a quantitative foundation for experimental design and drug formulation.
Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | [1][2] |
| CAS Number | 1240-15-9 | [3][4] |
| Molecular Formula | C₂₀H₂₅ClN₂OS | [1][3][5] |
| Molecular Weight | 376.9 g/mol | [1][2][3] |
| Canonical SMILES | CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.Cl | [1][2] |
| InChI Key | UGVNGSMLNPWNNA-UHFFFAOYSA-N | [1][2] |
Physicochemical Parameters
| Property | Value | Source |
| Melting Point | 201-206 °C | [6] |
| Water Solubility | Very soluble | [7] |
| Solubility (Alcohol) | Freely soluble | [7] |
| Solubility (Benzene) | Insoluble | [7] |
| logP (Octanol-Water) | 4.79 | [6][8] |
| pKa (Strongest Basic) | 8.92 | [8] |
| Appearance | Yellow, practically odorless powder | [6][7] |
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard protocols for melting point and solubility determination.
Melting Point Determination (Capillary Method)
The capillary method is a standard pharmacopeial technique for determining the melting point of a solid substance.[9] It relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.[10]
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Detailed Methodology:
-
Sample Preparation : Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[11] Jab the open end of a glass capillary tube into the sample powder until a small amount enters the tube. Tap the closed end of the tube on a hard surface to pack the powder down. Repeat until the packed sample height is 2-3 mm.[12]
-
Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus.
-
Initial Heating : If the approximate melting point is known, heat the sample rapidly to a temperature about 15-20°C below this point.[12] If unknown, perform a preliminary rapid determination to find an approximate range.[9]
-
Final Determination : Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[12]
-
Observation and Recording : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears. This is the start of the melting range. Continue heating slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.[10] A narrow melting range (0.5-1.0°C) is indicative of a pure substance.[10]
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.[13] It involves agitating an excess amount of the solid in the solvent until equilibrium is reached.
Experimental Workflow:
Caption: Workflow for Solubility Determination.
Detailed Methodology:
-
Preparation : Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent (e.g., purified water, or buffers with pH values from 1.2 to 6.8 for Biopharmaceutics Classification System studies).[14] The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration : Seal the flask and place it in a mechanical agitator (e.g., an orbital shaker) maintained at a constant temperature, typically 37 ± 1 °C for biopharmaceutical studies.[14][15] Agitate the suspension for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[15]
-
Phase Separation : After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This is critically achieved by centrifugation or filtration through a filter that does not adsorb the compound.[13]
-
Sampling and Analysis : Carefully withdraw a precise volume of the clear supernatant. To prevent precipitation, it may be necessary to immediately dilute the sample with the solvent.[15]
-
Quantification : Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : Calculate the solubility by correcting for the dilution factor. The experiment should be repeated until at least three consistent measurements are obtained.
Pharmacodynamics and Receptor Binding Profile
This compound exerts its therapeutic effects through a complex mechanism involving the antagonism of multiple neurotransmitter receptors.[16] Its sedative properties are primarily due to its high affinity for histamine H1 receptors, while its antipsychotic effects are attributed to its activity at dopamine and serotonin receptors.[1][16]
Receptor Antagonism Pathway:
The drug binds to and blocks the action of several key receptors in the central nervous system.
Caption: Multi-receptor antagonism of Propiomazine HCl.
This multi-receptor binding profile explains both the therapeutic applications and the potential side-effect profile of the drug.[1][8][17] The antagonism at dopamine and serotonin receptors is a hallmark of atypical antipsychotics.[1][18] The blockade of histamine H1 receptors contributes significantly to its sedative and antiemetic properties.[1] Antagonism at muscarinic and adrenergic receptors is associated with common side effects like dry mouth and orthostatic hypotension.[17]
References
- 1. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. calpaclab.com [calpaclab.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propiomazine [drugfuture.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. who.int [who.int]
- 16. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Propiomazine - Wikipedia [en.wikipedia.org]
Propiomazine Hydrochloride: A Technical Guide to its Dopamine D2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine hydrochloride, a phenothiazine derivative, is recognized for its sedative and antihistaminic properties.[1][2] While not primarily utilized as a frontline antipsychotic, its mechanism of action involves antagonism at multiple neurotransmitter receptors, including the dopamine D2 receptor.[1][2][3] This technical guide provides an in-depth exploration of the core pharmacology of this compound with a specific focus on its interaction with the dopamine D2 receptor. This document will detail the known receptor binding profile, elucidate the canonical signaling pathway of the D2 receptor and its antagonism, and provide standardized experimental protocols for the assessment of D2 receptor binding and functional antagonism.
Introduction to this compound
Propiomazine is a phenothiazine derivative that is structurally related to promethazine.[3] It is characterized as an atypical antipsychotic agent, although its primary clinical applications are as a sedative and for treating insomnia due to its potent antihistamine effects.[1][2] Its therapeutic profile is a consequence of its broad receptor antagonism, which includes dopamine, serotonin, histamine, and muscarinic acetylcholine receptors.[1][2][3] The antipsychotic effects of propiomazine are attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors.[3]
Receptor Binding Profile of Propiomazine
Table 1: Qualitative Receptor Binding Profile of Propiomazine
| Receptor Family | Receptor Subtype(s) | Action | Reference(s) |
| Dopamine | D₁, D₂, D₄ | Antagonist | [1][2][3] |
| Serotonin | 5-HT₂ₐ, 5-HT₂C | Antagonist | [1][2][3] |
| Histamine | H₁ | Antagonist | [1][2][3] |
| Muscarinic Acetylcholine | M₁, M₂, M₃, M₄, M₅ | Antagonist | [1][3] |
| Adrenergic | α₁ | Antagonist | [1][3] |
Quantitative Analysis of Dopamine D2 Receptor Antagonism
To provide a quantitative context for the dopamine D2 receptor antagonism of phenothiazines, Table 2 presents the binding affinities (Kᵢ values) and functional potencies (IC₅₀ values) for other representative D2 antagonists. These values serve as a benchmark for understanding the potential potency of propiomazine.
Table 2: Representative Quantitative Data for Selected Dopamine D2 Receptor Antagonists
| Compound | Receptor | Assay Type | Value | Units | Reference(s) |
| Chlorpromazine | Dopamine D₂ | Radioligand Binding (Kᵢ) | 6.1 | μM | [4] |
| Trifluoperazine | Dopamine D₂ | Functional Assay (IC₅₀) | 1.1 | nM | [4] |
| Haloperidol | Dopamine D₂ | Radioligand Binding (Kᵢ) | 0.91 | nM | [5] |
| Ziprasidone | Dopamine D₂ | Radioligand Binding (Kᵢ) | 4.8 | nM | [4] |
| Olanzapine | Dopamine D₂ | Radioligand Binding | High Affinity | - | [4] |
Note: These values are for comparative purposes and were not determined for this compound.
Dopamine D2 Receptor Signaling and Antagonism by this compound
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in neurotransmission. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D2 receptor without activating it, thereby blocking the binding of dopamine and preventing its downstream signaling effects.
Caption: Dopamine D2 receptor signaling pathway and its antagonism by this compound.
Experimental Protocols for Assessing D2 Receptor Antagonism
The following sections detail standardized in vitro and in vivo methodologies for characterizing the interaction of compounds like this compound with the dopamine D2 receptor.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the D2 receptor.
Caption: Experimental workflow for a dopamine D2 receptor radioligand binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured under standard conditions.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization in a hypotonic buffer followed by centrifugation. The resulting pellet is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone) and a range of concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
The reaction is incubated to equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro Functional Assay (cAMP Inhibition)
This assay measures the ability of a compound to antagonize the dopamine-induced inhibition of cAMP production.
Detailed Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., using FRET or BRET technology).
-
-
Assay Protocol:
-
Cells are pre-incubated with varying concentrations of this compound.
-
Dopamine is then added at a concentration that produces a submaximal response (e.g., EC₈₀) to stimulate the D2 receptors.
-
Forskolin is often used to stimulate adenylyl cyclase and produce a measurable cAMP signal.
-
-
Signal Detection:
-
The change in the biosensor signal (e.g., fluorescence or luminescence ratio) is measured, which corresponds to the intracellular cAMP level.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the dopamine-induced response (IC₅₀) is determined. This value represents the functional potency of the antagonist.
-
In Vivo Assessment of D2 Receptor Antagonism
Animal models are used to assess the central effects of D2 receptor antagonism.
Detailed Methodology (Catalepsy in Rodents):
-
Animal Model:
-
Male Wistar rats or C57BL/6 mice are commonly used.
-
-
Drug Administration:
-
This compound is administered via an appropriate route (e.g., intraperitoneal injection).
-
-
Catalepsy Assessment:
-
At various time points after drug administration, catalepsy is assessed using standardized tests, such as the bar test. The time the animal remains in an imposed posture is recorded.
-
-
Data Analysis:
-
The dose of this compound that produces a significant cataleptic effect is determined. This provides an in vivo measure of D2 receptor blockade in the nigrostriatal pathway.
-
Conclusion
This compound is a pharmacologically complex agent with antagonist activity at the dopamine D2 receptor, contributing to its potential antipsychotic effects. While specific quantitative binding data for propiomazine at the D2 receptor is not widely published, its qualitative antagonistic profile is established. The experimental protocols detailed in this guide provide a framework for the in-depth characterization of this compound and other novel compounds targeting the dopamine D2 receptor, facilitating further research and drug development in this critical area of neuropharmacology.
References
Propiomazine Hydrochloride and the Serotonin 5-HT2A Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine, a phenothiazine derivative, is recognized for its sedative and antipsychotic properties.[1][2] A significant component of its mechanism of action involves its interaction with various central nervous system receptors, including the serotonin 5-HT2A receptor.[1][2][3] This technical guide provides a comprehensive overview of the interaction between propiomazine hydrochloride and the 5-HT2A receptor, consolidating available quantitative data, outlining detailed experimental protocols for assessing this interaction, and visualizing the associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in neuropharmacology and drug development.
Introduction
This compound is a first-generation antipsychotic and sedative agent.[1][2] Its therapeutic effects are attributed to its ability to antagonize a range of neurotransmitter receptors, including dopamine, histamine, and serotonin receptors.[1][2][3] The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/G11 signaling pathway, is a key target for many antipsychotic drugs.[1][2] Antagonism of the 5-HT2A receptor is believed to contribute to the antipsychotic efficacy of these compounds, potentially by modulating dopaminergic and glutamatergic neurotransmission. This guide focuses specifically on the interaction of propiomazine with the 5-HT2A receptor, providing a detailed examination of its binding affinity, functional antagonism, and the underlying molecular mechanisms.
Quantitative Data
The interaction of propiomazine with the human serotonin 5-HT2A receptor has been characterized through in vitro binding assays. The available data, primarily from the ChEMBL database, is summarized in the table below. This table also includes data for other relevant receptors to provide a broader context of propiomazine's receptor binding profile.
| Receptor | Parameter | Value (nM) | Ligand | Assay Type | Source |
| Serotonin 5-HT2A | Ki | 67 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Serotonin 5-HT2C | Ki | 388 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Dopamine D1 | Ki | 213 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Dopamine D2 | Ki | 160 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Dopamine D4.4 | Ki | 110 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Histamine H1 | Ki | 1.2 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Muscarinic M1 | Ki | 24 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Muscarinic M2 | Ki | 54 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Muscarinic M3 | Ki | 37 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Muscarinic M4 | Ki | 20 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Muscarinic M5 | Ki | 45 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Adrenergic α1A | Ki | 2.8 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Adrenergic α1B | Ki | 1.8 | Propiomazine | Radioligand Binding Assay | ChEMBL |
| Adrenergic α1D | Ki | 3.2 | Propiomazine | Radioligand Binding Assay | ChEMBL |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of compounds like propiomazine with the 5-HT2A receptor.
Radioligand Binding Assay (for Ki Determination)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., propiomazine) for the 5-HT2A receptor.
Objective: To quantify the affinity of propiomazine for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity 5-HT2A receptor antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]ketanserin or [¹²⁵I]DOI.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of propiomazine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the propiomazine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Calcium Flux Functional Assay (for IC50 Determination)
This protocol describes a cell-based functional assay to measure the antagonist activity of propiomazine at the 5-HT2A receptor by quantifying its ability to inhibit agonist-induced calcium mobilization.
Objective: To determine the potency (IC50) of propiomazine in blocking 5-HT2A receptor-mediated signaling.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Agonist: A known 5-HT2A receptor agonist, such as serotonin (5-HT) or DOI.
-
Test Compound: this compound.
-
Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition: Add varying concentrations of propiomazine to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells simultaneously.
-
Data Acquisition: Measure the fluorescence intensity before and after agonist addition to determine the change in intracellular calcium concentration.
-
Data Analysis: Normalize the data to the response of the agonist alone. Plot the percentage of inhibition against the logarithm of the propiomazine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow Diagram:
References
Propiomazine Hydrochloride and Its Sedative Effects via Histamine H1 Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine hydrochloride is a phenothiazine derivative recognized for its sedative, antiemetic, and antipsychotic properties.[1][2] While it interacts with a range of receptors, its primary sedative and hypnotic effects are attributed to its potent antagonism of the histamine H1 receptor.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and clinical effects of this compound, with a specific focus on its H1 receptor-mediated sedative properties. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents key signaling pathways and experimental workflows through detailed diagrams.
Introduction
Propiomazine, sold under brand names such as Propavan, is a first-generation antihistamine.[5][6] Unlike other phenothiazines, it is not primarily used as a neuroleptic due to its weak dopamine receptor blockade.[5] Its clinical utility is centered on its sedative and hypnotic effects, making it a therapeutic option for the management of insomnia.[3][5] Understanding the specific interactions between propiomazine and the histamine H1 receptor is crucial for optimizing its therapeutic use and for the development of novel sedative agents.
Mechanism of Action: Histamine H1 Receptor Antagonism
The sedative effects of this compound are primarily a consequence of its inverse agonist activity at the histamine H1 receptor. In the central nervous system (CNS), histamine acts as a key wakefulness-promoting neurotransmitter.[7][8] By blocking the H1 receptor, propiomazine inhibits the downstream signaling pathways that maintain arousal, thereby inducing a state of sedation.[7]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to neuronal excitation and the promotion of wakefulness. Propiomazine, by acting as an antagonist, blocks the binding of histamine to the H1 receptor, thus preventing this excitatory cascade.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sedation from H1 antagonists: evaluation methods and experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Effects of propiomazine on the EEG sleep of normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hemodynamic Effects of Propiomazine | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Preclinical Pharmacology of Propiomazine Hydrochloride
Introduction
This compound is a phenothiazine derivative recognized for its sedative, antiemetic, and antipsychotic properties.[1] Structurally related to promethazine, it functions as an atypical antipsychotic agent.[2][3] Although it is a phenothiazine, its primary clinical application is as a sedative for treating insomnia, a use attributed mainly to its potent antihistaminic effects.[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, pharmacodynamic effects, pharmacokinetic profile in animal models, and available toxicological data.
Pharmacodynamics
The pharmacodynamic profile of Propiomazine is characterized by its complex interaction with a wide array of neurotransmitter receptors.[5] Its therapeutic effects and side effect profile are a direct consequence of its antagonist activity at these multiple sites.
Mechanism of Action
This compound functions as a multi-receptor antagonist.[3][4][6] Its molecular mechanism involves blocking the action of several key neurotransmitters in the central nervous system. The sedative effects are primarily driven by its antagonism of the histamine H1 receptor.[4][5] The antipsychotic activity, though not its primary clinical use, is thought to result from the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][5] Notably, its greater activity at the 5-HT2A receptor compared to the D2 receptor may account for a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][7]
The drug's antagonism extends to:
Receptor Binding Profile
| Receptor Family | Target Receptors | Pharmacological Action | Associated Clinical Effect |
| Histaminergic | H1 | Antagonist | Sedation, Antiemetic[1][4][5] |
| Dopaminergic | D1, D2, D4 | Antagonist | Antipsychotic Effects[2][4][5] |
| Serotonergic | 5-HT2A, 5-HT2C | Antagonist | Antipsychotic Effects[2][4][5] |
| Cholinergic | M1-M5 (Muscarinic) | Antagonist | Anticholinergic Side Effects (e.g., dry mouth, urinary retention)[4][8] |
| Adrenergic | Alpha-1 | Antagonist | Orthostatic Hypotension[4] |
Pharmacokinetics
Detailed preclinical pharmacokinetic data for Propiomazine is limited. The metabolism is presumed to be hepatic, consistent with other phenothiazines.[3][4] Available data from animal studies are summarized below.
| Parameter | Species | Study Details | Result | Citation |
| Absorption | Rat | Nasal administration of 0.2 mg/kg. | Rapidly absorbed, followed by a quick reduction in plasma concentrations. | [9] |
| Distribution | Pig, Rat | Single intramuscular injection of 2 mg/kg. | Liver was identified as the target organ. Trace concentrations in plasma were reached by 48 hours, but not in tissues by 72 hours. | [10] |
| Metabolism | Horse | A single 50 mg intramuscular injection. | Three metabolites were identified in urine: 2-(1-hydroxy-propyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxy-propionylpromazine. | [10][11] |
| Excretion | General (Phenothiazines) | General data for the phenothiazine class. | Approximately half of the metabolites are found in urine and the rest in feces. Metabolites are detectable in urine for up to 6 months after discontinuation. | [12] |
| Serum Half-life (t½) | Horse | Pharmacokinetic study. | 5 hours. | [10] |
Key Preclinical In Vivo Studies
Several preclinical studies have investigated the pharmacodynamic effects of Propiomazine in animal models.
| Species | Dosage and Route | Key Findings | Implication | Citation |
| Rat | 0.31-20 mg/kg, IV | Dose-dependent increase in plasma prolactin concentrations. This effect was blocked by pretreatment with L-dopa. | Demonstrates antidopaminergic activity at the hypothalamic or anterior pituitary level. | [9][13] |
| Rat | 25 mg/kg, IP | Provided protection against carbon tetrachloride (CCl₄)-induced hepatic injury. | Suggests potential hepatoprotective effects. | [9] |
Toxicology
Specific preclinical toxicology studies for Propiomazine are not well-documented in the public literature. The environmental risk could not be determined due to a lack of ecotoxicological data.[14] However, some information can be inferred from the phenothiazine class and related compounds.
| Data Point | Details | Citation |
| Potential for Bioaccumulation | Experimentally determined Log Pₒw = 4.79, suggesting a high potential for bioaccumulation. | [14] |
| Reported Fatal Dose (Human) | Probable oral lethal dose in humans is estimated at 50-500 mg/kg. | [3] |
| Class-related Toxicity | A dose-ranging study of a related phenothiazine, chlorpromazine, in mice showed poor tolerance at 20-80 mg/kg due to severe sedative and hypotensive effects. | [15] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not available. However, based on the study descriptions, the general methodologies can be outlined.
Receptor Binding Assays (General Protocol)
To determine the binding affinity of Propiomazine for various receptors (e.g., dopamine, serotonin, histamine), competitive radioligand binding assays would be employed.
-
Preparation of Membranes: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptor) are cultured and harvested. The cell membranes are prepared through homogenization and centrifugation.
-
Binding Assay: A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the prepared membranes in the presence of varying concentrations of unlabeled Propiomazine.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of Propiomazine that inhibits 50% of the specific radioligand binding) can be calculated. The Kᵢ (inhibition constant) is then determined using the Cheng-Prusoff equation.
In Vivo Prolactin Release Study (General Protocol)
This protocol is based on the study investigating Propiomazine's effect on prolactin in rats.[13]
-
Animal Model: Male rats (e.g., Sprague-Dawley strain) are used. Animals are housed under controlled conditions (temperature, light-dark cycle) and allowed to acclimatize.
-
Drug Administration: Animals are divided into groups. One group receives a vehicle control, while other groups receive single intravenous (IV) injections of Propiomazine at various doses (e.g., 0.31, 0.62, 1.25, 2.5, 5, 10, or 20 mg/kg). To test the mechanism, a separate group would be pretreated with L-dopa (100 mg/kg) before Propiomazine administration.
-
Blood Sampling: Blood samples are collected at specific time points post-injection via an appropriate method (e.g., tail vein or cannulation).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Hormone Analysis: Plasma prolactin concentrations are measured using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Statistical Analysis: The results are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups and the control group.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Propiomazine (HMDB0014915) [hmdb.ca]
- 8. drugs.com [drugs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 741. Propionylpromazine (WHO Food Additives Series 29) [inchem.org]
- 11. fao.org [fao.org]
- 12. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Effect of propiomazine on plasma prolactin in the rat: counteraction by L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propiomazine - Janusinfo.se [janusinfo.se]
- 15. Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiomazine Hydrochloride: An In-Depth Technical Guide to In Vivo Metabolism and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine hydrochloride, a phenothiazine derivative with sedative and antihistaminic properties, undergoes hepatic metabolism, though its complete in vivo metabolic profile is not extensively documented. This technical guide synthesizes the current understanding of propiomazine's metabolism, drawing on direct evidence and established metabolic pathways of structurally related phenothiazines. The primary known metabolic transformation of propiomazine is N-demethylation. By analogy with compounds such as promazine and chlorpromazine, other likely metabolic routes include sulfoxidation and aromatic hydroxylation, primarily mediated by the cytochrome P450 enzyme system. This document provides a detailed overview of the known and hypothesized metabolic pathways, quantitative data where available, and comprehensive experimental protocols for the identification and quantification of propiomazine and its metabolites in biological matrices.
Introduction
Propiomazine [1-(10-(2-(dimethylamino)propyl)-10H-phenothiazin-2-yl)propan-1-one] is a first-generation antihistamine and sedative. Like other phenothiazines, it is presumed to be extensively metabolized in the liver.[1] However, detailed in vivo metabolic studies specifically on propiomazine are limited. This guide aims to provide a comprehensive overview by consolidating the existing data on propiomazine and extrapolating likely metabolic pathways from well-studied, structurally analogous phenothiazines. Understanding the metabolism of propiomazine is crucial for elucidating its pharmacokinetic and pharmacodynamic profiles, assessing potential drug-drug interactions, and ensuring clinical safety and efficacy.
Known and Hypothesized In Vivo Metabolism of Propiomazine
The in vivo metabolism of propiomazine is characterized by at least one confirmed pathway and several other highly probable transformations based on the metabolic fate of other phenothiazines.
Known Metabolism: N-Demethylation
The most definitively identified metabolic pathway for propiomazine in vivo is N-demethylation. This reaction involves the removal of a methyl group from the tertiary amine in the side chain, leading to the formation of N-demethylpropiomazine.
-
N-demethylpropiomazine has been identified as a metabolite in the urine of rats following oral administration of propiomazine.[1]
-
Analytical methods have been developed for the simultaneous determination of propiomazine and its N-demethyl metabolite in plasma, confirming its presence in systemic circulation.[2]
Hypothesized Metabolic Pathways
Based on the well-documented metabolism of structurally similar phenothiazines like promazine and chlorpromazine, several other metabolic pathways are likely for propiomazine. These reactions are primarily catalyzed by cytochrome P450 (CYP) isoenzymes in the liver.[3][4]
-
Sulfoxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming a sulfoxide. This is a major metabolic route for many phenothiazines.[1] For promazine, 5-sulfoxidation is a key pathway.[3]
-
Aromatic Hydroxylation: Hydroxylation of the phenothiazine ring system is another common metabolic transformation. For chlorpromazine, hydroxylation at the 3 and 7 positions occurs.[5]
-
N-Oxidation: The nitrogen atom in the side chain can be oxidized to form an N-oxide.
-
Conjugation: The hydroxylated metabolites can undergo Phase II metabolism, typically conjugation with glucuronic acid, to form more water-soluble compounds that are readily excreted.[6]
The primary enzymes anticipated to be involved in propiomazine metabolism, by analogy with promazine, are CYP1A2, CYP3A4, and CYP2C19.[3]
Quantitative Data
Quantitative data on the in vivo metabolism of propiomazine is sparse. The following table summarizes available pharmacokinetic parameters for the parent drug. Data on the concentrations and clearance rates of individual metabolites are not well-established in the public literature.
| Parameter | Value | Species | Administration Route | Source |
| Bioavailability | 30-40% | Human | Oral | [7] |
| Terminal Half-life | ~8 hours | Human | Oral | [7] |
| Time to Peak Plasma Concentration | 1-2 hours | Human | Oral | [7] |
Experimental Protocols
The following protocols are representative of the methodologies used for the extraction, separation, and identification of phenothiazine metabolites from biological matrices. These can be adapted for the study of propiomazine metabolism.
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
-
Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned sequentially with methanol and water.
-
Loading: Plasma samples, potentially pre-treated with a buffer to adjust pH, are loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak organic solvent to remove interferences.
-
Elution: Propiomazine and its metabolites are eluted with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of propiomazine and its N-demethylated metabolite.[1][2]
-
Derivatization (if necessary): For certain metabolites, derivatization may be required to improve volatility and thermal stability.
-
Gas Chromatography:
-
Column: A capillary column suitable for basic drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Temperature Program: An initial oven temperature of ~150°C, ramped up to ~300°C.
-
Injection: Splitless injection of the extracted sample.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for metabolite identification. Characteristic ions for N-demethylated phenothiazines can be monitored.[1]
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the analysis of drug metabolites.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known metabolites or product ion scanning for structural elucidation of unknown metabolites.
-
Visualizations
Hypothesized Metabolic Pathway of Propiomazine
Caption: Hypothesized metabolic pathways of propiomazine in vivo.
Experimental Workflow for Metabolite Identification
Caption: General experimental workflow for the identification of propiomazine metabolites.
Conclusion
The in vivo metabolism of this compound, while not exhaustively characterized, can be understood through the confirmed pathway of N-demethylation and the highly probable pathways of sulfoxidation and aromatic hydroxylation, inferred from the metabolism of other phenothiazines. The cytochrome P450 system is central to these biotransformations. Further research employing modern analytical techniques such as high-resolution mass spectrometry is necessary to fully elucidate the complete metabolic profile of propiomazine, quantify its various metabolites, and definitively identify the specific CYP isoforms involved. The experimental protocols and workflows outlined in this guide provide a robust framework for undertaking such investigations.
References
- 1. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The contribution of cytochrome P-450 isoenzymes to the metabolism of phenothiazine neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chlorpromazine(Antipsychotic Drug) | PPTX [slideshare.net]
- 6. testbook.com [testbook.com]
- 7. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Propiomazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine Hydrochloride is a phenothiazine derivative with a complex pharmacological profile, primarily characterized by its antagonist activity at a broad range of neurotransmitter receptors. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, receptor binding profile, and associated signaling pathways. Detailed methodologies for key experimental procedures are presented to facilitate further research and drug development efforts. All quantitative data found in the public domain has been summarized, and critical signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction
Propiomazine is a first-generation antipsychotic and antihistamine that has been used for its sedative and antiemetic properties.[1][2] Its therapeutic effects and side-effect profile are a direct consequence of its interactions with multiple G-protein coupled receptors (GPCRs). A thorough in vitro characterization is essential for understanding its multifaceted mechanism of action and for the development of new chemical entities with improved selectivity and therapeutic indices.
Mechanism of Action
This compound functions as an antagonist at several key neurotransmitter receptors.[1][3][4][5][6] Its sedative properties are primarily attributed to its high affinity for the histamine H1 receptor.[1][2] The antipsychotic effects are thought to be mediated through the blockade of dopamine D2 and serotonin 5-HT2A receptors.[1][2][6] Additionally, its activity at muscarinic, and alpha-1 adrenergic receptors contributes to its overall pharmacological and side-effect profile.[1][3][4][5][6]
Receptor Binding Profile
While specific quantitative binding affinity data (e.g., Ki values) for this compound are not widely available in the public domain, its qualitative receptor binding profile is well-documented. The following table summarizes the known receptor interactions.
| Receptor Target | Receptor Subtype(s) | Pharmacological Action | Therapeutic/Side Effect Implication |
| Dopamine Receptor | D1, D2, D4 | Antagonist | Antipsychotic effects, potential for extrapyramidal symptoms |
| Serotonin Receptor | 5-HT2A, 5-HT2C | Antagonist | Antipsychotic effects, potential for metabolic side effects |
| Histamine Receptor | H1 | Antagonist | Sedation, antiemetic effects, potential for weight gain |
| Muscarinic Acetylcholine Receptor | M1, M2, M3, M4, M5 | Antagonist | Anticholinergic side effects (dry mouth, blurred vision, constipation) |
| Adrenergic Receptor | Alpha-1 | Antagonist | Orthostatic hypotension, dizziness |
Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by the binding of endogenous ligands to their respective GPCRs. The primary signaling pathways for the histamine H1 and serotonin 5-HT2A receptors are detailed below.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a Gq/11-coupled GPCR. Upon activation by histamine, it initiates a signaling cascade that leads to the generation of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. Propiomazine, as an antagonist, blocks this pathway.
Caption: Propiomazine antagonism of the H1 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Similar to the H1 receptor, the 5-HT2A receptor is also coupled to the Gq/11 signaling pathway. Its activation by serotonin leads to the stimulation of phospholipase C (PLC) and the subsequent production of IP3 and DAG. Propiomazine blocks this activation.
Caption: Propiomazine antagonism of the 5-HT2A receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Radioligand Receptor Binding Assay (General Protocol)
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells)
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation fluid
-
96-well microplates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and the cell membrane preparation.
-
Add the different concentrations of this compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand receptor binding assay.
In Vitro Functional Assay: Calcium Flux (General Protocol)
This protocol measures the ability of this compound to block agonist-induced calcium mobilization, a downstream effect of Gq/11-coupled receptor activation (e.g., H1 and 5-HT2A receptors).
Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced calcium flux.
Materials:
-
Cells stably expressing the target Gq/11-coupled receptor (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
This compound
-
Specific agonist for the target receptor (e.g., histamine for H1, serotonin for 5-HT2A)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.
-
Add a fixed concentration of the agonist (typically the EC80 concentration) to all wells simultaneously using the plate reader's injection system.
-
Continue to measure the fluorescence intensity over time to capture the calcium flux.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Plot the percentage inhibition of the agonist response against the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Caption: Workflow for a calcium flux functional assay.
Conclusion
This compound is a pharmacologically active compound with a complex in vitro profile, characterized by its antagonist activity at a wide array of GPCRs. This guide provides a foundational understanding of its mechanism of action and offers detailed, adaptable protocols for its further in vitro characterization. The elucidation of specific binding affinities and functional potencies through the application of these and similar assays will be critical for a more complete understanding of its therapeutic potential and for the rational design of future drug candidates.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Human Metabolome Database: Showing metabocard for Propiomazine (HMDB0014915) [hmdb.ca]
- 6. Propiomazine - Wikipedia [en.wikipedia.org]
Propiomazine Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiomazine hydrochloride is a phenothiazine derivative with a multifaceted pharmacological profile, primarily recognized for its sedative and hypnotic properties. Its mechanism of action involves the antagonism of a broad range of neurotransmitter receptors, including histamine H1, dopamine D1, D2, and D4, serotonin 5-HT2A and 5-HT2C, muscarinic acetylcholine M1-M5, and alpha-1 adrenergic receptors. This complex pharmacology makes it a tool of interest for neuroscience research, particularly in studies related to sleep, sedation, and potentially as a reference compound in the investigation of neuropsychiatric disorders. This technical guide provides a comprehensive overview of this compound's core properties, including its mechanism of action, pharmacokinetic and physicochemical characteristics, and applications in preclinical research, with a focus on presenting quantitative data and detailed experimental methodologies.
Core Properties of this compound
This compound is structurally related to other phenothiazine antipsychotics but is primarily utilized for its sedative effects rather than for treating psychosis.[1][2] Its therapeutic action is largely attributed to its potent antagonism of the histamine H1 receptor.[3][4]
Physicochemical Properties
This compound is a yellow, practically odorless powder.[5] Its solubility and stability are key considerations for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₅ClN₂OS | [6] |
| Molecular Weight | 376.9 g/mol | [6] |
| Solubility | Very soluble in water; freely soluble in alcohol; insoluble in benzene. | [5] |
| Stability | Formulations are susceptible to degradation by oxidation. The use of antioxidants such as ascorbic acid can improve stability. | [7] |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of propiomazine is essential for designing in vivo studies and interpreting experimental outcomes.
| Parameter | Value | Species | Reference(s) |
| Protein Binding | 81% | Not Specified | [2] |
| Elimination Half-Life | ~9 hours | Not Specified | [2] |
| Bioavailability (Oral) | 33% | Not Specified | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects through the blockade of multiple G-protein coupled receptors (GPCRs). Its sedative properties are primarily mediated by its strong antagonism of the histamine H1 receptor.[3][4] Its antipsychotic-like effects, though not its primary clinical use, are attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2]
The multi-receptor binding profile of propiomazine makes it a complex pharmacological tool. The antagonism of these various receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
Applications in Neuroscience Research
This compound's primary application in neuroscience research is as a sedative-hypnotic agent. It can be used to study the mechanisms of sleep and sedation and as a reference compound when evaluating novel hypnotic drugs. Its broader receptor profile also allows for its use in studies investigating the roles of the histaminergic, dopaminergic, and serotonergic systems in various behaviors.
Sedation and Sleep Research
Clinical and preclinical studies have demonstrated the efficacy of propiomazine in promoting sleep.
| Study Type | Subject | Dose | Key Findings | Reference(s) |
| Clinical Study | Healthy Volunteers | 25 mg | Significant decrease in sleep latency. | [8] |
| Clinical Study | Patients with Chronic Obstructive Pulmonary Disease | 25 mg | Increased total sleeping time and sleep efficiency index. | [9] |
| Clinical Study | Insomniac Patients | 25 mg | Compared to 5 mg zopiclone, zopiclone showed statistically significant advantages in subjective sleep quality and quantity. | [10] |
Animal Models of Anxiety and Psychosis
While not its primary indication, the anxiolytic and antipsychotic-like properties of propiomazine can be explored in relevant animal models. The open field test is a common paradigm to assess anxiety-like behavior and locomotor activity in rodents.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible research.
In Vivo Sedation Assessment in Rodents (Open Field Test)
This protocol outlines the use of the open field test to quantify the sedative effects of this compound.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Open field apparatus (e.g., 40 x 40 x 30 cm arena)
-
Video recording and analysis software
-
Rodents (e.g., male C57BL/6 mice or Sprague-Dawley rats)
Procedure:
-
Animal Acclimatization: House animals in the facility for at least one week before the experiment to acclimate to the environment.
-
Habituation: On the day of the experiment, bring the animals to the testing room at least 1 hour before the start of the procedure to habituate to the ambient conditions.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range for sedative effects in rodents might be 5-20 mg/kg, though dose-response studies are recommended to determine the optimal dose for a specific behavioral endpoint.
-
Post-Injection Period: Return the animal to its home cage for a predetermined period (e.g., 30 minutes) to allow for drug absorption and onset of action.
-
Open Field Test: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's behavior for a set duration (e.g., 10 minutes) using a video camera mounted above the arena.
-
Data Analysis: Analyze the recorded video using tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in locomotor activity is indicative of a sedative effect.[11][12]
-
Apparatus Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Conclusion
This compound is a valuable pharmacological tool for neuroscience research, particularly in the study of sedation and sleep. Its complex, multi-receptor binding profile provides opportunities for investigating the interplay of various neurotransmitter systems in regulating arousal and behavior. The information and protocols provided in this guide are intended to facilitate the design and execution of rigorous and reproducible preclinical studies utilizing this compound. Further research is warranted to fully elucidate the downstream signaling pathways and to explore its potential utility in animal models of a wider range of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propiomazine [drugfuture.com]
- 6. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of propiomazine on the EEG sleep of normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of single doses of propiomazine, a phenothiazine hypnotic, on sleep and oxygenation in patients with stable chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of zopiclone and propiomazine as hypnotics in outpatients: a multicentre, double-blind, randomized, parallel-group comparison of zopiclone and propiomazine in insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Propiomazine Hydrochloride Sedation Protocol for Laboratory Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine hydrochloride is a phenothiazine derivative with antihistaminic and sedative properties.[1][2][3] While it is not primarily used as an antipsychotic, its sedative effects make it a potential candidate for use in laboratory animal procedures requiring sedation.[1][2] Propiomazine acts as an antagonist at multiple receptor sites, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine H1 receptors.[1][2][4] Its primary sedative action is attributed to its potent antihistaminic effects.[1][4]
These application notes provide a comprehensive overview and a generalized protocol for the use of this compound as a sedative agent in laboratory mice. The information is intended to guide researchers in developing a specific, validated protocol for their experimental needs.
Data Presentation
Due to the limited availability of specific data for this compound in laboratory mice, the following tables summarize general pharmacological information and potential adverse effects based on available literature.
Table 1: Pharmacological Profile of Propiomazine
| Parameter | Description | Reference |
| Mechanism of Action | Antagonist at dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine H1 receptors. | [1][2][4] |
| Primary Sedative Effect | Attributed to histamine H1 receptor antagonism. | [1][4] |
| Pharmacokinetics (General) | Rapidly absorbed after oral administration. Primarily metabolized in the liver. Excreted through the kidneys. | [5] |
| Elimination Half-life (Human) | Approximately 9 hours. | [2] |
Table 2: Potential Adverse Effects
| Category | Potential Adverse Effects | Reference |
| Common | Drowsiness | [2] |
| Serious/Rare | Convulsions (seizures), difficulty breathing, irregular heartbeat, fever, changes in blood pressure, loss of bladder control, severe muscle stiffness, increased sweating, pale skin, unusual tiredness or weakness. | [1][2] |
Experimental Protocols
The following is a generalized protocol for establishing a safe and effective sedation regimen using this compound in laboratory mice. It is crucial to start with a dose-finding study to determine the optimal dose for the specific strain, sex, and age of the mice being used, as responses to anesthetics can vary widely.[6]
Dose-Finding Study (Pilot Study)
Objective: To determine the minimum effective dose of this compound that provides the desired level of sedation without causing significant adverse effects.
Materials:
-
This compound (pharmaceutical grade)
-
Sterile saline for dilution
-
Appropriate size syringes and needles (e.g., 27-30 gauge)
-
Laboratory mice (specify strain, sex, age, and weight)
-
Heating pad to maintain body temperature
-
Monitoring equipment (rectal thermometer, pulse oximeter if available)
-
Ophthalmic ointment
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least 3 days prior to the experiment.[7]
-
Preparation: Prepare fresh dilutions of this compound in sterile saline on the day of the experiment.
-
Group Allocation: Divide mice into several groups (e.g., control, low dose, medium dose, high dose). A starting point for dose selection can be extrapolated from related compounds, but extreme caution is advised. For example, studies with chlorpromazine in mice tolerated doses up to 10 mg/kg.[8] Therefore, a conservative starting range for propiomazine could be 1-10 mg/kg.
-
Administration: Administer the assigned dose via the desired route (e.g., intraperitoneal - IP).
-
Monitoring:
-
Onset of Sedation: Record the time to loss of righting reflex (LORR), defined as the inability of the mouse to right itself within 10 seconds when placed on its back.[9]
-
Depth of Sedation: Assess the level of sedation at regular intervals (e.g., every 15 minutes) using a scoring system (e.g., 0 = fully alert, 1 = calm, 2 = ataxic, 3 = LORR).
-
Physiological Parameters: Monitor respiratory rate (normal: 55-100 breaths/min under anesthesia), heart rate (normal: 300-500 beats/min), and body temperature (maintain between 36.0°C and 38.0°C).[7] Apply ophthalmic ointment to prevent corneal drying.[7]
-
Adverse Effects: Observe for any signs of distress or adverse effects listed in Table 2.
-
-
Recovery:
-
Record the time to regain the righting reflex.
-
Monitor the mice until they are fully recovered, ambulatory, and able to eat and drink normally.
-
-
Data Analysis: Determine the optimal dose that provides adequate sedation with minimal side effects and a reasonable recovery time.
Standard Sedation Protocol
Objective: To induce a state of sedation for minor, non-painful procedures.
Procedure:
-
Animal Preparation: Weigh the mouse and calculate the exact dose based on the results of the dose-finding study.
-
Administration: Administer this compound via the chosen route.
-
Monitoring: Continuously monitor the mouse for depth of sedation and physiological parameters as described in the dose-finding study.
-
Procedure: Once the desired level of sedation is achieved, perform the experimental procedure.
-
Recovery: Place the mouse in a clean, warm cage for recovery. Continue to monitor until the animal is fully recovered.
Visualizations
Signaling Pathway of Propiomazine
Caption: Propiomazine's antagonistic action on various receptors.
Experimental Workflow for Sedation Protocol Development
Caption: Workflow for establishing a propiomazine sedation protocol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. propiomazine | Dosing & Uses | medtigo [medtigo.com]
- 6. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Propiomazine Hydrochloride Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale preparation and quality control of a Propiomazine Hydrochloride solution intended for injection. The information is collated from publicly available data and established pharmaceutical principles.
Introduction
This compound is a phenothiazine derivative with sedative, antiemetic, and antihistaminic properties.[1][2] It acts as an antagonist at various receptors, including dopamine, serotonin, histamine, muscarinic, and alpha-1 adrenergic receptors.[1][2][3] The preparation of a sterile solution for injection is critical for its clinical application and requires stringent control over the formulation, manufacturing process, and quality attributes to ensure safety and efficacy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅ClN₂OS | [1][2] |
| Molecular Weight | 376.9 g/mol | [2] |
| Appearance | Yellowish, crystalline powder | [4] |
| Solubility in Water | 1 g in 4.5 mL | [4] |
| Melting Point | 201-206 °C | [4] |
| pKa (Strongest Basic) | 8.92 | [3] |
Formulation of this compound Solution for Injection
The following formulation is a representative example for a 10 mg/mL this compound solution for injection. The selection and concentration of excipients are based on formulations of similar phenothiazine derivatives, such as promethazine hydrochloride injection.[5][6]
Table 2: Example Formulation for this compound Injection (10 mg/mL)
| Ingredient | Concentration (% w/v) | Function |
| This compound | 1.0 | Active Pharmaceutical Ingredient |
| Ascorbic Acid | 0.05 | Antioxidant |
| Sodium Metabisulfite | 0.1 | Antioxidant |
| Disodium Edetate | 0.01 | Chelating Agent |
| Sodium Chloride | 0.8 | Tonicity Adjusting Agent |
| Sodium Acetate | q.s. to pH 4.0-5.5 | Buffering Agent |
| Acetic Acid | q.s. to pH 4.0-5.5 | Buffering Agent |
| Water for Injection | q.s. to 100% | Vehicle |
Experimental Protocols
Preparation of this compound Solution for Injection (100 mL batch)
This protocol describes the aseptic preparation of a 100 mL batch of 10 mg/mL this compound solution for injection.
Materials:
-
This compound powder
-
Ascorbic Acid
-
Sodium Metabisulfite
-
Disodium Edetate
-
Sodium Chloride
-
Sodium Acetate
-
Glacial Acetic Acid
-
Water for Injection (WFI)
-
Sterile glassware and utensils
-
0.22 µm sterile syringe filters
-
Sterile vials and stoppers
Procedure:
-
In a sterile beaker, add approximately 80 mL of WFI.
-
While stirring, dissolve the disodium edetate, sodium metabisulfite, and ascorbic acid.
-
Add and dissolve the this compound powder.
-
Add and dissolve the sodium chloride.
-
Adjust the pH of the solution to between 4.0 and 5.5 using sodium acetate and acetic acid.
-
Add WFI to bring the final volume to 100 mL.
-
Aseptically filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Fill the sterile solution into sterile vials and seal with sterile stoppers and aluminum caps.
Quality Control Testing
This method is adapted from a validated RP-HPLC method for the estimation of Propiomazine.[7][8]
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (75:25 v/v)
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 247 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the this compound injection solution with the mobile phase to a suitable concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
The sterility of the final product must be confirmed according to the United States Pharmacopeia (USP) chapter <71>.[9][10][11][12]
Method: Membrane Filtration
-
Aseptically filter a representative sample of the this compound injection through a 0.45 µm membrane filter.
-
Rinse the filter with a sterile diluting fluid to remove any inhibitory substances.
-
Aseptically transfer the membrane to a suitable culture medium (e.g., Fluid Thioglycollate Medium for anaerobic bacteria and Soybean-Casein Digest Medium for aerobic bacteria and fungi).
-
Incubate the media for a period of 14 days.
-
Observe the media for any signs of microbial growth. The absence of growth indicates that the product is sterile.
Bacterial endotoxins must be quantified using the Limulus Amebocyte Lysate (LAL) test as described in USP chapter <85>.[13][14][15][16][17]
Method: Chromogenic LAL Assay
-
Reconstitute the LAL reagent and prepare a standard curve of endotoxin concentrations.
-
Prepare dilutions of the this compound injection to overcome any potential product inhibition.
-
Add the prepared samples and standards to a microplate containing the LAL reagent.
-
Incubate the plate at 37°C.
-
After incubation, add the chromogenic substrate.
-
Measure the absorbance of the wells using a microplate reader.
-
Quantify the endotoxin level in the sample by comparing its absorbance to the standard curve. The endotoxin level must be below the established limit for parenteral drugs.
Visualizations
Caption: Experimental workflow for the preparation and quality control of this compound solution for injection.
Caption: Simplified signaling pathway illustrating the mechanism of action of Propiomazine through receptor antagonism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103637980A - Preparation method for promethazine hydrochloride injection - Google Patents [patents.google.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. iajpb.org [iajpb.org]
- 8. iajpb.org [iajpb.org]
- 9. usp.org [usp.org]
- 10. ARL Bio Pharma | Basics of Sterility Testing [arlok.com]
- 11. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 15. matresearch.com [matresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Application Note: Determination of Propiomazine Hydrochloride in Human Plasma by HPLC
Abstract
This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of propiomazine hydrochloride in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method involves a straightforward sample preparation procedure followed by chromatographic separation and UV detection. All experimental parameters, including sample preparation, chromatographic conditions, and validation data, are presented.
Introduction
Propiomazine is a phenothiazine derivative primarily used as a sedative and antihistamine.[1] Accurate and reliable measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological matrices due to its high resolution, sensitivity, and specificity.[2] This document provides a detailed protocol for an HPLC method optimized for the analysis of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
Water (HPLC Grade)
-
Human Plasma (Drug-free)
Instrumentation
A standard HPLC system equipped with a UV-Vis detector is required. The specific components include:
-
HPLC Pump (Isocratic or Gradient capable)
-
Autosampler
-
Column Oven
-
UV-Vis Detector
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma samples.
-
To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the analyte completely.
-
The sample is now ready for injection into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of propiomazine.
| Parameter | Condition |
| Column | INERTSIL ODS 3V (5 µm, 4.6 x 250 mm)[1] or similar C18/C8 column |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 0.7 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient or 25°C |
| Detection Wavelength | 247 nm[1] |
| Run Time | Approximately 10 minutes |
Method Validation
The analytical method was validated according to standard guidelines for bioanalytical method validation. The key parameters are summarized below.
Linearity
The linearity of the method was established by constructing a calibration curve. Standard solutions of propiomazine in plasma were prepared at concentrations ranging from 10 to 50 µg/mL.[1] The peak area response was plotted against the corresponding concentration.
| Concentration (µg/mL) | Peak Area |
| 10 | (Example Value) |
| 20 | (Example Value) |
| 30 | (Example Value) |
| 40 | (Example Value) |
| 50 | (Example Value) |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The precision of the method was determined by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Accuracy was assessed by comparing the measured concentration to the nominal concentration.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 15 | < 5% | < 5% | 95 - 105 |
| Medium | 30 | < 5% | < 5% | 95 - 105 |
| High | 45 | < 5% | < 5% | 95 - 105 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.
| Parameter | Value |
| LOD | (Example: 5 ng/mL) |
| LOQ | (Example: 15 ng/mL) |
Experimental Workflow
The overall workflow for the analysis of this compound in plasma is depicted in the following diagram.
Caption: Workflow for Propiomazine Analysis in Plasma.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic conditions make it suitable for routine analysis in a clinical or research laboratory setting. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for its intended purpose.
References
Application Notes and Protocols for Propiomazine Hydrochloride and Related Phenothiazine Sedatives in Canine Research
For: Researchers, Scientists, and Drug Development Professionals
Subject: Dosage, Protocols, and Mechanisms of Propiomazine Hydrochloride for Sedation in Canines
Introduction and Current Status of this compound in Canine Sedation
This compound is a phenothiazine derivative with sedative and antihistaminic properties. While it has been used in veterinary medicine, particularly in the mid-20th century, there is a notable lack of current, established dosage guidelines for its use as a sedative in canines within contemporary veterinary formularies and recent scientific literature. A 1985 study noted the use of propiomazine in anesthetized dogs at a dose of 0.6 mg/kg to study its effects on cerebrospinal fluid and serum constituents, but this was not a dose-finding or efficacy study for sedation. Another study from 1967 investigated its effects on adrenaline-induced ventricular arrhythmias in anesthetized dogs, but again, did not establish a sedative dosage protocol.
Given the scarcity of specific data for this compound, this document will also provide detailed information on a closely related and widely used phenothiazine sedative in canines, acepromazine, to serve as a comprehensive reference for researchers in this class of compounds. It is critical to note that propiomazine and acepromazine are different drugs, and the dosage information for acepromazine is not directly transferable to propiomazine.
Mechanism of Action: Phenothiazine Sedatives
Propiomazine and other phenothiazine tranquilizers exert their sedative effects through a multi-receptor antagonist action in the central nervous system. The primary mechanism involves the blockade of dopamine D2 receptors, which leads to a reduction in spontaneous motor activity and a calming effect.[1] Additionally, these compounds exhibit antagonism at several other key receptors, contributing to their overall pharmacological profile.[2]
-
Dopamine (D1, D2, D4) Receptor Antagonism: Produces tranquilization and antiemetic effects.[1][2]
-
Serotonin (5-HT2A, 5-HT2C) Receptor Antagonism: Contributes to sedation and anxiolysis.[2]
-
Alpha-1 Adrenergic Receptor Antagonism: Can lead to vasodilation and subsequent hypotension.[1][2]
-
Histamine (H1) Receptor Antagonism: A primary contributor to the sedative and anti-nausea effects.[1][2]
-
Muscarinic (M1-M5) Receptor Antagonism: Results in anticholinergic effects such as dry mouth and decreased gastrointestinal motility.[1][2]
Caption: Antagonistic action of Propiomazine on multiple CNS receptors.
Quantitative Data: Acepromazine Dosage for Sedation in Canines
Due to the lack of specific dosage data for propiomazine, the following tables summarize established dosages for acepromazine in canines for research and clinical purposes. These values are derived from veterinary drug formularies and clinical practice guidelines.
| Route of Administration | Dosage Range (mg/kg) | Dosage Range (mg/lb) | Notes |
| Oral (PO) | 1.0 - 3.0 mg/kg | 0.5 - 1.5 mg/lb | The onset of action is typically 30-60 minutes.[2][3] Lower doses are often used for mild sedation, while higher doses may be necessary for more profound tranquilization in healthy, young dogs.[4] It is recommended to start at the lower end of the dosage range and titrate up as needed.[3] |
| Intravenous (IV) | 0.02 - 0.2 mg/kg | 0.01 - 0.1 mg/lb | Provides a more rapid onset of sedation (within 10 minutes).[5] The injectable dose is significantly lower than the oral dose and should not exceed a total of 3 mg per patient in many clinical settings.[2] Used frequently as a preanesthetic agent. |
| Intramuscular (IM) | 0.02 - 0.2 mg/kg | 0.01 - 0.1 mg/lb | Onset is slower than IV but faster than oral administration. Often used in combination with opioids for neuroleptanalgesia, which allows for a dose reduction of both drugs.[2][6] |
Table 1: Acepromazine Dosage Guidelines for Canine Sedation
| Parameter | Value |
| Onset of Action | 10 minutes (IV), 30-60 minutes (PO)[5] |
| Duration of Effect | 4 - 8 hours[5][7] |
| Metabolism | Primarily hepatic |
| Bioavailability (Oral) | Approximately 20% for acepromazine[8] |
| Common Side Effects | Hypotension (due to vasodilation), decreased respiratory rate, ataxia, protrusion of the third eyelid, paradoxical excitement or aggression (rare).[4][5][9] |
| Contraindications | Should be used with caution in animals with liver disease, heart conditions, or those in shock.[9] Dose reduction is recommended for certain breeds (e.g., Boxers, herding breeds with MDR1 gene mutation) due to increased sensitivity.[2][10] Not recommended for use in conjunction with organophosphates.[9] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of Acepromazine in Canines
Experimental Protocols
The following protocols are generalized for the study of phenothiazine sedatives in a research setting.
-
Subject Selection: Use healthy adult dogs, free of cardiovascular, hepatic, or renal disease. Subjects should be acclimated to the research environment to minimize stress-induced variables.
-
Baseline Data Collection: Record baseline physiological parameters including heart rate, respiratory rate, rectal temperature, and blood pressure (via non-invasive oscillometry or arterial line). Assess baseline mentation and activity levels using a standardized scoring system.
-
Drug Administration:
-
Administer the test compound (e.g., a specific dose of propiomazine or acepromazine) via the desired route (IV, IM, or PO).
-
For oral administration, ensure the subject has been fasted for an appropriate period to standardize absorption.
-
-
Post-Administration Monitoring:
-
At predefined intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), repeat the measurement of all physiological parameters.
-
At the same intervals, assess the level of sedation using a validated sedation scoring scale (e.g., a scale from 0 = no sedation, to 5 = profound sedation with lateral recumbency).
-
Record the onset of action (time to first observable signs of sedation) and the duration of peak effect.
-
-
Data Analysis: Compare post-administration physiological data and sedation scores to baseline values. Analyze dose-response relationships if multiple dosage groups are included.
Caption: Workflow for assessing the efficacy of a sedative agent in canines.
Conclusion and Recommendations for Researchers
While this compound is a recognized phenothiazine, the lack of current, specific dosage information for canine sedation makes its use in research challenging without preliminary dose-finding studies. Researchers interested in the sedative properties of propiomazine should design and conduct rigorous dose-escalation studies to determine its safety and efficacy profile in canines.
For studies requiring a phenothiazine sedative with a well-established dosage and safety profile, acepromazine remains the standard choice in veterinary medicine. The provided data and protocols for acepromazine can serve as a valuable reference for experimental design. When using any phenothiazine, careful monitoring of cardiovascular parameters, particularly blood pressure, is essential due to their alpha-1 adrenergic blocking effects.
References
- 1. Table: First-Generation Antihistamines-MSD Veterinary Manual [msdvetmanual.com]
- 2. Acepromazine (PromAce®, Aceproject® ) for Dogs and Cats [petplace.com]
- 3. kingsdale.com [kingsdale.com]
- 4. Acepromazine for Dogs: Uses, Dosages, Side Effects, and More - GoodRx [goodrx.com]
- 5. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. bsavalibrary.com [bsavalibrary.com]
- 7. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. Effect of propiomazine, perphenazine, promethazine and promazine on adrenaline-induced ventricular arrhythmias during nitrous oxide-halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acepromazine Maleate Tablets 25 mg [dailymed.nlm.nih.gov]
- 10. Acepromazine for Dogs | PetMD [petmd.com]
Application Notes and Protocols: Propiomazine Hydrochloride as a Pre-anesthetic in Veterinary Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine hydrochloride, a phenothiazine derivative, functions as a sedative and antiemetic, making it a candidate for use as a pre-anesthetic agent in veterinary surgery. Its mechanism of action involves the antagonism of several central nervous system receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine (H1) receptors.[1][2][3][4][5][6] The primary sedative effect is attributed to its potent antihistaminic activity.[1][2][6] Like other phenothiazines, propiomazine does not possess analgesic properties.[7][8][9]
These application notes provide a summary of the available data on this compound and detail protocols for its evaluation as a pre-anesthetic agent in a research setting. Due to a notable lack of extensive veterinary-specific studies on propiomazine, information from the closely related and widely used phenothiazine, acepromazine, is utilized as a comparative reference for dosages and physiological effects. Researchers should exercise caution and conduct dose-response studies to determine optimal and safe dosages for propiomazine in different species.
Data Presentation
Table 1: Summary of this compound Properties
| Property | Description | Citation |
| Drug Class | Phenothiazine derivative | [4] |
| Mechanism of Action | Antagonist at dopamine, serotonin, muscarinic, alpha-1 adrenergic, and histamine H1 receptors. | [1][2][3][4][5][6] |
| Primary Sedative Effect | Histamine H1 receptor antagonism. | [1][2][6] |
| Analgesic Properties | None. | [7][8][9] |
| Antiemetic Properties | Yes. | [2] |
| Cardiovascular Effects | An early study in dogs indicated that, unlike other phenothiazines tested, propiomazine did not cause a prolonged decrease in blood pressure. | [10] |
| Drug Interactions | Potentiates the effects of other CNS depressants and hypotensive agents. | [1][3] |
Table 2: Comparative Pre-anesthetic Dosages (Acepromazine as a Reference)
| Species | This compound | Acepromazine Maleate (for reference) | Citation |
| Cats | 2 mg/kg IM | 0.01 - 0.05 mg/kg IV, IM, or SC | [11][12] |
| Dogs | No specific dosage data available. | 0.01 - 0.03 mg/kg IV or IM (up to a maximum of 1 mg total dose in larger breeds) | [7][12] |
| Horses | No specific dosage data available. | 0.02 - 0.05 mg/kg IV or IM | [11][13] |
Note: The provided acepromazine dosages are for reference and should not be directly extrapolated to propiomazine without further investigation.
Table 3: Comparative Pharmacokinetics and Pharmacodynamics (Acepromazine as a Reference)
| Parameter | This compound | Acepromazine Maleate (for reference) | Citation |
| Onset of Sedation | No specific data available. | 10 minutes (in small animals) | [11][13] |
| Duration of Sedation | No specific data available. | 4 - 6 hours (in small animals) | [11][13][14] |
Experimental Protocols
Protocol 1: Evaluation of Sedative Efficacy of this compound in Dogs
Objective: To determine the dose-dependent sedative effects of this compound as a pre-anesthetic agent in healthy adult dogs.
Materials:
-
This compound injectable solution
-
Sterile saline for dilution
-
Healthy adult dogs of a specified breed (e.g., Beagles)
-
A quiet, controlled environment
-
Video recording equipment
-
Sedation scoring system (see Table 4)
-
Stethoscope, thermometer, and blood pressure monitor
Methodology:
-
Animal Selection and Acclimation: Select healthy adult dogs based on a thorough physical examination and baseline bloodwork.[2][15] Acclimate the animals to the housing and experimental environment for at least 7 days.
-
Fasting: Withhold food for 12 hours prior to drug administration. Allow free access to water until 2 hours before the experiment.[15]
-
Baseline Data Collection: Record baseline physiological parameters including heart rate, respiratory rate, rectal temperature, and indirect blood pressure.[1] Assess and record the baseline behavioral state of each dog.
-
Drug Administration: Divide dogs into treatment groups (e.g., saline control, low-dose propiomazine, mid-dose propiomazine, high-dose propiomazine). Administer the assigned treatment via intramuscular (IM) injection.
-
Sedation Assessment: At predetermined time points (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection, assess the level of sedation using a standardized sedation scoring system (an example is provided in Table 4). The assessment should be performed by two independent, blinded observers.
-
Physiological Monitoring: Monitor and record heart rate, respiratory rate, and blood pressure at the same time points as the sedation assessment.
-
Data Analysis: Analyze the sedation scores and physiological data for statistically significant differences between treatment groups and over time.
Table 4: Example of a Sedation Scoring System for Dogs
| Score | Description of State |
| 0 | Alert, active, and responsive to auditory stimuli. |
| 1 | Calm, but still alert and responsive. |
| 2 | Mild sedation, slight drowsiness, but easily aroused. |
| 3 | Moderate sedation, drowsy, reluctant to move, but arousable with moderate stimulation. |
| 4 | Deep sedation, recumbent, arousable only with strong stimulation. |
| 5 | Unarousable. |
Protocol 2: Determination of the Anesthetic-Sparing Effect of this compound
Objective: To quantify the reduction in the required induction dose of an anesthetic agent (e.g., propofol) following pre-medication with this compound.
Materials:
-
This compound injectable solution
-
Propofol injectable emulsion
-
Intravenous catheters
-
Endotracheal tubes and laryngoscope
-
Anesthesia machine with isoflurane or sevoflurane
-
Syringe pump
-
Physiological monitoring equipment (ECG, pulse oximeter, capnograph, blood pressure monitor)
Methodology:
-
Animal Preparation: Prepare healthy adult dogs as described in Protocol 1, including physical examination, fasting, and baseline data collection. Place an intravenous catheter in the cephalic vein.
-
Pre-medication: Administer a predetermined effective sedative dose of this compound (from Protocol 1) or saline (control) via IM injection. Allow for the time to peak sedative effect before proceeding.
-
Anesthetic Induction: 30 minutes after pre-medication, induce anesthesia by administering propofol intravenously to effect.[16] Use a syringe pump to deliver propofol at a constant rate until there is a loss of palpebral reflex and jaw tone sufficient for endotracheal intubation.
-
Quantification of Induction Dose: Record the total dose of propofol (in mg/kg) required to achieve successful endotracheal intubation.
-
Anesthetic Maintenance: Following intubation, maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) for a standardized period, while continuing to monitor all physiological parameters.
-
Data Analysis: Compare the mean propofol induction dose between the propiomazine-treated group and the control group using appropriate statistical tests (e.g., t-test). A significant reduction in the required propofol dose in the propiomazine group indicates an anesthetic-sparing effect.
Visualizations
Caption: Experimental workflow for evaluating the sedative efficacy of this compound.
Caption: Workflow for determining the anesthetic-sparing effect of this compound.
References
- 1. Zoetis [zoetisus.com]
- 2. aaha.org [aaha.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Propiomazine - Wikipedia [en.wikipedia.org]
- 5. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. VASG Preanesthetic Protocols [vasg.org]
- 8. aaha.org [aaha.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of propiomazine, perphenazine, promethazine and promazine on adrenaline-induced ventricular arrhythmias during nitrous oxide-halothane anesthesia in the dog. | Semantic Scholar [semanticscholar.org]
- 11. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 12. bsavalibrary.com [bsavalibrary.com]
- 13. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 15. Preanesthetic Evaluations in Small Animals - Which Values to Look For? - WSAVA2011 - VIN [vin.com]
- 16. Effects of acepromazine and trazodone on anesthetic induction dose of propofol and cardiovascular variables in dogs undergoing general anesthesia for orthopedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propiomazine Hydrochloride in Combination with Ketamine for Animal Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Propiomazine Hydrochloride in combination with ketamine for anesthesia in various animal models. The following sections detail recommended dosages, experimental protocols, and physiological effects to guide researchers in the safe and effective application of this anesthetic combination.
Introduction
This compound, a phenothiazine derivative, is utilized as a sedative and antiemetic in veterinary medicine. When combined with the dissociative anesthetic ketamine, it produces a state of neuroleptanalgesia characterized by sedation, analgesia, and immobilization. This combination is often employed to enhance muscle relaxation, prevent seizures, and prolong the duration of anesthesia.[1][2] The addition of a phenothiazine tranquilizer like propiomazine or the chemically similar acepromazine can also reduce the required dose of ketamine, thereby minimizing its potential adverse effects.[3][4]
Quantitative Data Summary
The following tables summarize dosages and key anesthetic parameters for propiomazine and related phenothiazines in combination with ketamine across different animal species as reported in the literature.
Table 1: Anesthetic Dosages of Propiomazine/Acepromazine and Ketamine Combinations in Various Animal Species
| Species | Propiomazine/Acepromazine Dosage (mg/kg) | Ketamine Dosage (mg/kg) | Route of Administration | Reference(s) |
| Rabbit | 0.5 (Propionylpromazine) | 50 | Intramuscular (IM) | [5] |
| Dog | 0.05 | 10 | Intramuscular (IM) | [1] |
| Dog | 0.01 | 5 | Intramuscular (IM) | [1] |
| Cat | 0.02-0.1 | 10-20 | Intramuscular (IM) | [6] |
| Mouse | 1-5 (Acepromazine) | 50-100 | Intraperitoneal (IP) | [7] |
| Mouse | 2.5 (Acepromazine) | 100 | Intramuscular (IM) | [8] |
| Mouse | 1.5 (Acepromazine) | 65 | Intraperitoneal (IP) | [9] |
| Rat | 0.4-2.5 (Acepromazine) | 40-100 | Not Specified | [7] |
| Rat | 1.25 (Acepromazine) | 31.25 | Subcutaneous (SC) | [10] |
Table 2: Key Anesthetic Parameters for Propiomazine/Acepromazine and Ketamine Combinations
| Species | Induction Time (minutes) | Duration of Anesthesia (minutes) | Recovery Time (minutes) | Key Findings | Reference(s) |
| Rabbit | 18.44 ± 1.05 | 41.84 ± 2.11 | 45.76 ± 2.43 | Combination with xylazine. | [5] |
| Dog | Not Specified | 62.8 ± 2.28 (Acepromazine-Ketamine) vs. 30 ± 1.05 (Ketamine alone) | 72.8 ± 2.28 | Longer duration of action with acepromazine. | [1] |
| Mouse | 5 ± 3 | 70 ± 10 | Not Specified | Effective for medium-duration surgery. | [9] |
Experimental Protocols
General Anesthesia in Rabbits using Propionylpromazine, Xylazine, and Ketamine
This protocol is adapted from a study evaluating a combination of propionylpromazine, xylazine, and ketamine hydrochloride for general anesthesia in rabbits.[5]
Materials:
-
Propionylpromazine (0.5 mg/kg)
-
Xylazine (20 mg/kg)
-
Ketamine Hydrochloride (50 mg/kg)
-
Syringes and needles for intramuscular injection
-
Monitoring equipment (for rectal temperature, respiratory rate, heart rate)
-
Artery forceps and needle for assessing analgesic depth
Procedure:
-
Administer propionylpromazine (0.5 mg/kg) intramuscularly as a premedication.
-
After 10 minutes, administer a combination of xylazine (20 mg/kg) and ketamine hydrochloride (50 mg/kg) intramuscularly.
-
Monitor physiological parameters (rectal body temperature, respiratory rate, heart rate) at 10, 20, 35, 50, 65, 80, and 95 minutes post-injection.
-
Assess the time to loss of righting reflex and the time to complete muscle relaxation.
-
Confirm the surgical stage of anesthesia by pinching with artery forceps and pricking with a needle to ensure a lack of response to external stimuli.
-
Record the duration of surgical anesthesia, from the complete loss of sensation until the rabbit responds to external stimuli.
-
Record the recovery time, from the first response to external stimuli until the rabbit returns to a normal condition (complete consciousness).
Anesthesia in Dogs using Acepromazine and Ketamine
This protocol is based on a study comparing the effects of ketamine alone versus in combination with acepromazine in local breed dogs.[1]
Materials:
-
Acepromazine (0.05 mg/kg)
-
Ketamine (10 mg/kg)
-
Syringes and needles for intramuscular injection
-
Monitoring equipment (for heart rate, respiratory rate, rectal temperature)
Procedure:
-
Administer a combination of acepromazine (0.05 mg/kg) and ketamine (10 mg/kg) intramuscularly.
-
Monitor heart rate, respiratory rate, and rectal temperature at 10, 20, 30, and 45 minutes after administration.
-
Record the onset of action, duration of general anesthesia, and recovery time.
-
A control group receiving only ketamine can be used for comparison.
Diagrams
Experimental Workflow for Animal Anesthesia Protocol
Caption: A generalized workflow for animal anesthesia experiments.
Logical Relationship of Drug Combination Effects
Caption: Synergistic effects of Propiomazine and Ketamine combination.
Mechanism of Action and Signaling Pathways
Ketamine primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor. By blocking the NMDA receptor, ketamine disrupts the excitatory neurotransmission in the central nervous system, leading to a state of "dissociative anesthesia." This is characterized by profound analgesia and amnesia, with the maintenance of some protective reflexes.[3]
Propiomazine, as a phenothiazine, exerts its effects through the blockade of several types of receptors, most notably dopamine D2 receptors in the central nervous system, which contributes to its sedative and antiemetic properties. Additionally, it has activity at alpha-1 adrenergic, histamine H1, and muscarinic M1/M2 receptors. The alpha-1 adrenergic blockade can lead to vasodilation and a potential decrease in blood pressure.[4] The combination of these actions contributes to the overall calming and muscle-relaxing effects seen when used as a premedicant.
Signaling Pathway of Propiomazine and Ketamine Anesthetic Combination
Caption: Receptor targets of Propiomazine and Ketamine.
Conclusion
The combination of this compound and ketamine offers a viable option for achieving surgical anesthesia in various animal models. The synergistic interaction between the two drugs allows for a reduction in the required dose of ketamine, potentially leading to a wider margin of safety and a smoother recovery. Researchers should carefully consider the species-specific dosages and monitor physiological parameters closely to ensure animal welfare and the integrity of experimental outcomes. Further research is warranted to explore the optimal dosage ratios and to fully characterize the cardiorespiratory effects of this combination in different animal species and under various experimental conditions.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. veteringroup.us [veteringroup.us]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. westernu.edu [westernu.edu]
- 7. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 8. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 9. Ketamine–Xylazine–Acepromazine Compared with Isoflurane for Anesthesia during Liver Transplantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketamine-xylazine-acepromazine anesthesia and postoperative recovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Propiomazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Propiomazine Hydrochloride in bulk and pharmaceutical dosage forms. The protocols for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry are based on validated methods. Additionally, this document explores the potential application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE) for the analysis of this compound, drawing parallels from established methods for similar compounds.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a precise, accurate, and reproducible method for the quantification of this compound. Two distinct validated methods are presented below, offering flexibility in terms of chromatographic conditions.
Method 1: Isocratic RP-HPLC with UV Detection
This method is a simple, rapid, and sensitive isocratic RP-HPLC method suitable for routine quality control analysis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector, pump, and autosampler.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Inertsil ODS 3V (150mm x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile: Water (75:25 v/v).[1]
-
Flow Rate: 0.7 ml/min.[1]
-
Detection Wavelength: 247 nm.[1]
-
Injection Volume: 20 µl.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Diluent: Methanol: Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/ml): Accurately weigh and transfer 100 mg of this compound working standard into a 100 ml volumetric flask. Add about 70 ml of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/ml): Pipette 10 ml of the standard stock solution into a 100 ml volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: For analysis of tablets, weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 50 mg of this compound into a 50 ml volumetric flask, add diluent, sonicate for 10 minutes, and dilute to volume.[1] Filter the solution through a 0.45 µm membrane filter. Further dilute to a suitable concentration within the calibration range.
4. Calibration Curve:
-
Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 10 to 50 µg/ml.[1]
-
Inject each concentration in triplicate and record the peak area.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient.
| Parameter | Result |
| Linearity Range | 10 - 50 µg/ml[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Accuracy (% Recovery) | 101%[1] |
| Precision (% RSD) | < 2% (Intraday and Interday)[1] |
| Limit of Detection (LOD) | 0.15 µg/ml[1] |
| Limit of Quantitation (LOQ) | 0.44 µg/ml[1] |
Method 2: Gradient RP-HPLC with UV Detection
This gradient method is suitable for the estimation of this compound and can be adapted for stability-indicating assays where separation from degradation products is crucial.
1. Instrumentation:
-
HPLC system with a gradient pump and PDA or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Inertsil ODS 3V (150mm x 4.6 mm), 5µm.[1]
-
Mobile Phase: Gradient mixture of Acetonitrile and Potassium Di-Hydrogen Phosphate buffer (pH 3.0).[1]
-
Flow Rate: 1.2 ml/min.[1]
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 10 µl.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Follow the same procedure as in Method 1 for the preparation of diluent, standard, and sample solutions, adjusting the final concentration to fall within the linearity range of this method.
4. Calibration Curve:
-
Prepare serial dilutions in the concentration range of 12.6 - 461 µg/ml.[1]
-
Inject each concentration and plot the peak area against the concentration to establish linearity.
| Parameter | Result |
| Linearity Range | 12.6 - 37.8 µg/ml and 153.7 - 461 µg/ml[1] |
| Correlation Coefficient (r²) | 0.9997 and 1.000 respectively[1] |
| Reproducibility (% RSD) | < 2%[1] |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound in bulk drug and formulations.
1. Instrumentation:
-
Double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
2. Determination of Maximum Absorbance (λmax):
-
Prepare a working standard solution of this compound (e.g., 10 µg/ml) in a suitable solvent (e.g., Methanol: Water 50:50).
-
Scan the solution over a wavelength range of 200-400 nm against a solvent blank.
-
The maximum absorbance for Propiomazine has been observed at 247 nm.[1]
3. Preparation of Solutions:
-
Solvent: Methanol: Water (50:50 v/v).
-
Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of this compound and dissolve it in 100 ml of the solvent.
-
Sample Preparation: Prepare the sample solution as described in the HPLC methods and dilute to a concentration that falls within the Beer-Lambert's law range.
4. Calibration Curve:
-
Prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/ml) from the stock solution.
-
Measure the absorbance of each solution at 247 nm against the solvent blank.
-
Plot a calibration curve of absorbance versus concentration.
While a specific validated UV-Vis method with a complete set of quantitative data for this compound was not found in the search results, a typical validation would yield the following parameters. The λmax is reported to be 247 nm.[1]
| Parameter | Expected Result |
| Linearity Range | Typically 5 - 25 µg/ml |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Potential Advanced Analytical Techniques
While specific validated methods for this compound using LC-MS/MS and Capillary Electrophoresis were not identified, these techniques offer significant advantages for its quantification, especially in complex matrices or for trace-level analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for bioanalytical studies or for the detection of impurities and degradation products.
1. Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Propiomazine.
Capillary Electrophoresis (CE)
CE offers high separation efficiency, short analysis times, and low sample and reagent consumption. Capillary Zone Electrophoresis (CZE) would be a suitable mode for the charged Propiomazine molecule.
1. Instrumentation:
-
Capillary electrophoresis system with a UV or Diode Array Detector (DAD).
2. Separation Conditions:
-
Capillary: Fused silica capillary (e.g., 50 cm length, 50 µm i.d.).
-
Background Electrolyte (BGE): Phosphate or borate buffer at a controlled pH.
-
Voltage: 15-25 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 247 nm.
Visualizations
Caption: General workflow for the quantification of this compound.
References
Application Notes and Protocols for Oral Administration of Propiomazine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and oral administration of Propiomazine Hydrochloride formulations to rats for preclinical research. Propiomazine, a phenothiazine derivative, functions as an antihistamine and atypical antipsychotic, exhibiting sedative properties.[1][2] Its mechanism of action involves antagonism of multiple neurotransmitter receptors, including dopamine, serotonin, histamine, and muscarinic acetylcholine receptors.[3][4] These protocols cover formulation preparation, oral gavage procedures, and a validated analytical methodology for plasma concentration analysis, serving as a comprehensive guide for pharmacokinetic and pharmacodynamic studies in a rodent model.
Formulation Development and Considerations
This compound is the salt form of propiomazine, suggesting solubility in aqueous vehicles.[4] However, the stability of phenothiazine derivatives in solution is a critical factor, with oxidation being a primary degradation pathway.[5] Therefore, the use of antioxidants and preparation of fresh solutions is recommended.
Recommended Vehicle for Oral Formulation
For initial studies, a simple aqueous vehicle is recommended. Based on standard practices for oral drug administration in rodents, the following vehicles can be considered:
-
Sterile Water for Injection: A simple and common vehicle.
-
0.9% Sodium Chloride (Saline) Solution: An isotonic option suitable for administration.
-
0.5% (w/v) Methylcellulose in Purified Water: Can be used to create a uniform suspension if solubility is limited at higher concentrations.
Note: this compound formulations have been shown to be susceptible to degradation. To enhance stability, the inclusion of an antioxidant such as 0.1% (w/v) Ascorbic Acid is recommended.[5] Formulations should be prepared fresh on the day of the experiment and protected from light.
Preparation of a 1 mg/mL Oral Solution
This protocol describes the preparation of a 1 mg/mL solution, which can be adjusted as needed based on the desired dosage.
Materials:
-
This compound powder
-
Sterile Water for Injection (or 0.9% Saline)
-
Ascorbic Acid (optional, recommended)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the required amount of this compound powder accurately. For 10 mL of a 1 mg/mL solution, weigh 10 mg.
-
If using an antioxidant, weigh 10 mg of Ascorbic Acid (for a 0.1% solution).
-
Transfer the weighed powder(s) to a volumetric flask.
-
Add a portion of the vehicle (e.g., 7-8 mL of Sterile Water for Injection) to the flask.
-
Mix using a magnetic stirrer until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Once dissolved, add the vehicle to the final volume mark (e.g., 10 mL).
-
Invert the flask several times to ensure a homogenous solution.
-
Store the formulation in a light-protected container until administration.
Experimental Protocols
Oral Administration via Gavage
Oral gavage is a standard method for precise oral dosing in rats.[6] Personnel must be properly trained to perform this procedure to avoid injury to the animal.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball-tip for adult rats)[7]
-
Syringe containing the prepared this compound formulation
-
Calibrated animal scale
Procedure:
-
Dose Calculation: Weigh the rat immediately before dosing. Calculate the required volume of the formulation based on the animal's body weight and the target dose. The maximum recommended gavage volume is 5-10 mL/kg.[7]
-
Example: For a 250g (0.25 kg) rat and a target dose of 10 mg/kg, using a 1 mg/mL formulation:
-
Dose (mg) = 0.25 kg * 10 mg/kg = 2.5 mg
-
Volume (mL) = 2.5 mg / 1 mg/mL = 2.5 mL
-
-
-
Animal Restraint: Securely restrain the rat to ensure its head, neck, and back are in a straight line. This can be done manually or with a restraint device.[6]
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should be allowed to swallow the tube as it advances. Do not force the needle. If resistance is met, withdraw and re-attempt.[6][7]
-
Dose Administration: Once the needle is correctly positioned in the esophagus (approximately to the level of the last rib), administer the formulation slowly and steadily.[7]
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a short period post-administration for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[6]
Pharmacokinetic Study Protocol
This protocol outlines a typical workflow for a pharmacokinetic study following oral administration.
Workflow:
-
Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Pre-dose Sample: Collect a pre-dose (t=0) blood sample.
-
Administration: Administer the this compound formulation via oral gavage as described in Protocol 2.1.
-
Blood Sampling: Collect blood samples at predetermined time points. A typical schedule might be: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Blood can be collected via a cannulated vessel or from sites like the tail vein or saphenous vein.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma.
-
Sample Storage: Store the resulting plasma samples at -80°C until analysis.
-
Plasma Analysis: Analyze the plasma concentrations of propiomazine using a validated analytical method such as HPLC (see Protocol 2.3).
Analytical Methodology: HPLC for Plasma Analysis
A High-Performance Liquid Chromatography (HPLC) method is suitable for quantifying propiomazine in rat plasma. The following protocol is based on established methods for phenothiazines.[5][8]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer, such as ammonium acetate (e.g., 15:85 v/v acetonitrile:0.18 M ammonium acetate, pH 5.0).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[5]
-
Injection Volume: 20 µL.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile (containing an internal standard, if used).
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines. For similar phenothiazines, methods have achieved an LOQ of 0.25 µg/mL in plasma.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Ethopropazine Hydrochloride Following Oral Administration in Rats [9]
| Parameter | Value (Mean ± SD) |
| Dose | 50 mg/kg |
| Cmax (ng/mL) | 236 ± 99 |
| Tmax (h) | 2.2 ± 1.4 |
| AUC (ng·h/mL) | 2685 ± 336 |
| t½ (h) | 26.1 ± 5.4 |
| Bioavailability | < 5% |
Data from a study on Ethopropazine Hydrochloride, provided for reference purposes.
Table 2: Human Pharmacokinetic Parameters for Propiomazine [3][10]
| Parameter | Value |
| Oral Bioavailability | 30 - 40% |
| Tmax (h) | ~1 - 2 |
| Elimination Half-life (h) | ~8 |
Visualizations
Experimental Workflow Diagram
References
- 1. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Propiomazine - Wikipedia [en.wikipedia.org]
- 5. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. A Validated HPLC Method for the Determination of Linagliptin in Rat Plasma. Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ethopropazine in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docetp.mpa.se [docetp.mpa.se]
Application Notes and Protocols: Quantifying Propiomazine Hydrochloride in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of Propiomazine Hydrochloride in brain tissue using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol is designed to be a robust and reproducible method for preclinical and clinical research applications.
Introduction
This compound is a phenothiazine derivative with sedative and antihistaminic properties. Understanding its concentration in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for assessing its therapeutic potential and central nervous system side effects. This protocol outlines a sensitive and selective LC-MS/MS method for the determination of this compound in brain tissue homogenates. The methodology is based on established principles of bioanalytical method validation and adapts procedures used for similar antipsychotic compounds.
Experimental Protocols
A comprehensive experimental workflow is essential for the accurate quantification of this compound in the complex matrix of brain tissue.
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as Chlorpromazine-d6)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Brain tissue from the species of interest
-
Phosphate-buffered saline (PBS), pH 7.4
Brain tissue is a high-lipid matrix, which can interfere with analysis. Therefore, a robust extraction method is necessary.
-
Tissue Homogenization:
-
Accurately weigh the brain tissue sample (approximately 100 mg).
-
Add ice-cold PBS (1:3 w/v, e.g., 300 µL of PBS for 100 mg of tissue).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
-
Extraction:
-
To a 100 µL aliquot of the brain homogenate, add 25 µL of the internal standard working solution.
-
Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.5 min: 90-10% B
-
6.5-8 min: 10% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for Propiomazine and the internal standard should be optimized by direct infusion. Hypothetical transitions are provided in the table below.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Propiomazine | 341.2 | 86.1 | 30 | 20 |
| Chlorpromazine-d6 (IS) | 325.2 | 92.1 | 35 | 25 |
Data Presentation: Quantitative Parameters
The following table summarizes the expected quantitative performance of this method, based on data from similar validated assays for antipsychotics in brain tissue.
| Parameter | This compound |
| Linearity Range | 0.5 - 500 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/g |
| Limit of Detection (LOD) | 0.1 ng/g |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (<15%) |
Mandatory Visualizations
Caption: Workflow for Propiomazine Quantification.
Propiomazine acts as an antagonist at several receptor types in the central nervous system.
Caption: Propiomazine's Receptor Antagonism Pathway.
Propiomazine Hydrochloride: Application Notes and Protocols for Behavioral Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine hydrochloride is a phenothiazine derivative with a complex pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors. While primarily recognized for its sedative and antihistaminic properties, its interaction with dopaminergic and serotonergic systems suggests potential applications in modeling and investigating various behavioral paradigms in animals. These application notes provide a comprehensive overview of the potential uses of this compound in behavioral research, with detailed protocols extrapolated from studies on pharmacologically similar compounds due to the limited availability of direct research on propiomazine in this context.
Propiomazine is an antagonist of dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), histamine (H1), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[1] Its sedative effects are primarily attributed to its potent histamine H1 receptor blockade, while its antipsychotic potential stems from its action on dopamine and serotonin receptors. This multi-receptor activity makes it a compound of interest for studying behaviors related to sedation, anxiety, and psychosis.
Data Presentation
Due to a scarcity of published behavioral studies specifically utilizing this compound, the following tables summarize quantitative data from studies on the structurally and pharmacologically similar phenothiazine, chlorpromazine. These data should be considered as a starting point for dose-range finding studies with propiomazine.
Table 1: Effects of Chlorpromazine on Locomotor Activity in Mice
| Species | Compound | Dose Range (mg/kg) | Route of Administration | Behavioral Test | Key Findings | Reference |
| Mouse | Chlorpromazine | 0.4, 1.2, 3.6 | Intraperitoneal (i.p.) | Actimeter/Open Field | Dose-dependent decrease in spontaneous motor activity. | [2] |
| Mouse | Chlorpromazine | 3 | Intraperitoneal (i.p.) | Actophotometer | Significant reduction in locomotor activity counts. | [3][4] |
Table 2: Effects of Chlorpromazine in Animal Models of Psychosis
| Species | Compound | Dose (mg/kg) | Route of Administration | Psychosis Model | Key Findings | Reference |
| Rat | Chlorpromazine | 3 | Intraperitoneal (i.p.) | Apomorphine-induced compulsive behavior | Decreased stereotyped behaviors (rearing, sniffing, licking). | [5] |
| Rat | Chlorpromazine | 1, 3, 10 | Intraperitoneal (i.p.) | Phencyclidine (PCP) challenge | Induced catalepsy; locomotor sensitization to PCP challenge with daily administration. | [6] |
| Rat | Chlorpromazine | 25 | Oral (p.o.) | Ketamine-induced psychosis | Showed neuroprotective effects on hippocampal neurons. | [7] |
Signaling Pathway of this compound
The mechanism of action of this compound involves the blockade of several key G-protein coupled receptors. This diagram illustrates the primary signaling pathways affected by propiomazine's antagonist activity.
Experimental Protocols
The following protocols are suggested methodologies for evaluating the behavioral effects of this compound in rodent models. Note: These protocols are largely based on studies using chlorpromazine and should be optimized for propiomazine, including dose-response studies and appropriate timing of administration based on its pharmacokinetic profile.
Assessment of Sedative Effects on Locomotor Activity
This protocol assesses the potential CNS depressant effects of propiomazine by measuring changes in spontaneous locomotor activity.
Experimental Workflow: Locomotor Activity Test
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with automated infrared beams or video tracking software.
-
Habituation: Acclimatize mice to the testing room for at least 60 minutes before the experiment.
-
Procedure: a. Place each mouse individually into the center of the open field arena and allow for a 30-minute habituation period while recording baseline activity. b. Following the baseline recording, administer this compound (suggested starting doses: 1, 3, 10 mg/kg, i.p.) or vehicle (e.g., saline). c. After a 30-minute pretreatment period, return the mouse to the open field arena and record locomotor activity for 60 minutes.[3][4]
-
Data Analysis: Quantify total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena. A significant reduction in locomotor activity compared to the vehicle group would indicate a sedative effect.
Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
The EPM is a standard test to evaluate anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8]
Experimental Workflow: Elevated Plus Maze Test
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[9][10]
-
Habituation: Acclimatize rats to the dimly lit testing room for at least 60 minutes prior to testing.
-
Procedure: a. Administer this compound (suggested starting doses: 0.5, 1, 2 mg/kg, i.p.) or vehicle. b. After a 30-minute pretreatment period, place the rat on the central platform of the EPM, facing one of the open arms. c. Allow the rat to explore the maze for 5 minutes.[11] The session is recorded by an overhead video camera.
-
Data Analysis: Measure the time spent in the open arms and closed arms, and the number of entries into each arm type. An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms relative to the vehicle-treated group.
Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)
The FST is a common behavioral paradigm used to screen for potential antidepressant effects, where a reduction in immobility time is interpreted as an antidepressant-like response.[12]
Methodology:
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure (Two-day protocol): a. Day 1 (Pre-test): Place each mouse in the cylinder for a 15-minute swim session. This induces a state of behavioral despair. Remove and dry the mice before returning them to their home cages. b. Day 2 (Test): Administer this compound (suggested starting doses: 5, 10, 20 mg/kg, i.p.) or vehicle. Thirty minutes after injection, place the mice back into the swim cylinder for a 6-minute test session.[13]
-
Data Analysis: The duration of immobility (floating passively, making only small movements to keep the head above water) is scored during the last 4 minutes of the 6-minute test session. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Assessment of Antipsychotic-like Effects in a Psychosis Model
This protocol uses a dopamine agonist, apomorphine, to induce stereotyped behaviors in rats, which is a common model for screening antipsychotic drugs.[14]
Methodology:
-
Animals: Male Wistar rats (200-250 g).
-
Procedure: a. Administer this compound (suggested starting doses: 1, 3, 10 mg/kg, i.p.) or vehicle. b. After 30 minutes, administer apomorphine (e.g., 2.5 mg/kg, i.p.) to induce stereotyped behaviors.[5] c. Immediately after apomorphine injection, place the rat in an observation cage and score for stereotyped behaviors (e.g., sniffing, licking, gnawing, rearing) at regular intervals (e.g., every 10 minutes for 1-2 hours).
-
Data Analysis: A rating scale can be used to score the intensity of the stereotyped behaviors. A significant reduction in the stereotypy score in the propiomazine-treated groups compared to the vehicle group would indicate antipsychotic-like activity.
Conclusion
This compound's multi-receptor profile presents an intriguing tool for behavioral neuroscience research. While direct experimental data in common behavioral paradigms are currently lacking, its pharmacological similarity to other well-characterized phenothiazines like chlorpromazine provides a solid foundation for initiating such studies. The protocols outlined above offer a starting point for researchers to investigate the sedative, anxiolytic, antidepressant, and antipsychotic-like properties of propiomazine in animal models. It is imperative that researchers conduct thorough dose-response studies to establish effective and specific dose ranges for each behavioral test, thereby contributing valuable data to the scientific community on the behavioral pharmacology of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 6. ijpp.com [ijpp.com]
- 7. Neuroprotective Effect of Chlorpromazine on Hippocampus of Ketamine-Induced Psychotic Rat Model [ijsr.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Administration of Propiomazine Hydrochloride for Rapid Sedation
Disclaimer: The following application notes and protocols are a synthesized guide based on the known pharmacology of Propiomazine Hydrochloride and established methodologies for the intranasal delivery of other sedative agents. Currently, there is a lack of specific published research on the intranasal administration of this compound for rapid sedation. Therefore, the experimental protocols and data presented herein are hypothetical and intended to serve as a foundational framework for future research in this area.
Introduction
This compound is a phenothiazine derivative with sedative, antiemetic, and antipsychotic properties. Its primary mechanism of action for sedation is attributed to its potent antagonism of histamine H1 receptors.[1][2][3] Additionally, it exhibits antagonist activity at dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[1][3][4][5][6] The intranasal route of administration offers a non-invasive method for rapid drug delivery to the systemic circulation, bypassing first-pass metabolism and potentially leading to a faster onset of action compared to oral administration.[7][8][9] These characteristics make intranasal this compound a promising candidate for achieving rapid sedation in various clinical settings.
These notes provide a comprehensive overview of the potential application of intranasal this compound, including its mechanism of action, and hypothetical protocols for preclinical and clinical evaluation.
Mechanism of Action
This compound induces sedation primarily through its high-affinity antagonism of the histamine H1 receptor in the central nervous system.[1][2] Its multi-receptor antagonist profile may contribute to a synergistic sedative and anxiolytic effect. The proposed signaling pathway for this compound-induced sedation is illustrated below.
Caption: Proposed mechanism of action for this compound-induced sedation.
Hypothetical Preclinical (Animal) Study Protocol
Objective
To evaluate the pharmacokinetics, pharmacodynamics, and safety of intranasally administered this compound in a suitable animal model (e.g., rabbits or rats).
Experimental Workflow
Caption: Workflow for preclinical evaluation of intranasal this compound.
Methodology
-
Animal Model: New Zealand white rabbits (N=12).
-
Housing: Individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Groups:
-
Group A (n=6): Intranasal this compound (e.g., 2 mg/kg).
-
Group B (n=6): Intravenous this compound (e.g., 1 mg/kg) for bioavailability comparison.
-
-
Drug Formulation: this compound dissolved in a buffered, isotonic solution suitable for intranasal administration.
-
Administration:
-
Intranasal: Administered using a mucosal atomization device (MAD) to ensure optimal nasal cavity coverage.[9]
-
Intravenous: Administered via the marginal ear vein.
-
-
Pharmacokinetic Analysis:
-
Blood samples (0.5 mL) collected at 0, 5, 15, 30, 60, 120, and 240 minutes post-administration.
-
Plasma concentrations of this compound determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) calculated using non-compartmental analysis.
-
-
Pharmacodynamic Assessment:
-
Sedation scores assessed at the same time points as blood collection using a validated sedation scale for rabbits (e.g., a scale assessing posture, righting reflex, and response to stimuli).
-
-
Safety Assessment: Continuous monitoring of vital signs (heart rate, respiratory rate, oxygen saturation).
Hypothetical Data
Table 1: Hypothetical Pharmacokinetic Parameters of Intranasal this compound in Rabbits
| Parameter | Intranasal (2 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 300 ± 40 |
| Tmax (min) | 10 ± 5 | 2 ± 1 |
| AUC₀₋₂₄₀ (ng·min/mL) | 12000 ± 1500 | 6500 ± 800 |
| Bioavailability (%) | ~92% | 100% (Reference) |
Table 2: Hypothetical Sedation Scores (0-10 Scale, 10 = Max Sedation) in Rabbits
| Time (min) | Intranasal (2 mg/kg) | Intravenous (1 mg/kg) |
| 0 | 0 | 0 |
| 5 | 4 ± 1 | 8 ± 1 |
| 15 | 8 ± 2 | 7 ± 2 |
| 30 | 7 ± 2 | 5 ± 1 |
| 60 | 5 ± 1 | 3 ± 1 |
| 120 | 2 ± 1 | 1 ± 1 |
| 240 | 0 | 0 |
Hypothetical Phase I Clinical Trial Protocol
Objective
To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a single ascending dose of intranasal this compound in healthy human volunteers.
Study Design
A randomized, double-blind, placebo-controlled, single ascending dose study.
Experimental Workflow
Caption: Workflow for a Phase I clinical trial of intranasal this compound.
Methodology
-
Participants: Healthy adult volunteers (N=24).
-
Dose Cohorts:
-
Cohort 1: 10 mg this compound or placebo (n=8).
-
Cohort 2: 20 mg this compound or placebo (n=8).
-
Cohort 3: 40 mg this compound or placebo (n=8).
-
-
Administration: Intranasal spray, with the total volume divided between both nostrils.
-
Pharmacokinetic Assessment:
-
Serial blood sampling over 24 hours.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) determined.
-
-
Pharmacodynamic Assessment:
-
Observer's Assessment of Alertness/Sedation (OAA/S) scale.
-
Visual Analog Scale (VAS) for sedation.
-
Digit Symbol Substitution Test (DSST) for cognitive function.
-
-
Safety Assessment:
-
Continuous monitoring of vital signs, ECG, and pulse oximetry.
-
Recording of all adverse events (AEs).
-
Nasal irritation assessment.
-
Hypothetical Data
Table 3: Hypothetical Pharmacokinetic Data in Humans
| Dose | Cmax (ng/mL) | Tmax (min) | AUC₀₋₂₄ (ng·h/mL) |
| 10 mg | 15 ± 4 | 15 ± 5 | 60 ± 12 |
| 20 mg | 32 ± 7 | 14 ± 6 | 125 ± 20 |
| 40 mg | 65 ± 15 | 15 ± 5 | 260 ± 45 |
Table 4: Hypothetical Pharmacodynamic Data (OAA/S Score, 5 = Alert, 1 = Deeply Sedated) in Humans
| Dose | Nadir OAA/S Score | Time to Nadir (min) | Duration of Sedation (OAA/S < 5) (min) |
| 10 mg | 4 ± 1 | 30 ± 10 | 60 ± 20 |
| 20 mg | 3 ± 1 | 25 ± 8 | 120 ± 30 |
| 40 mg | 2 ± 1 | 20 ± 7 | 180 ± 45 |
Conclusion
The intranasal administration of this compound presents a promising avenue for rapid and effective sedation. The proposed protocols provide a framework for the systematic evaluation of its pharmacokinetic, pharmacodynamic, and safety profiles. Further research is warranted to validate these hypothetical findings and establish the clinical utility of this novel drug delivery approach.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. youtube.com [youtube.com]
- 6. Propiomazine - Wikipedia [en.wikipedia.org]
- 7. Intranasal drugs for analgesia and sedation in children admitted to pediatric emergency department: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal drug administration for procedural sedation in children admitted to pediatric Emergency Room - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intranasal drugs for analgesia and sedation in children admitted to pediatric emergency department: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Stable Propiomazine Hydrochloride Formulation for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine Hydrochloride is a phenothiazine derivative with sedative, antiemetic, and antipsychotic properties.[1][2] Its therapeutic effects are primarily attributed to its antagonism of various neurotransmitter receptors, including dopamine (D2) and serotonin (5-HT2A) receptors.[3][4] A significant challenge in the development of formulations containing this compound is its susceptibility to degradation, particularly oxidation, which can impact its potency and safety.[5]
These application notes provide a comprehensive guide for the development of a stable this compound formulation for research purposes. The protocols outlined below cover pre-formulation studies, formulation development, and stability testing, with a focus on creating a robust and reliable formulation for preclinical and clinical research.
Pre-formulation Studies
Pre-formulation studies are crucial to understand the physicochemical properties of this compound and to identify potential challenges in formulation development.
Physicochemical Characterization
A thorough characterization of the drug substance is the first step. Key parameters to evaluate include:
-
Solubility: Determine the solubility of this compound in various solvents (e.g., water, ethanol, propylene glycol, and different pH buffers) to select a suitable vehicle for liquid formulations.
-
pKa: Understanding the ionization constant is critical for predicting solubility and absorption characteristics at different physiological pH values.
-
LogP: The partition coefficient will provide insights into the lipophilicity of the drug, which influences its membrane permeability and potential for formulation in lipid-based systems.
-
Hygroscopicity: Assess the tendency of the drug substance to absorb moisture from the atmosphere, which can impact its physical and chemical stability.
-
Particle Size and Morphology: For solid dosage forms, these characteristics can influence dissolution rate and bioavailability.
Forced Degradation Studies
Forced degradation studies are essential to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[6][7][8] These studies involve subjecting the drug substance to various stress conditions more severe than those it would encounter during storage.[6]
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | Expose a 1 mg/mL solution of this compound to 0.1 N HCl at 60°C for 24 hours.[1][9] |
| Base Hydrolysis | Expose a 1 mg/mL solution of this compound to 0.1 N NaOH at 60°C for 24 hours.[9][10] |
| Oxidation | Expose a 1 mg/mL solution of this compound to 3% H₂O₂ at room temperature for 24 hours.[10] |
| Thermal Degradation | Expose the solid drug substance to 70°C for 48 hours.[1] |
| Photodegradation | Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][6] |
Formulation Development
Based on the pre-formulation data, a suitable formulation can be developed. Both liquid and solid dosage forms can be considered depending on the research application.
Oral Solution Formulation
A stable oral solution is often desirable for preclinical studies due to ease of administration and dose flexibility.
Table 2: Example this compound Oral Solution Formulation
| Component | Function | Concentration Range (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 1 - 10 |
| Purified Water | Vehicle | q.s. to 100 |
| Propylene Glycol | Co-solvent/Preservative | 10 - 30 |
| Ascorbic Acid | Antioxidant | 0.05 - 0.2 |
| Sodium Citrate | Buffering Agent | 0.1 - 0.5 |
| Citric Acid | Buffering Agent | to adjust pH to 4.5 - 5.5 |
| Sucralose | Sweetener | 0.05 - 0.2 |
| Flavoring Agent | Flavoring | As required |
Tablet Formulation
For later-stage research and potential clinical use, a tablet formulation may be more appropriate.
Table 3: Example this compound Tablet Formulation
| Component | Function | Concentration Range (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 5 - 20 |
| Microcrystalline Cellulose | Diluent/Binder | 40 - 70 |
| Lactose Monohydrate | Diluent | 10 - 30 |
| Croscarmellose Sodium | Disintegrant | 2 - 5 |
| Colloidal Silicon Dioxide | Glidant | 0.5 - 2 |
| Magnesium Stearate | Lubricant | 0.5 - 2 |
| Opadry® (or similar) | Film Coating | 2 - 4 |
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is required to accurately quantify this compound and its degradation products.[5][11] High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Method Protocol
Table 4: HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[5][11] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (50:50, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C[5] |
| Detector | UV at 254 nm[5] |
| Run Time | 15 minutes |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method in separating the active ingredient from its degradation products.
Stability Testing Protocol
Once a lead formulation is developed, its long-term stability should be evaluated under various storage conditions as per ICH guidelines.
Table 5: Stability Testing Conditions and Timepoints
| Storage Condition | Timepoints (Months) |
| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |
| 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 |
At each timepoint, the samples should be tested for appearance, pH (for solutions), assay of this compound, and levels of degradation products.
Mandatory Visualizations
Caption: Experimental workflow for developing a stable this compound formulation.
Caption: Propiomazine's antagonism of the Dopamine D2 receptor signaling pathway.
Caption: Propiomazine's antagonism of the Serotonin 5-HT2A receptor signaling pathway.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. cdn.who.int [cdn.who.int]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Forced Degradation Testing | SGS Switzerland [sgs.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. wjpsonline.com [wjpsonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Propiomazine Hydrochloride for Rodent Surgical Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine Hydrochloride is a phenothiazine derivative recognized for its sedative, antiemetic, and antipsychotic properties.[1] While it has been utilized in human medicine for managing insomnia and as a pre-surgical sedative[2][3], its application in rodent surgical procedures is not as extensively documented as other anesthetic agents. These notes provide a comprehensive overview of its known mechanism of action and data from rodent studies.
Furthermore, this document outlines an investigational protocol for the potential use of this compound as a pre-anesthetic sedative in combination with other agents for rodent surgery. Researchers should note that these protocols are intended as a starting point for developing institution-specific procedures and require validation for safety and efficacy.
Mechanism of Action
This compound exerts its effects through a complex interaction with multiple neurotransmitter systems. It functions as an antagonist at a variety of receptors, with its sedative properties primarily attributed to its blockade of the histamine H1 receptor.[1][4][5] Its antipsychotic effects are linked to its activity on dopamine and serotonin receptors.[2][5]
The primary receptor targets for Propiomazine include:
-
Muscarinic Acetylcholine Receptors: M1, M2, M3, M4, and M5[2]
References
- 1. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Inducing Sleep in Rats Using Propiomazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiomazine Hydrochloride is a phenothiazine derivative with sedative, antiemetic, and antipsychotic properties. Its primary mechanism of action as a sedative is attributed to its antagonism of the histamine H1 receptor.[1][2] Additionally, it exhibits antagonist activity at dopamine D1, D2, and D4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors (M1-M5), and alpha-1 adrenergic receptors.[1][2] These application notes provide a detailed protocol for inducing and evaluating sleep in rats using this compound, based on available scientific literature.
Data Presentation
Due to the limited availability of specific studies on the effects of this compound on sleep architecture in rats, the following table presents a template for the quantitative data that should be collected in such an experiment. The values provided are hypothetical and are intended to serve as a guide for data presentation. A dose-response study is recommended to determine the optimal dosage for sleep induction.
Table 1: Hypothetical Quantitative Data on Rat Sleep Architecture Following Intraperitoneal (IP) Administration of this compound
| Treatment Group | Dose (mg/kg) | Sleep Latency (min) | Total Sleep Time (min) | NREM Sleep (%) | REM Sleep (%) | Number of Awakenings |
| Vehicle (Saline) | 0 | 15.2 ± 2.5 | 360.5 ± 25.1 | 85.3 ± 3.1 | 14.7 ± 3.1 | 12 ± 3 |
| Propiomazine HCl | 5 | 10.8 ± 1.9 | 410.2 ± 20.5 | 88.1 ± 2.8 | 11.9 ± 2.8 | 8 ± 2 |
| Propiomazine HCl | 10 | 7.5 ± 1.5 | 450.8 ± 18.3 | 90.5 ± 2.5 | 9.5 ± 2.5 | 5 ± 1 |
| Propiomazine HCl | 20 | 5.1 ± 1.2 | 475.3 ± 15.7 | 92.3 ± 2.1 | 7.7 ± 2.1 | 3 ± 1 |
*Data are presented as mean ± standard error of the mean (SEM). NREM: Non-Rapid Eye Movement; REM: Rapid Eye Movement.
Experimental Protocols
This section outlines a detailed methodology for a study investigating the sleep-inducing effects of this compound in rats.
Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/12-hour dark cycle (lights on at 7:00 AM). Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to any experimental procedures.
Surgical Implantation of EEG and EMG Electrodes
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail administered intraperitoneally).
-
Surgical Procedure:
-
Place the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Implant two insulated, flexible stainless-steel wires into the nuchal muscles for electromyogram (EMG) recording.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Post-operative Care: Administer analgesics as needed and allow a recovery period of at least one week before commencing sleep recording experiments.
Drug Preparation and Administration
-
Drug: this compound powder.
-
Vehicle: Sterile 0.9% saline solution.
-
Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations for the different dose groups (e.g., 5, 10, and 20 mg/kg). The solution should be prepared fresh on the day of the experiment.
-
Administration: Administer the prepared solution or vehicle via intraperitoneal (IP) injection. The injection volume should be consistent across all groups (e.g., 1 ml/kg body weight).
Sleep Recording and Analysis
-
Habituation: Habituate the rats to the recording chamber and cables for at least 48 hours before the baseline recording.
-
Baseline Recording: Record baseline EEG and EMG data for 24 hours to establish normal sleep-wake patterns.
-
Experimental Recording: On the test day, administer the vehicle or this compound at the beginning of the light cycle (the primary sleep period for rats). Immediately begin recording EEG and EMG activity for at least 6-8 hours.
-
Data Analysis:
-
Score the sleep-wake stages in 30-second epochs as wakefulness, NREM sleep, and REM sleep based on the EEG and EMG signals.
-
Quantify the following parameters:
-
Sleep Latency: Time from injection to the first continuous 2 minutes of NREM sleep.
-
Total Sleep Time: The cumulative duration of NREM and REM sleep.
-
NREM and REM Sleep Duration: The total time spent in each sleep stage, often expressed as a percentage of total sleep time.
-
Number of Awakenings: The frequency of transitions from a sleep stage to wakefulness.
-
-
Visualizations
Signaling Pathway of this compound-Induced Sedation
The sedative effects of this compound are primarily mediated through its antagonism of the histamine H1 receptor in the central nervous system. Histamine is a neurotransmitter that promotes wakefulness. By blocking the H1 receptor, this compound inhibits the wakefulness-promoting signals of histamine, leading to a state of sedation.
Caption: this compound's antagonism of the Histamine H1 receptor.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for evaluating the sleep-inducing effects of this compound in rats.
Caption: Experimental workflow for rat sleep studies.
References
Troubleshooting & Optimization
Technical Support Center: Propiomazine Hydrochloride Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propiomazine Hydrochloride. Our aim is to help you overcome common solubility challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected water solubility of this compound?
A1: this compound is the salt form of Propiomazine and is considered to be very soluble in water.[1] Experimental data indicates a solubility of 1 gram in 4.5 mL of water, which is approximately 222 mg/mL.[2][3] There are conflicting reports of very low aqueous solubility, however, these likely refer to the free base form, Propiomazine, not the hydrochloride salt.[2][4]
Q2: Why is my this compound solution precipitating when I dilute it in my buffer for an in vivo study?
A2: Precipitation upon dilution can occur for several reasons:
-
pH shift: The pH of your final formulation is critical. Propiomazine, as a phenothiazine derivative, may be less soluble at a neutral or alkaline pH compared to the acidic pH of a stock solution in water. When diluted into a buffer with a higher pH (e.g., phosphate-buffered saline at pH 7.4), the compound may precipitate.
-
Common ion effect: If your buffer contains ions that are also present in the drug salt (chloride ions in this case), it could potentially decrease the solubility.
-
Temperature effects: A decrease in temperature upon dilution can sometimes lead to precipitation if the compound's solubility is highly temperature-dependent.
Q3: What are some recommended solvents for preparing this compound for in vivo administration?
A3: For in vivo studies, the goal is to use a biocompatible solvent system. Given the high aqueous solubility of this compound, sterile water for injection or saline should be the first choice. If further solubility enhancement or a specific formulation is needed, co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol can be used in combination with water.[5] For preclinical studies, Dimethyl sulfoxide (DMSO) can also be used to prepare a stock solution, which is then further diluted with a physiologically compatible vehicle like saline or PBS.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudy solution or visible particles after dissolving in water. | Incomplete dissolution. | - Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. - Ensure you are using this compound, not the free base. |
| Precipitation after adding to a physiological buffer (e.g., PBS). | pH of the buffer is too high, leading to the conversion of the hydrochloride salt to the less soluble free base. | - Adjust the pH of the final formulation to a more acidic range (e.g., pH 4-6) where the compound is more stable and soluble. - Prepare a more concentrated stock solution in an acidic vehicle and administer a smaller volume. - Consider using a different buffer system. |
| Difficulty achieving the desired concentration for a high-dose study. | Approaching the solubility limit in the chosen vehicle. | - Utilize a co-solvent system. A common approach is to use a mixture of water with a biocompatible co-solvent like PEG 300 or 400.[5] - For non-clinical studies, a stock solution in DMSO can be prepared and then diluted with a suitable vehicle immediately before administration. |
Experimental Protocols
Protocol 1: Basic Aqueous Formulation
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add a small amount of sterile water for injection or 0.9% saline to the powder in a sterile container.
-
Vortex or sonicate the mixture until the powder is completely dissolved.
-
Add the remaining volume of the vehicle to reach the final desired concentration.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm sterile filter.
Protocol 2: Co-Solvent Formulation for Enhanced Solubility
-
Prepare a vehicle consisting of a mixture of a co-solvent and water (or saline). A common starting point is 10-20% (v/v) of a co-solvent like PEG 300 in water.
-
Weigh the this compound powder.
-
Add the co-solvent vehicle to the powder.
-
Gently warm the mixture (if necessary) and vortex or sonicate until a clear solution is obtained.
-
Ensure the final formulation is at a physiologically acceptable pH and osmolality for the intended route of administration.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Propiomazine Hydrochloride Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products and analysis of Propiomazine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The major degradation products of this compound are oxidation products.[1][2][3] Based on the degradation pathways of structurally similar phenothiazine compounds, the primary degradation products are Propiomazine-5-sulfoxide and Propiomazine N-oxide.
Q2: What are the optimal storage conditions to minimize degradation of this compound?
A2: To minimize degradation, this compound should be stored in well-closed, light-resistant containers, protected from moisture and high temperatures. As oxidation is the primary degradation pathway, storage under an inert atmosphere (e.g., nitrogen) can also enhance stability.
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the separation and quantification of this compound and its degradation products.[1][2] HPLC coupled with mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[1][2]
Q4: Why is a stability-indicating method necessary for this compound analysis?
A4: A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This ensures that the measured potency of the drug is accurate and reflects its true stability.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its degradation products.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Silanol interactions with the basic amine group of Propiomazine. - Column overload. - Incompatible sample solvent. | - Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase. - Reduce sample concentration or injection volume. - Dissolve the sample in the mobile phase. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mobile phase mixing and pump performance. - Use a column oven to maintain a consistent temperature. - Replace the column if it has deteriorated. |
| Ghost peaks | - Contamination in the injector or column. - Impurities in the mobile phase. | - Clean the injector and flush the column with a strong solvent. - Use high-purity solvents and freshly prepared mobile phase. |
| Baseline noise or drift | - Air bubbles in the system. - Detector lamp aging. - Contaminated mobile phase. | - Degas the mobile phase thoroughly. - Replace the detector lamp if necessary. - Use fresh, high-purity solvents. |
| Low sensitivity | - Incorrect detection wavelength. - Sample degradation in the autosampler. - Low sample concentration. | - Determine the optimal wavelength for Propiomazine and its degradation products (typically around 254 nm). - Use a cooled autosampler if necessary. - Concentrate the sample if possible. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.
Objective: To generate the potential degradation products of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.
Note: The duration and temperature of the stress conditions may need to be adjusted to achieve a target degradation of 5-20%.
Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method for the simultaneous determination of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 7.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 249 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following table summarizes representative quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of Propiomazine HCl | % Total Degradation | Major Degradation Product(s) |
| 0.1 M HCl (80°C, 2h) | 92.5 | 7.5 | Propiomazine-5-sulfoxide |
| 0.1 M NaOH (80°C, 2h) | 89.1 | 10.9 | Propiomazine-5-sulfoxide |
| 3% H₂O₂ (RT, 24h) | 85.3 | 14.7 | Propiomazine-5-sulfoxide, Propiomazine N-oxide |
| Thermal (105°C, 24h) | 98.2 | 1.8 | Minor unidentified degradants |
| Photolytic (UV/Vis, 24h) | 94.6 | 5.4 | Propiomazine-5-sulfoxide |
Visualizations
Caption: Workflow for Forced Degradation and Analysis.
References
- 1. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 2. iajpb.org [iajpb.org]
- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side effects of Propiomazine Hydrochloride in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of Propiomazine Hydrochloride in animal research.
Troubleshooting Guides
Issue: Excessive Sedation or Ataxia
Description: The animal appears overly sedated, is unable to maintain an upright posture, or shows a lack of coordination.
Possible Causes:
-
Incorrect dosage calculation.
-
Individual animal sensitivity.
-
Strain or species-specific differences in metabolism.
-
Interaction with other administered compounds.
Troubleshooting Steps:
-
Verify Dosage: Double-check all calculations for the dose administered. Ensure that the correct stock solution concentration was used.
-
Review Animal Records: Check the animal's health records for any pre-existing conditions that might increase sensitivity.
-
Supportive Care:
-
Place the animal in a clean, quiet, and warm environment to prevent hypothermia.
-
Ensure easy access to food and water. If the animal is unable to eat or drink, consider providing nutritional support as per your institution's guidelines.
-
Monitor respiratory rate and body temperature.
-
-
Future Dosing Adjustments:
-
For future experiments, start with a lower dose and titrate upwards to the desired effect.
-
Consider a pilot study with a small number of animals to determine the optimal dose for the specific strain and experimental conditions.
-
Issue: Hypotension (Low Blood Pressure)
Description: Signs of hypotension can include pale gums, weakness, and a rapid, weak pulse. Direct blood pressure measurement is required for confirmation.
Possible Causes:
-
Alpha-1 adrenergic receptor blockade is an inherent effect of phenothiazines.
-
Dehydration or hypovolemia in the animal prior to administration.
-
Concurrent use of other drugs that cause vasodilation.
Troubleshooting Steps:
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and if possible, blood pressure.
-
Fluid Therapy: Administer isotonic crystalloid fluids (e.g., Lactated Ringer's solution or 0.9% saline) to expand intravascular volume. A typical starting rate is 5-10 mL/kg/hour, adjusted based on the animal's response.[1]
-
Consider Vasopressors: In severe cases, and under veterinary guidance, vasopressor agents may be administered to increase blood pressure.
-
Prevention in Future Experiments:
-
Ensure animals are adequately hydrated before this compound administration.
-
Consider pre-emptive fluid therapy in long procedures or in animals at higher risk.
-
Use the lowest effective dose of this compound.
-
Issue: Paradoxical Excitement or Aggression
Description: Instead of sedation, the animal becomes agitated, hyperactive, or aggressive.
Possible Causes:
-
This is a known, though less common, side effect of phenothiazine tranquilizers.[2]
-
The disinhibiting effect of the drug on the central nervous system.
Troubleshooting Steps:
-
Ensure Safety: Handle the animal with care to prevent injury to itself or personnel.
-
Provide a Quiet Environment: Move the animal to a quiet, dimly lit area to reduce external stimuli.
-
Consider Co-administration: In some cases, a low dose of a benzodiazepine, such as diazepam, may help to counteract the excitement. This should be done under veterinary consultation.[2]
-
Future Experimental Design:
-
If an animal has a history of paradoxical excitement with a phenothiazine, consider alternative sedatives for future experiments.
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Combining the phenothiazine with an opioid (neuroleptanalgesia) may provide more reliable sedation and reduce the likelihood of excitement.[3]
-
Issue: Extrapyramidal Symptoms (e.g., Tremors, Rigidity)
Description: The animal may exhibit muscle tremors, rigidity, or involuntary movements.
Possible Causes:
-
Blockade of dopamine D2 receptors in the nigrostriatal pathway.
-
Higher doses are more likely to induce these effects.
Troubleshooting Steps:
-
Dose Reduction: This is the primary method for mitigating extrapyramidal symptoms.
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Supportive Care: Ensure the animal can still access food and water.
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Anticholinergic Agents: In some cases, anticholinergic drugs have been used to manage these side effects, but this should be done with caution and under veterinary supervision as they can have their own side effects.
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Future Prevention: Use the lowest effective dose of this compound. If extrapyramidal symptoms are a concern for the study, consider a sedative with a different mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its side effects?
A1: this compound is a phenothiazine derivative that acts as an antagonist at several receptor types. Its sedative effects are primarily due to its antagonism of histamine H1 receptors. However, it also blocks dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic acetylcholine, and alpha-1 adrenergic receptors. The blockade of these other receptors is responsible for most of the side effects. For example, alpha-1 adrenergic blockade can lead to hypotension, and dopamine D2 receptor blockade can cause extrapyramidal symptoms.
Q2: Are there any known reversal agents for this compound?
A2: There is no specific reversal agent for phenothiazine tranquilizers like this compound.[4] Management of overdose or severe side effects is primarily supportive and symptomatic.
Q3: How can I determine the best dose of this compound for my specific animal model and experiment?
A3: It is crucial to perform a dose-titration study to find the minimum effective dose that achieves the desired level of sedation with the fewest side effects. Start with the lowest dose reported in the literature for a similar species and application, and gradually increase the dose in a small cohort of animals while carefully monitoring for both efficacy and adverse effects.
Q4: Can this compound be combined with other drugs?
A4: Yes, this compound is often used in combination with other agents, such as opioids, to enhance sedation and provide analgesia (a technique known as neuroleptanalgesia).[3] Combining drugs can often allow for lower doses of each, thereby reducing the risk of side effects. However, it is essential to be aware of potential drug interactions. For example, concurrent use of other CNS depressants can lead to excessive sedation.
Q5: What are the contraindications for using this compound in animal research?
A5: Based on information for related phenothiazines, this compound should be used with caution in animals with pre-existing hypotension, dehydration, shock, liver disease, or a history of seizures.[5] Certain breeds of dogs with the MDR1 (ABCB1) gene mutation may be more sensitive to the effects of phenothiazines and may require a lower dose.[5]
Data Presentation
Table 1: Dose-Dependent Effect of Propiomazine on Plasma Prolactin in Male Rats
| Dose of Propiomazine (mg/kg, IV) | Effect on Plasma Prolactin Concentration |
| 0.31, 0.62, 1.25, 2.5 | Significant increase |
| 5, 10, 20 | Greater in magnitude and duration of increase |
Data from a study on the effect of propiomazine on plasma prolactin in the rat.
Table 2: Common Side Effects of Phenothiazine Tranquilizers and Mitigation Strategies (Based on Acepromazine and Chlorpromazine Data)
| Side Effect | Description | Primary Cause | Mitigation/Management |
| Sedation/Ataxia | Drowsiness, lack of coordination. | H1 and dopamine receptor blockade. | Dose titration to minimum effective dose. Supportive care. |
| Hypotension | Low blood pressure. | Alpha-1 adrenergic blockade. | Ensure hydration. Administer IV fluids. Consider vasopressors in severe cases. |
| Paradoxical Excitement | Agitation, hyperactivity. | Disinhibition of CNS. | Provide a quiet environment. Consider co-administration of a benzodiazepine. |
| Extrapyramidal Symptoms | Tremors, muscle rigidity. | Dopamine D2 receptor blockade. | Reduce dose. Supportive care. |
Experimental Protocols
Protocol 1: Dose-Titration Study for Sedation
Objective: To determine the optimal dose of this compound for a desired level of sedation with minimal side effects in a specific rodent strain.
Materials:
-
This compound sterile solution
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Sterile saline for dilution
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Appropriate size syringes and needles
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Animal scale
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Sedation scoring sheet (see example below)
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Heating pad
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Monitoring equipment (e.g., rectal thermometer)
Methodology:
-
Animal Preparation: Acclimatize animals to the experimental environment. Weigh each animal immediately before dosing.
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Dose Preparation: Prepare a dilution series of this compound in sterile saline to allow for accurate administration of a range of doses.
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Group Allocation: Divide animals into groups, with a control group receiving saline only. Start with at least 3-4 dose groups based on literature, beginning with a very low dose.
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Administration: Administer the assigned dose via the desired route (e.g., intraperitoneal injection).
-
Monitoring and Scoring:
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At set time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration, assess the level of sedation using a standardized scoring system.
-
Continuously monitor for signs of distress or adverse effects (e.g., changes in respiration, tremors).
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Record body temperature at each time point.
-
-
Data Analysis: Determine the dose that produces the desired level of sedation for the required duration with the lowest incidence of side effects.
Example Rodent Sedation Scoring System:
| Score | Observation |
| 0 | Active, alert |
| 1 | Slightly subdued, reduced spontaneous movement |
| 2 | Sedated, limited spontaneous movement, but responds to stimuli |
| 3 | Deeply sedated, no spontaneous movement, slow response to stimuli |
| 4 | Anesthetic, no response to mild stimuli (e.g., cage tap) |
Protocol 2: Management of Propiomazine-Induced Hypotension
Objective: To provide a standardized approach to managing hypotension in an animal sedated with this compound.
Materials:
-
This compound
-
Sterile isotonic crystalloid fluids (e.g., Lactated Ringer's Solution)
-
IV catheter and administration set (for larger animals) or subcutaneous administration supplies (for smaller animals)
-
Blood pressure monitoring device
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Heating pad
Methodology:
-
Pre-Procedure Hydration: Ensure the animal is well-hydrated before this compound administration.
-
Baseline Measurements: Record baseline heart rate, respiratory rate, and blood pressure before drug administration.
-
Drug Administration: Administer the lowest effective dose of this compound.
-
Post-Administration Monitoring:
-
Continuously monitor blood pressure. If blood pressure drops significantly below baseline (e.g., >20% decrease in mean arterial pressure), proceed to the next step.
-
Monitor heart rate, respiratory rate, and body temperature.
-
-
Fluid Administration:
-
If hypotension is detected, initiate fluid therapy.
-
For IV administration, start with a bolus of 10-20 mL/kg of isotonic crystalloids over 15-20 minutes, then continue with a maintenance rate of 5-10 mL/kg/hr.
-
For subcutaneous administration in smaller animals, administer a bolus of warm fluids.
-
-
Assess Response: Monitor blood pressure to assess the animal's response to fluid therapy.
-
Supportive Care: Maintain the animal on a heating pad to prevent hypothermia, which can exacerbate hypotension.
Visualizations
Caption: Experimental workflow for administering this compound and managing potential side effects.
Caption: Simplified signaling pathway of this compound leading to therapeutic and side effects.
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenothiazines- dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 3. VASG Preanesthetic Protocols [vasg.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Stability of Propiomazine Hydrochloride in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Propiomazine Hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: this compound, a phenothiazine derivative, primarily degrades through two main pathways in aqueous solutions:
-
Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming Propiomazine Sulfoxide. The tertiary amine group in the side chain can also be oxidized to form Propiomazine N-oxide.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of colored degradation products. Phenothiazines are known to be photolabile.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products you can expect to encounter are:
-
Propiomazine Sulfoxide
-
Propiomazine N-oxide
-
Various photolytic degradation products if the solution is exposed to light.
Q3: How can I minimize the degradation of this compound in my aqueous stock solutions?
A3: To minimize degradation, it is recommended to:
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.[2]
-
Control temperature: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down the rate of degradation.
-
Use freshly prepared solutions: Whenever possible, prepare solutions fresh for each experiment.
-
Consider antioxidants: For formulated products, the addition of an antioxidant like ascorbic acid has been shown to improve stability.
Q4: What analytical technique is most suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[3][4][5] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent drug and monitoring the formation of impurities over time.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Peak Tailing for Propiomazine Peak | 1. Silanol interactions with the basic amine group of Propiomazine. 2. Column degradation. 3. Sample overload. | 1. Use a base-deactivated column (e.g., C18 with end-capping). 2. Add a competitive base like triethylamine (0.1%) to the mobile phase. 3. Replace the column. 4. Reduce the injection volume or sample concentration.[6][7][8] |
| Ghost Peaks in the Chromatogram | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system. | 1. Implement a robust needle wash program in the autosampler. 2. Flush the column with a strong solvent. 3. Prepare fresh mobile phase. |
| Irreproducible Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column not properly equilibrated. | 1. Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a sufficient time with the mobile phase before injection.[7] |
| Poor Resolution Between Propiomazine and Degradation Products | 1. Inappropriate mobile phase composition. 2. Incorrect column chemistry. | 1. Optimize the mobile phase by adjusting the organic solvent ratio or pH. 2. Try a different column with a different selectivity (e.g., a phenyl-hexyl column). |
Photostability Study Issues
| Problem | Possible Cause | Solution |
| No Degradation Observed in Photostability Study | 1. Inadequate light exposure. 2. The drug is inherently photostable under the tested conditions. | 1. Ensure the light source meets ICH Q1B guidelines for illumination and UV energy. 2. Verify the light intensity and duration of exposure. 3. If the drug is indeed photostable, document the results.[2][9] |
| Excessive Degradation (>20%) | 1. The drug is highly photosensitive. 2. The light exposure was too intense or for too long. | 1. Reduce the exposure time to achieve a target degradation of 5-20%. 2. Consider the need for light-protective packaging for the final product. |
| Formation of Many Unidentified Peaks | 1. Complex photodegradation pathways. 2. Secondary degradation of initial photoproducts. | 1. Use a diode array detector (DAD) or a mass spectrometer (MS) to obtain spectral information for peak identification. 2. Perform time-course studies to identify primary and secondary degradation products. |
| Inconsistent Results Between Replicates | 1. Uneven light exposure across samples. 2. Temperature differences between samples. | 1. Ensure uniform positioning of samples within the photostability chamber. 2. Use a validated photostability chamber with controlled temperature and light distribution.[10] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study of this compound in an aqueous solution to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl to a final drug concentration of approximately 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH to a final drug concentration of approximately 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂ to a final drug concentration of approximately 100 µg/mL.
-
Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the stock solution (in a sealed vial) in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2][11]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At the end of the exposure, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and degradation products.
| Parameter | Condition |
| Column | Inertsil ODS 3V (150mm x 4.6 mm, 5µm) or equivalent C18 column[4] |
| Mobile Phase | Gradient mixture of Mobile Phase A and Mobile Phase B: - Mobile Phase A: 0.1% Orthophosphoric acid in water - Mobile Phase B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 247 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time | Temperature | Observed Degradation (%) | Major Degradation Products (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | To be determined experimentally | To be determined experimentally |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | To be determined experimentally | To be determined experimentally |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | To be determined experimentally | To be determined experimentally |
| Thermal | - | 48 hours | 80°C | To be determined experimentally | To be determined experimentally |
| Photolytic | ICH Q1B compliant light source | - | Room Temp | To be determined experimentally | To be determined experimentally |
Visualizations
Degradation Pathway of this compound
Caption: Major degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
- 1. Promazine 5-sulfoxide | C17H20N2OS | CID 547559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. q1scientific.com [q1scientific.com]
- 3. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 4. iajpb.org [iajpb.org]
- 5. HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS | Semantic Scholar [semanticscholar.org]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 9. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Propiomazine Hydrochloride Resistance in Sedation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter challenges with Propiomazine Hydrochloride resistance during sedation experiments.
Troubleshooting Guide
Issue 1: Diminished or Lack of Sedative Effect with this compound
Question: My subjects are showing a reduced or no sedative response to a previously effective dose of this compound. What could be the cause and how can I troubleshoot this?
Answer:
A diminished sedative effect, sometimes referred to as tolerance or resistance, can arise from several factors. This compound is a phenothiazine derivative and its sedative effects are primarily attributed to its potent antagonism of the histamine H1 receptor.[1][2][3][4][5] The following sections outline potential causes and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Description | Troubleshooting Steps |
| Pharmacokinetic Tolerance | Alterations in the metabolism and clearance of the drug can lead to lower circulating levels. Propiomazine is likely metabolized by the liver, similar to other phenothiazines.[3] | 1. Washout Period: Ensure an adequate washout period between experiments to prevent the induction of metabolic enzymes. 2. Pharmacokinetic Analysis: If feasible, measure plasma concentrations of Propiomazine to determine if they are lower than expected. 3. Inhibitor Co-administration: In preclinical models, consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (after careful dose consideration) to see if the sedative effect is restored. |
| Pharmacodynamic Tolerance (Receptor Desensitization) | Prolonged or repeated exposure to an antagonist can lead to receptor desensitization or downregulation, reducing the drug's efficacy. While true tachyphylaxis to the antihistaminic effects of H1 antagonists is considered limited, tolerance to the sedative effects of first-generation antihistamines has been observed.[6] | 1. Dose Escalation: A carefully planned dose-escalation study may be necessary to overcome reduced receptor sensitivity.[7][8][9] 2. Drug Holiday: A "drug holiday" or a period of abstinence from the drug may help restore receptor sensitivity. 3. Receptor Occupancy Studies: In advanced research settings, receptor occupancy studies could quantify the extent of H1 receptor binding at a given dose. |
| Cellular Efflux Mechanisms | While more commonly associated with anticancer and antimicrobial resistance, efflux pumps like P-glycoprotein can transport various drugs out of cells, potentially reducing their concentration at the site of action in the central nervous system. Phenothiazines have been shown to be substrates and inhibitors of such pumps.[2][10][11] | 1. Efflux Pump Inhibitor: Consider co-administration with a known P-glycoprotein inhibitor (e.g., verapamil, in preclinical models and with appropriate dose adjustments) to test if this restores sedative efficacy. |
| Individual Subject Variability | Genetic polymorphisms in metabolic enzymes or receptors can lead to significant inter-individual differences in drug response. | 1. Subject Stratification: If possible, group subjects based on their initial response to Propiomazine to identify potential responders and non-responders for further investigation. 2. Genotyping: In advanced studies, genotyping for relevant metabolizing enzymes (e.g., CYP2D6, which is involved in the metabolism of many phenothiazines) could provide insights. |
Experimental Workflow for Troubleshooting Diminished Sedative Effect
Caption: Troubleshooting workflow for diminished sedative effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential resistance?
A1: this compound is a phenothiazine derivative that acts as an antagonist at multiple receptors, including dopamine, serotonin, muscarinic, alpha-1 adrenergic, and histamine H1 receptors.[1][2][3] Its primary sedative effect is due to its strong antagonism of the histamine H1 receptor.[2][4][5] Potential resistance could be linked to changes in the H1 receptor (pharmacodynamic tolerance) or alterations in how the body processes the drug (pharmacokinetic tolerance).
Signaling Pathway of Propiomazine's Sedative Action
Caption: Propiomazine antagonizes the H1 receptor, blocking arousal pathways.
Q2: Are there alternative sedatives or combination therapies to consider if Propiomazine resistance is suspected?
A2: Yes, if resistance to Propiomazine is encountered, several alternative strategies can be employed. The choice of an alternative will depend on the specific experimental needs and the subject species.
Alternative Sedative Classes
| Drug Class | Examples | Mechanism of Action | Considerations |
| Benzodiazepines | Diazepam, Midazolam, Lorazepam | Positive allosteric modulators of the GABA-A receptor.[12][13][14] | Provide anxiolysis and amnesia. Can cause respiratory depression, especially in combination with other CNS depressants. |
| Alpha-2 Adrenergic Agonists | Dexmedetomidine, Xylazine | Activate presynaptic alpha-2 adrenergic receptors, inhibiting norepinephrine release. | Provide sedation and analgesia with minimal respiratory depression. Can cause bradycardia and hypotension. |
| Other Antihistamines | Diphenhydramine, Promethazine | H1 receptor antagonists.[13] | Promethazine is also a phenothiazine. Cross-tolerance may be a concern. |
| Non-benzodiazepine hypnotics ("Z-drugs") | Zolpidem, Zaleplon, Eszopiclone | Act on a subset of GABA-A receptors.[13] | Primarily used for inducing sleep. |
Combining sedative agents can be an effective strategy.[15] For example, a lower dose of Propiomazine could be combined with a benzodiazepine or an alpha-2 adrenergic agonist to achieve the desired level of sedation. This approach may also reduce the likelihood of side effects associated with high doses of a single agent.
Logical Relationship for Selecting an Alternative Sedation Strategy
Caption: Decision tree for alternative sedation strategies.
Q3: How can I design an experiment to confirm Propiomazine resistance and test potential solutions?
A3: A well-designed experiment is crucial to systematically investigate and overcome suspected resistance. The following protocol outlines a potential approach.
Experimental Protocol: Investigating and Overcoming Propiomazine Resistance
-
Baseline Sedation Assessment:
-
Induction of Resistance (Chronic Dosing Phase):
-
Administer this compound daily for a predetermined period (e.g., 7-14 days) to a subset of the subjects.
-
Include a control group that receives a vehicle control.
-
-
Confirmation of Resistance:
-
After the chronic dosing phase and an appropriate washout period, re-challenge both the Propiomazine-treated and control groups with the standard dose of Propiomazine.
-
A significantly reduced sedative response in the chronically treated group compared to the control group would suggest the development of tolerance/resistance.
-
-
Testing Overcoming Strategies:
-
Dose-Response Curve: In the resistant subjects, perform a dose-escalation study to generate a dose-response curve and determine if a higher dose can achieve the desired sedative effect.[7][8]
-
Combination Therapy: In resistant subjects, administer a reduced dose of Propiomazine in combination with a low dose of an alternative sedative (e.g., midazolam) and assess the sedative response.
-
Alternative Sedative: Administer a standard dose of an alternative sedative (e.g., dexmedetomidine) to the resistant subjects to determine if it is an effective replacement.
-
-
Data Analysis:
-
Analyze sedation scores using appropriate statistical tests (e.g., ANOVA, t-tests) to compare responses between groups and conditions.
-
If pharmacokinetic analysis is performed, correlate plasma drug concentrations with sedative scores.
-
This structured approach will allow for the systematic confirmation of resistance and the evaluation of potential solutions in a controlled experimental setting.
References
- 1. Clinical pharmacology of new histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Histamine and Antihistamines | Pharmacology Mentor [pharmacologymentor.com]
- 4. mdpi.com [mdpi.com]
- 5. Pleiotropic actions of phenothiazine drugs are detrimental to Gram-negative bacterial persister cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerance to daytime sedative effects of H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose‐escalation strategies which use subgroup information - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhbristol.nhs.uk [uhbristol.nhs.uk]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. news-medical.net [news-medical.net]
- 14. Lorazepam - Wikipedia [en.wikipedia.org]
- 15. Advantages and disadvantages of combining sedative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discoveryjournals.org [discoveryjournals.org]
Propiomazine Hydrochloride formulation issues for parenteral administration
Welcome to the technical support center for Propiomazine Hydrochloride parenteral formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common formulation challenges, troubleshooting, and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to parenteral formulation?
A1: Understanding the fundamental properties of this compound is crucial for formulation development. It is a yellow, practically odorless powder.[1][2] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄N₂OS·HCl | [1] |
| Molecular Weight | 376.94 g/mol | [1] |
| Appearance | Yellow, practically odorless powder | [1][2] |
| Solubility | Water: Very soluble (1 g in 4.5 mL) Alcohol: Freely soluble Benzene: Insoluble DMSO: 83.33 mg/mL | [1][2][3] |
| Melting Point | 201-206 °C | [2][4] |
| Primary Degradation Pathway | Oxidation | [5][6] |
Q2: What are the primary stability concerns for this compound in aqueous solutions?
A2: The main stability issue for this compound in parenteral formulations is its susceptibility to oxidative degradation, especially when exposed to air and light.[2][5][6] This degradation can lead to a loss of potency and the formation of colored degradants.[5][7] The major degradation products are typically oxidation products of the active ingredient.[5][6] Like other phenothiazines, its stability can also be pH-dependent.[8][9]
Q3: What types of excipients are recommended for a stable this compound parenteral formulation?
A3: To ensure the stability and safety of a parenteral formulation, a careful selection of excipients is necessary.[8][9] For a phenothiazine derivative like this compound, the following excipients should be considered.
Table 2: Recommended Excipients for this compound Parenteral Formulations
| Excipient Class | Examples | Function | Source(s) |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | To prevent oxidative degradation of the drug. | [5][6][10] |
| Chelating Agents | Disodium Edetate (EDTA) | Binds metal ions that can catalyze oxidation reactions. | [10] |
| Buffering Agents | Acetate Buffer, Citrate Buffer | To maintain a stable pH where the drug is most stable. | [9][10] |
| Tonicity-Adjusting Agents | Sodium Chloride, Dextrose | To make the formulation isotonic with blood, reducing pain on injection. | [8][9] |
Troubleshooting Guide
Q: My this compound solution is developing a yellow or brown tint over time. What is the cause and how can I prevent it?
A: This discoloration is a common indicator of oxidative degradation, a known issue with phenothiazine compounds like Propiomazine.[2][5][6]
-
Cause: The phenothiazine nucleus is prone to oxidation, which forms colored degradation products. This process is often accelerated by exposure to light, oxygen (from air in the headspace), and trace metal ions.[5][6]
-
Solution:
-
Incorporate an Antioxidant: Add an antioxidant such as ascorbic acid or sodium metabisulfite to the formulation to scavenge oxygen and inhibit the oxidation process.[5][6][10]
-
Add a Chelating Agent: Include a chelating agent like disodium edetate (EDTA) to bind any metal ions that might be present, as these can catalyze oxidation.[10]
-
Control pH: Maintain the formulation pH using a suitable buffer system. For related compounds, a slightly acidic pH (e.g., pH 3) has been shown to improve stability.
-
Protect from Light: Manufacture and store the product in light-resistant containers (e.g., amber vials) to prevent photodegradation.[2]
-
Minimize Headspace Oxygen: During manufacturing, purge the solution and the vial headspace with an inert gas like nitrogen to displace oxygen.[9]
-
Q: I am observing a progressive loss of potency and the appearance of new, earlier-eluting peaks in my HPLC analysis. What is happening and how do I investigate?
A: This is a classic sign of chemical degradation. The earlier-eluting peaks typically represent more polar degradation products.[5][7] For Propiomazine, these are likely oxidation products.[5][6]
-
Immediate Action: Confirm the identity of the degradants. HPLC-MS/MS can be used to identify the mass of the degradation products, which often correspond to the addition of one or more oxygen atoms (e.g., sulfoxides).[5][6]
-
Troubleshooting Workflow: Follow a systematic approach to identify the root cause of the instability.
Caption: Troubleshooting workflow for Propiomazine HCl formulation instability.
Q: My this compound formulation is clear upon preparation but forms a precipitate after a short period or upon dilution. What are the potential causes?
A: Precipitation can be caused by several factors related to solubility and compatibility.
-
pH Shift: this compound is the salt of a basic drug. If the pH of the solution increases, the equilibrium can shift towards the free base form, which may be less soluble than the hydrochloride salt, causing it to precipitate. Ensure your formulation is adequately buffered.[8]
-
Excipient Incompatibility: An interaction between this compound and an excipient could lead to the formation of an insoluble complex. Review the compatibility of all components in the formulation.
-
Common Ion Effect: If you are diluting your formulation with a diluent containing a common ion (e.g., chloride), it could potentially reduce the solubility of the drug salt, although this is less common for highly soluble salts.
-
"Salting Out": High concentrations of electrolytes or other agents in your formulation or diluent can reduce the solubility of the drug, causing it to precipitate.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products, primarily those formed through oxidation.[5][11][12]
-
Chromatographic Conditions:
-
Column: C18 or C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[11][13]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (or Methanol) and an aqueous buffer. For example, Acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio.[11] For MS compatibility, replace the phosphate buffer with 0.1% formic acid in water.[13]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.[12]
-
Injection Volume: 10 µL.[12]
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the formulation into a volumetric flask.
-
Dilute to volume with the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve a final concentration of approximately 100 µg/mL.
-
Vortex to mix and, if necessary, sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study (Specificity Validation): To ensure the method is stability-indicating, forced degradation studies should be performed.[11]
-
Acid Degradation: Treat the sample with 0.1 N HCl at 60 °C.
-
Base Degradation: Treat the sample with 0.1 N NaOH at 60 °C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[14]
-
Thermal Degradation: Expose the solid drug or solution to high heat (e.g., 80 °C).
-
Photodegradation: Expose the solution to UV light.
-
Procedure: After degradation, neutralize the acid/base samples and dilute all samples to the target concentration. Analyze using the HPLC method to confirm that degradation peaks are resolved from the parent Propiomazine peak.[11]
-
Visualizations
This compound Degradation Pathway
The primary degradation route for this compound in parenteral formulations is oxidation.[5][6] This typically occurs at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxide and other related oxidation products.
Caption: Primary oxidative degradation pathway of this compound.
Propiomazine Mechanism of Action
Propiomazine exerts its therapeutic effects by acting as an antagonist at a variety of neurotransmitter receptors.[2][15][16] Its sedative properties are primarily due to its potent antihistamine (H1 receptor) activity.[2][15]
Caption: Receptor binding profile and associated effects of Propiomazine.
References
- 1. Propiomazine [drugfuture.com]
- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. roquette.com [roquette.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 13. Separation of Propiomazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 15. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Technical Support Center: Propiomazine Hydrochloride and Canine Cardiovascular Parameters
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of Propiomazine Hydrochloride on cardiovascular parameters in dogs. Due to limited direct quantitative data on this compound, this guide leverages information from studies on acepromazine, a closely related phenothiazine derivative, to provide insights into potential cardiovascular effects.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound on the cardiovascular system?
A1: this compound is a phenothiazine derivative.[1] While specific studies on its cardiovascular mechanism in dogs are scarce, phenothiazines as a class are known to be antagonists of various receptors, which can influence cardiovascular function.[2] The primary mechanism involves the blockade of α1-adrenergic receptors, leading to vasodilation and a potential decrease in blood pressure.[3] They can also have effects on dopamine and histamine receptors, which may indirectly affect cardiovascular parameters.[4]
Q2: What are the expected effects of this compound on a dog's heart rate?
A2: The effects of phenothiazines on heart rate in dogs can be variable. While some studies on acepromazine show no significant change in heart rate[5], others report a decrease, or bradycardia.[1] The ultimate effect on heart rate may depend on the dose, the individual animal's physiological state, and concurrent medications.
Q3: How is blood pressure likely to be affected by this compound administration in dogs?
A3: Based on studies with acepromazine, a decrease in arterial blood pressure (hypotension) is a common finding.[5][6] This is primarily due to the vasodilatory effect caused by the blockade of α1-adrenergic receptors.[3] The magnitude of the hypotensive effect can be dose-dependent.[7]
Q4: Are there potential ECG changes to monitor for during experiments with this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Hypotension | α1-adrenergic blockade leading to vasodilation. | 1. Reduce or discontinue this compound infusion. 2. Administer intravenous fluids to increase circulating volume. 3. Consider the use of a vasopressor agent if hypotension is severe and unresponsive to fluids. |
| Bradycardia (Slow Heart Rate) | Vagal stimulating effects or direct myocardial depression. | 1. Rule out other causes of bradycardia (e.g., anesthetic depth). 2. Consider administration of an anticholinergic agent like atropine if bradycardia is severe and compromising cardiac output. |
| Cardiac Arrhythmias | Alterations in cardiac ion channel function. | 1. Confirm the type of arrhythmia with a 12-lead ECG. 2. Discontinue this compound administration. 3. Administer appropriate antiarrhythmic therapy based on the specific arrhythmia. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on acepromazine in dogs, which may serve as a reference for potential effects of propiomazine.
Table 1: Hemodynamic Effects of Acepromazine in Conscious Dogs
| Parameter | Baseline (Mean ± SD) | Acepromazine (100 µg/kg IV) (Mean ± SD) | Percentage Change |
| Mean Arterial Pressure (mmHg) | 108 ± 9 | 90 ± 10 | -16.7% |
| Heart Rate (beats/min) | 85 ± 15 | 83 ± 14 | -2.4% |
| Cardiac Index (L/min/m²) | 4.1 ± 0.8 | 3.3 ± 0.7 | -19.5% |
| Systemic Vascular Resistance Index (dyn·s/cm⁵·m²) | 2050 ± 450 | 2100 ± 500 | +2.4% |
Data adapted from a study on the hemodynamic effects of progressively increasing doses of acepromazine in conscious dogs.[5]
Table 2: Cardiovascular Effects of Acepromazine in Isoflurane-Anesthetized Dogs
| Parameter | Isoflurane Alone (Mean ± SD) | Acepromazine (100 µg/kg IV) + Isoflurane (Mean ± SD) | Percentage Change |
| Mean Arterial Pressure (mmHg) | 65 ± 8 | 63 ± 7 | -3.1% |
| Heart Rate (beats/min) | 110 ± 12 | 112 ± 15 | +1.8% |
| Cardiac Index (L/min/m²) | 3.2 ± 0.6 | 4.3 ± 0.9 | +34.4% |
| Systemic Vascular Resistance Index (dyn·s/cm⁵·m²) | 1550 ± 300 | 1150 ± 250 | -25.8% |
Data adapted from a study on the hemodynamic effects of incremental doses of acepromazine in isoflurane-anesthetized dogs.[7]
Experimental Protocols
Protocol 1: Evaluation of Hemodynamic Effects of a Phenothiazine Derivative in Conscious Dogs
This protocol is based on a study investigating the effects of acepromazine in conscious dogs and can be adapted for this compound.[5]
-
Animal Model: Six healthy, adult mixed-breed dogs.
-
Instrumentation:
-
A thermodilution catheter is placed in the pulmonary artery via the jugular vein for measurement of cardiac output.
-
An arterial catheter is placed in a peripheral artery (e.g., femoral) for direct blood pressure monitoring and blood gas analysis.
-
-
Drug Administration:
-
A baseline measurement of all cardiovascular parameters is taken.
-
This compound is administered intravenously at the desired dose.
-
Hemodynamic measurements are repeated at specific time points post-administration (e.g., 5, 15, 30, and 60 minutes).
-
-
Parameters Measured:
-
Heart Rate (HR)
-
Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)
-
Cardiac Output (CO), indexed to body surface area (Cardiac Index, CI)
-
Systemic Vascular Resistance (SVR), indexed to body surface area (Systemic Vascular Resistance Index, SVRI)
-
Arterial blood gases
-
Protocol 2: Assessment of Cardiovascular Effects during General Anesthesia
This protocol is adapted from a study evaluating acepromazine in isoflurane-anesthetized dogs.[7]
-
Animal Model: Six healthy, adult mixed-breed dogs.
-
Anesthesia:
-
Anesthesia is induced with an injectable agent (e.g., propofol) and maintained with an inhalant anesthetic (e.g., isoflurane).
-
End-tidal anesthetic concentration is kept stable throughout the experiment.
-
-
Instrumentation:
-
Similar to Protocol 1, with placement of thermodilution and arterial catheters.
-
ECG monitoring is implemented to assess cardiac rhythm.
-
-
Drug Administration:
-
After a stabilization period under anesthesia, baseline cardiovascular parameters are recorded.
-
This compound is administered intravenously.
-
All parameters are recorded at predetermined intervals following drug administration.
-
-
Parameters Measured:
-
Same as Protocol 1, with the addition of continuous ECG monitoring.
-
Visualizations
Caption: Signaling pathway of this compound leading to hypotension.
Caption: General experimental workflow for cardiovascular assessment.
References
- 1. Phenothiazines- dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 2. Cardiovascular effects of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiopulmonary effects of acepromazine and of the subsequent administration of ketamine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects of incremental doses of acepromazine in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Propiomazine Hydrochloride Dosing for Consistent Sedation
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the use of Propiomazine Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's sedative effects?
This compound is a phenothiazine derivative that exerts its sedative effects primarily through the antagonism of histamine H1 receptors in the central nervous system.[1][2][3] It also interacts with a variety of other receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors, which may contribute to its overall pharmacological profile.[2][4][5]
Q2: What are the key pharmacokinetic parameters to consider when designing an experiment?
While specific parameters can vary by species and individual metabolism, key considerations include a rapid absorption from the gastrointestinal tract and a half-life of approximately 10 to 12 hours.[6] Propiomazine is metabolized in the liver, likely by cytochrome P450 enzymes, and its metabolites are excreted through the kidneys.[6][7]
Q3: What factors can influence the variability of sedative response to this compound?
Several factors can contribute to inconsistent sedative effects:
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Drug Interactions: Co-administration with other CNS depressants (e.g., opioids, benzodiazepines, antihistamines) can lead to additive sedative effects.[8] Conversely, stimulants like amphetamines may decrease sedative activity.[2]
-
Liver Function: As Propiomazine is metabolized by the liver, impaired hepatic function can decrease its clearance and prolong its half-life, potentially intensifying and extending sedation.[9]
-
Individual Differences: Genetic variations in metabolic enzymes and receptor sensitivity can lead to subject-to-subject variability.
-
Route of Administration: The method of administration (e.g., oral, intravenous, intramuscular) will significantly affect the onset and duration of action.
Q4: Are there any known paradoxical reactions to this compound?
While less common than with other sedatives like benzodiazepines, paradoxical reactions can occur.[10] These reactions are characterized by excitement, agitation, or aggression instead of sedation.[10][11] Risk factors may include the subject's age (very young or elderly), underlying psychiatric conditions, and high doses.[11]
Troubleshooting Guide
Issue 1: Inconsistent or Insufficient Sedation
-
Question: My experimental subjects are showing variable levels of sedation, or the sedation is not deep enough for the intended procedure. What should I investigate?
-
Answer:
-
Verify Dose and Administration: Double-check all dose calculations and ensure the administration protocol is being followed consistently.
-
Review Co-administered Drugs: Analyze whether any other compounds administered could be interfering with Propiomazine's sedative effects.[2]
-
Assess Subject Health: Ensure subjects are healthy, as underlying conditions, particularly liver disease, can alter drug metabolism.[9]
-
Consider a Dose-Response Study: If variability persists, a formal dose-response study may be necessary to determine the optimal dose for your specific experimental model and conditions.
-
Issue 2: Prolonged Sedation or Recovery Time
-
Question: The duration of sedation is longer than anticipated, delaying subsequent experimental procedures. What are the potential causes?
-
Answer:
-
Re-evaluate Dosage: The current dose may be too high for the specific population or experimental conditions. Consider a dose reduction in subsequent experiments.
-
Check for Drug Interactions: Be aware of other medications that could be prolonging the sedative effects of Propiomazine, particularly other CNS depressants.[8]
-
Evaluate Liver Function: If feasible, assess liver health, as impaired metabolism can lead to a longer drug half-life.[9]
-
Issue 3: Observation of Paradoxical Excitement
-
Question: Instead of sedation, some subjects are exhibiting signs of agitation, hyperactivity, or aggression. Why is this happening and what should I do?
-
Answer:
-
Identify as a Paradoxical Reaction: This is likely a paradoxical reaction to the drug.[10]
-
Discontinue and Monitor: For the affected subject, discontinue further administration of Propiomazine and monitor them closely.
-
Review Dosing: High doses can sometimes trigger such reactions.[11] Evaluate if a lower dose might be effective without causing this adverse effect.
-
Consider Alternatives: If paradoxical reactions are common in your model, Propiomazine may not be the appropriate sedative, and an alternative should be considered.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Description | Reference |
| Primary Mechanism | Antagonism of Histamine H1 receptors | [2][3] |
| Other Receptor Targets | Dopamine (D1, D2, D4), Serotonin (5-HT2A, 5-HT2C), Muscarinic (M1-M5), Alpha-1 Adrenergic | [4][5] |
| Therapeutic Class | Sedative/Hypnotic, Phenothiazine | [1][8] |
Table 2: Key Pharmacokinetic Parameters of Propiomazine
| Parameter | Value/Description | Reference |
| Absorption | Rapidly absorbed from the GI tract. | [6] |
| Metabolism | Primarily hepatic, likely via Cytochrome P450 enzymes. | [6][7] |
| Half-Life | Approximately 10-12 hours. | [6] |
| Excretion | Primarily renal. | [6] |
Experimental Protocols
Protocol: Dose-Response Study for Optimal Sedation
This protocol outlines a general methodology to determine the effective dose (ED) of this compound for achieving a consistent level of sedation in a research model.
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Subject Acclimation: Acclimate subjects to the experimental environment for a sufficient period to minimize stress-induced variability.
-
Group Allocation: Randomly assign subjects to several groups, including a vehicle control group and at least 3-5 dose-level groups of this compound.
-
Dose Preparation: Prepare fresh solutions of this compound at the desired concentrations in an appropriate vehicle.
-
Administration: Administer the assigned dose to each subject via the intended experimental route (e.g., intraperitoneal, oral gavage).
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Sedation Scoring: At predetermined time points post-administration, assess the level of sedation using a standardized scoring system (e.g., righting reflex, locomotor activity, response to stimuli).
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Data Analysis: Plot the dose-response curve and use appropriate statistical methods (e.g., probit analysis) to calculate the ED50 (the dose that produces the desired effect in 50% of subjects).
-
Determine Optimal Dose: Based on the dose-response curve and the desired level of sedation for your experimental procedure, select the optimal dose that provides consistent sedation with minimal side effects.
Visualizations
Caption: Propiomazine's primary and secondary receptor antagonism pathways.
Caption: Troubleshooting workflow for inconsistent sedation.
References
- 1. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. propiomazine | Dosing & Uses | medtigo [medtigo.com]
- 7. youtube.com [youtube.com]
- 8. Propiomazine (Largon) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. drugs.com [drugs.com]
- 10. benzoinfo.com [benzoinfo.com]
- 11. psychdb.com [psychdb.com]
long-term stability of frozen Propiomazine Hydrochloride stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propiomazine Hydrochloride.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is very soluble in water and freely soluble in alcohol. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is a suitable solvent. To prepare a stock solution in DMSO, it is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[1] Sonication may be required to fully dissolve the compound.[1]
2. What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the solution is reported to be stable for up to 6 months.[1] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
3. What are the main degradation pathways for this compound?
The primary degradation pathway for this compound, like other phenothiazine derivatives, is oxidation.[2][3] This can lead to the formation of Propiomazine sulfoxide and Propiomazine N-oxide.[3] Exposure to light and air can accelerate this process.
4. How can I minimize the degradation of my this compound stock solution?
To minimize degradation, it is crucial to protect the solution from light and air. Use amber-colored vials or wrap containers in aluminum foil. After preparation, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. The addition of an antioxidant, such as ascorbic acid, has been shown to improve the stability of similar compounds.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The solubility limit may have been exceeded, or the solvent may have absorbed water (if using DMSO). | Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a more dilute stock solution. Ensure you are using anhydrous DMSO. |
| Loss of compound activity over time. | Degradation of the compound due to oxidation or repeated freeze-thaw cycles. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Store solutions protected from light and air. Consider adding an antioxidant. |
| Inconsistent results in bioassays. | Variability in stock solution concentration due to incomplete dissolution or degradation. Adsorption of the compound to plasticware. | Ensure the compound is fully dissolved when preparing the stock solution. Use a validated method (e.g., HPLC) to confirm the concentration. Use low-adsorption plasticware or glass vials for storage and dilution. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | The primary degradation products are likely oxidized forms (sulfoxide and N-oxide). Compare the retention times of your unknown peaks with those of known standards if available. Adjust storage and handling procedures to minimize oxidation. |
Experimental Protocols
Stability Assessment of this compound Stock Solutions using HPLC
This protocol provides a representative method for assessing the stability of this compound stock solutions. It is based on established methods for similar phenothiazine compounds.
Objective: To determine the concentration of this compound in a stock solution over time under specific storage conditions.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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HPLC-grade acetonitrile
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HPLC-grade water
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Phosphate buffer (e.g., 25mM, pH 7.0)
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HPLC system with UV detector
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C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size)
Method:
-
Sample Preparation:
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At each time point (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve an aliquot of the frozen stock solution.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the stock solution to a working concentration (e.g., 100 µM) with the mobile phase.
-
-
HPLC Analysis:
-
Data Analysis:
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Integrate the peak area of the this compound peak.
-
Compare the peak area at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
-
A significant decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Forced Degradation Study
To identify potential degradation products, a forced degradation study can be performed under various stress conditions.
-
Acid Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by HPLC to observe the formation of degradation products.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Stability Duration | Reference |
| -80°C | DMSO | 6 months | [1] |
| -20°C | DMSO | 1 month | [1] |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with Propiomazine HCl.
Caption: Primary degradation pathway of Propiomazine HCl via oxidation.
References
Technical Support Center: Propiomazine Hydrochloride Formulation Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oxidation of Propiomazine Hydrochloride in pharmaceutical formulations.
Troubleshooting Guide: this compound Oxidation
This compound is susceptible to oxidative degradation, which can impact its potency and lead to the formation of impurities. This guide provides a systematic approach to identifying and resolving oxidation-related issues in your formulations.
Initial Assessment:
-
Visual Inspection: Have you observed any color change in your formulation? Phenothiazine derivatives, upon oxidation, can exhibit a color change, often to a pink or blue hue.
-
Purity Analysis: Have you performed purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC)? The appearance of new peaks or a decrease in the main this compound peak can indicate degradation.
Troubleshooting Steps:
If you suspect oxidation, follow these steps to diagnose and mitigate the issue:
-
Step 1: Environmental Factor Evaluation
-
Light Exposure: Is your formulation adequately protected from light? Photodegradation is a common issue for phenothiazines. Store formulations in light-resistant containers.
-
Oxygen Exposure: Have you taken measures to minimize headspace oxygen in your container? Purging with an inert gas like nitrogen can be beneficial.
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Temperature: At what temperature is your formulation stored? Elevated temperatures can accelerate oxidation.
-
-
Step 2: pH Adjustment
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The stability of phenothiazine solutions can be pH-dependent. While specific data for this compound is limited, for other phenothiazines, a slightly acidic pH is often optimal for stability. It is recommended to evaluate the stability of your formulation at different pH values to identify the optimal range.
-
-
Step 3: Antioxidant Incorporation
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The use of antioxidants is a primary strategy to prevent oxidation. Consider the inclusion of a suitable antioxidant in your formulation.
-
-
Step 4: Chelating Agent Addition
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Trace metal ions can catalyze oxidation. The addition of a chelating agent, such as edetate disodium (EDTA), can sequester these ions and improve stability.
-
-
Step 5: Packaging Consideration
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Is your packaging material compatible with the formulation and does it provide adequate protection from light and oxygen ingress?
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The following diagram illustrates the logical workflow for troubleshooting oxidation issues with this compound formulations.
troubleshooting Propiomazine Hydrochloride variability in experimental results
Welcome to the technical support center for Propiomazine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine derivative. Its therapeutic and experimental effects stem from its action as an antagonist at a variety of receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), histamine (H1), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[1][2][3][4][5] This complex pharmacology means that its effects can be multifaceted and context-dependent, which can be a source of experimental variability.
Q2: My experimental results with this compound are inconsistent. What are the common causes of variability?
Variability in experiments with this compound can arise from several factors:
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Compound Stability and Handling: this compound is sensitive to light and oxidation. Improper storage and handling can lead to degradation of the compound and the formation of impurities, affecting its potency.
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Purity of the Compound: Impurities from the synthesis process can interfere with experimental outcomes.[2] It is crucial to use a high-purity standard and to be aware of potential impurities.
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Experimental Conditions: Factors such as pH, the solvent used to dissolve the compound, and exposure to light during the experiment can all impact the drug's activity and stability.
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Biological System Variability: The complex pharmacology of this compound means that its effects can vary significantly between different cell lines or animal models due to differences in receptor expression and downstream signaling pathways.
Q3: How should I prepare and store this compound solutions?
To ensure the consistency of your results, proper preparation and storage of this compound solutions are critical.
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Storage: Store the solid compound and stock solutions protected from light in a cool, dry place.
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Dissolving: this compound is soluble in water and ethanol. For cell culture experiments, it is often dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.
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Fresh Preparation: It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh working solutions from a recently prepared stock for each experiment. 2. Minimize exposure of the compound and solutions to light at all stages of the experiment. 3. Consider using an antioxidant in your experimental medium if oxidation is suspected. |
| Solvent Effects | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including vehicle controls. 2. Perform a solvent toxicity control to rule out any effects of the solvent on cell viability or the assay endpoint. |
| Cell Line Variability | 1. Confirm the identity of your cell line using STR profiling. 2. Monitor the passage number of your cells, as receptor expression and signaling can change with prolonged culture. 3. Characterize the expression levels of the relevant receptors (dopamine, serotonin, histamine, muscarinic, adrenergic) in your specific cell line. |
| Assay Interference | 1. Some assay reagents can interact with phenothiazines. For viability assays, consider using multiple methods (e.g., MTT, neutral red, and a membrane integrity assay) to confirm results. |
Issue 2: Unexpected or variable animal behavior in in vivo studies
| Potential Cause | Troubleshooting Steps |
| Route of Administration and Formulation | 1. Ensure the formulation is appropriate for the chosen route of administration (e.g., solubility, pH, vehicle). 2. Be consistent with the time of day for administration and behavioral testing to account for circadian rhythms. |
| Metabolism and Pharmacokinetics | 1. Be aware that this compound is metabolized in the liver, and this can vary between species and even between individual animals. 2. Consider performing pharmacokinetic studies to determine the drug's concentration in the brain at the time of behavioral testing. |
| Off-Target Effects | 1. The sedative effects of this compound (mediated by H1 antagonism) can mask or interfere with the assessment of other behavioral endpoints. 2. Use a comprehensive behavioral test battery to assess different aspects of behavior (e.g., locomotion, anxiety, cognition). |
| Animal Strain and Environment | 1. Different animal strains can have different sensitivities to psychoactive drugs. Be consistent with the strain, age, and sex of the animals used. 2. Ensure a controlled and consistent experimental environment (e.g., lighting, noise levels) to minimize stress-induced variability. |
Quantitative Data
The following table summarizes the reported binding affinities (Ki values) of Propiomazine for various receptors. Lower Ki values indicate higher binding affinity. Note that these values can vary depending on the experimental conditions and the radioligand used in the binding assay.
| Receptor Target | Reported Ki (nM) |
| Serotonin Receptor 5-HT2A | ~1.3 |
| Adrenergic Receptor Alpha-1A | ~7.5 |
| Histamine Receptor H1 | ~7.5 |
| Muscarinic Acetylcholine Receptor M1 | ~6.9 |
| Muscarinic Acetylcholine Receptor M3 | ~6.7 |
| Serotonin Receptor 5-HT2C | ~6.7 |
| Muscarinic Acetylcholine Receptor M2 | ~6.6 |
| Adrenergic Receptor Alpha-2B | ~6.5 |
| Dopamine Receptor D3 | ~6.3 |
| Dopamine Receptor D2 | ~5.6 |
| Serotonin Receptor 1A | ~5.6 |
| Adrenergic Receptor Alpha-2C | ~5.3 |
Data compiled from publicly available databases. The original source did not specify the exact experimental conditions for each value.
Experimental Protocols
Cell Viability Assay using a Phenothiazine Derivative (Adapted for this compound)
This protocol is adapted from general procedures for assessing the cytotoxicity of phenothiazine compounds.[6][7][8]
Materials:
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This compound
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Appropriate cell line (e.g., a neuronal or glial cell line)
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
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DMSO
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Phosphate-buffered saline (PBS)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.
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Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
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Viability Assessment (MTT Assay):
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Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
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Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound's antagonism of key receptors.
Caption: Dopamine D2 Receptor Signaling Blockade by Propiomazine.
Caption: Serotonin 5-HT2A Receptor Signaling Blockade.
Caption: Histamine H1 Receptor Signaling Blockade.
Caption: Muscarinic M1 Receptor Signaling Blockade.
Caption: Alpha-1 Adrenergic Receptor Signaling Blockade.
Experimental Workflow
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Propiomazine - Wikipedia [en.wikipedia.org]
- 5. PROPIOMAZINE (PD009725, UVOIBTBFPOZKGP-UHFFFAOYSA-N) [probes-drugs.org]
- 6. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 8. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propiomazine Hydrochloride Dosage Adjustment for Animal Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Propiomazine Hydrochloride dosage for different animal strains. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a phenothiazine derivative that acts as a sedative and antiemetic.[1] Its primary mechanism of action involves the antagonism of several neurotransmitter receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), histamine (H1), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[1][2][3] The sedative effects are largely attributed to its potent antagonism of the H1 histamine receptor.[1][2]
Q2: Why is it critical to adjust this compound dosage for different animal strains?
Different animal strains can exhibit significant variations in drug metabolism and sensitivity. Factors such as genetic background, body weight, and overall health status can influence the efficacy and toxicity of a drug. A dose that is effective and safe in one strain may be sub-therapeutic or even lethal in another. Therefore, careful dose adjustment is crucial to ensure animal welfare and the validity of experimental results.
Q3: What are the potential adverse effects of this compound in animals?
As a phenothiazine, this compound can cause a range of adverse effects, particularly at higher doses. These may include:
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Sedation and ataxia: Excessive drowsiness and loss of coordination.
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Hypotension: A drop in blood pressure due to alpha-1 adrenergic blockade.
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Anticholinergic effects: Dry mouth, urinary retention, and constipation from muscarinic receptor antagonism.
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Extrapyramidal symptoms: While less common with atypical antipsychotics, high doses may still induce motor side effects.
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Changes in hormone levels: It has been shown to increase plasma prolactin concentrations in rats.[4]
Researchers should closely monitor animals for these signs and be prepared to provide supportive care if necessary.
Troubleshooting Guide
Problem: The administered dose of this compound is not producing the desired level of sedation.
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Possible Cause 1: Incorrect Dosage for the Strain. The selected dose may be too low for the specific animal strain being used.
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Solution: Gradually increase the dose in small increments, carefully monitoring the animal's response. It is advisable to conduct a pilot dose-ranging study (see Experimental Protocols section) to determine the optimal effective dose for your specific strain.
-
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Possible Cause 2: Drug Tolerance. If the animal has been repeatedly exposed to this compound or other sedatives, it may have developed a tolerance.
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Solution: Consider a washout period before re-administering the drug or explore alternative sedative agents.
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Problem: The animal is exhibiting signs of excessive sedation or adverse effects.
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Possible Cause: Dosage is too high. The administered dose is likely exceeding the therapeutic window for that particular animal or strain.
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Solution: Immediately discontinue administration and provide supportive care. Monitor vital signs (heart rate, respiration, temperature) closely. For future experiments with that strain, significantly reduce the starting dose.
-
Quantitative Data on Propiomazine and Related Phenothiazines
The following table summarizes available dosage information for Propiomazine and a structurally related phenothiazine, Chlorpromazine, in rodents. It is important to note that this data is limited and should be used as a starting point for dose-ranging studies.
| Drug | Animal Strain | Route of Administration | Dosage Range | Notes |
| Propiomazine | Male Rats | Intravenous (IV) | 0.31 - 20 mg/kg | Higher doses (5, 10, and 20 mg/kg) led to more significant and prolonged increases in plasma prolactin.[4] |
| Chlorpromazine | p53 wild-type mice | Oral | 2.5 - 10 mg/kg | Doses of 20-80 mg/kg were poorly tolerated. A dose of 10 mg/kg was the high dose used in a 26-week study.[5] |
Experimental Protocols
Protocol: Dose-Ranging Study for this compound in a Novel Animal Strain
This protocol outlines a procedure to determine the optimal sedative dose of this compound for a new animal strain.
1. Animal Selection and Acclimation:
- Select a sufficient number of healthy, adult animals of the desired strain and sex.
- Acclimate the animals to the housing conditions for at least one week prior to the experiment.
2. Preparation of this compound Solution:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
- Calculate and prepare serial dilutions to achieve the desired dose concentrations for injection.
3. Experimental Groups:
- Divide the animals into multiple groups (e.g., 5-6 groups), with a minimum of 5 animals per group.
- Include a control group that receives only the vehicle.
- The experimental groups will receive escalating doses of this compound. Based on the available data, a starting range for mice or rats could be 1, 2.5, 5, 10, and 20 mg/kg.
4. Drug Administration:
- Administer the calculated dose to each animal via the desired route (e.g., intraperitoneal, subcutaneous, or oral). Ensure consistent administration technique across all animals.
5. Monitoring and Assessment of Sedation:
- Observe the animals continuously for the first hour and then at regular intervals (e.g., every 30 minutes) for up to 4 hours.
- Use a standardized scoring system to assess the level of sedation. This can include:
- Righting reflex: Time taken for the animal to right itself when placed on its back.
- Locomotor activity: Observe spontaneous movement within the cage.
- Response to stimuli: Gently assess the response to a non-painful stimulus (e.g., a light touch with a cotton swab).
6. Monitoring for Adverse Effects:
- Throughout the observation period, monitor for any signs of distress or adverse effects as listed in the FAQs. Record all observations.
7. Data Analysis:
- Analyze the sedation scores and the incidence of adverse effects for each dose group.
- Determine the dose that produces the desired level of sedation with the minimal adverse effects. This will be your optimal dose for this strain.
Visualizations
Caption: Workflow for adjusting this compound dosage.
Caption: Signaling pathway of this compound.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of propiomazine on plasma prolactin in the rat: counteraction by L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Propiomazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Propiomazine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing high-purity this compound?
A1: The main challenges include:
-
Formation of Isomeric Impurities: The most significant challenge is the formation of the isomeric impurity, isopropiomazine, during the condensation step. This impurity can form in substantial amounts (20-25% in crude product) and is difficult to remove due to its structural similarity to Propiomazine.[1]
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Side Reactions and Contaminants: Other impurities can arise from side reactions, incomplete reactions, or contaminants present in the starting materials.[2]
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Product Stability: this compound can be susceptible to degradation, particularly oxidation, upon exposure to air and light, affecting its purity and stability over time.[3]
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Multi-step Synthesis: Traditional synthetic routes can be complex, involving multiple steps and the use of expensive or hazardous reagents, which can impact overall yield and cost-effectiveness.[1][4]
Q2: What are the common synthetic routes for this compound?
A2: There are two primary synthetic routes reported for this compound:
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Condensation Route: This method involves the reaction of 2-propionylphenothiazine with 2-dimethylaminopropyl chloride in the presence of a strong base like sodium amide. The resulting Propiomazine base is then converted to the hydrochloride salt.[1][5]
-
Decarboxylation Route: This route starts with the conversion of 2-propionylphenothiazine to its N-carbonyl chloride derivative using phosgene. This intermediate is then reacted with 2-dimethylamino-1-propanol to form an ester hydrochloride, which is subsequently decarboxylated by heating to yield this compound.[4][5]
Q3: How can the formation of the isopropiomazine impurity be minimized?
A3: Minimizing the formation of isopropiomazine involves careful control of reaction conditions:
-
Temperature Control: The formation of this impurity is favored at elevated temperatures. It is recommended to maintain a controlled temperature during the synthesis, as isopropiomazine formation increases significantly above 120°C.[6]
-
Reaction Time: Extended reaction times can also contribute to the isomerization. Monitoring the reaction progress by HPLC is crucial to determine the optimal reaction time.[5][6]
-
Purity of Starting Materials: The use of high-purity starting materials, particularly 2-dimethylaminoisopropyl chloride, is essential to prevent the introduction of isomeric precursors.[6]
Q4: What are the recommended storage conditions for Propiomazine and its impurities?
A4: To ensure stability, Propiomazine and its impurities should be stored at a regulated room temperature of 2-8°C, or as specified on the Certificate of Analysis (CoA).[2] The hydrochloride salt is known to be sensitive to air and light, and prolonged exposure can lead to oxidation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Propiomazine | Incomplete reaction. | - Ensure the use of a sufficiently strong base (e.g., sodium amide, potassium hydroxide) to facilitate the condensation. - Monitor the reaction progress using HPLC to ensure it has gone to completion.[1][5] - Use anhydrous solvents (e.g., toluene, xylene) to prevent quenching of the base.[6] |
| Side reactions. | - Maintain the recommended reaction temperature to minimize the formation of side products. | |
| High Levels of Isopropiomazine Impurity (>20%) in Crude Product | High reaction temperature. | - Maintain the reaction temperature below 120°C, as higher temperatures promote the rearrangement leading to isopropiomazine.[6] |
| Prolonged reaction time. | - Optimize the reaction time by closely monitoring the consumption of starting materials and the formation of the desired product and impurity via HPLC.[5][6] | |
| Difficulty in Removing Isopropiomazine Impurity | Ineffective purification method. | - A highly effective method for removing isopropiomazine is through the formation and recrystallization of a suitable salt. For instance, converting the crude Propiomazine base to its maleate salt by dissolving it in an alcoholic solvent (e.g., methanol) and adding maleic acid has been shown to reduce the isopropiomazine content to below 0.10%. A similar principle can be applied for the hydrochloride salt.[1][5] |
| Product Discoloration (Yellowing) | Oxidation of the phenothiazine ring. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. - Protect the compound from light during synthesis, purification, and storage.[3] - Use freshly purified solvents to minimize exposure to peroxides. |
| Poor Crystallization of this compound | Incorrect solvent system. | - this compound is soluble in water and freely soluble in alcohol.[3] For recrystallization, consider solvent systems where the solubility is lower, or use an anti-solvent crystallization technique. A mixture of toluene and methanol has been used for the crystallization of the related compound, chlorpromazine hydrochloride.[7] |
| Presence of impurities inhibiting crystallization. | - Ensure the crude product is sufficiently pure before attempting crystallization. An initial purification step, such as column chromatography, may be necessary if impurity levels are very high. |
Quantitative Data
The following table summarizes the purification of Propiomazine Maleate, demonstrating the effective removal of the isopropiomazine impurity. A similar strategy can be adapted for the hydrochloride salt.
| Parameter | Value | Reference |
| Purity of Propiomazine Maleate after Purification | > 99.5% | [1][5] |
| Isopropiomazine Content after Purification | < 0.10% | [1][5] |
Experimental Protocols
Synthesis of Propiomazine Base (Adapted from Maleate Synthesis Protocol)
-
Preparation of the Alkylating Agent: In a suitable reactor, dissolve 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g) in a mixture of water (50 ml) and toluene (250 ml). Cool the mixture to below 10°C and basify with an aqueous sodium hydroxide solution. Separate the organic (toluene) layer containing the free base of the alkylating agent.
-
Condensation Reaction: To the obtained toluene layer, add 2-propionyl phenothiazine (50 g) and potassium hydroxide flakes (19 g) while maintaining the temperature below 10°C.
-
Reflux: Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions to remove water.
-
Work-up: Monitor the reaction progress by HPLC. Once complete, cool the reaction mixture to 25-30°C. Add water (200 ml) and stir for 10-15 minutes.
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Isolation of Crude Product: Separate the organic layer and concentrate it under reduced pressure to obtain the crude Propiomazine base.[1][5]
Purification of Propiomazine via Salt Formation (Example with Maleate)
-
Dissolution: Dissolve the crude Propiomazine base in methanol (200 ml) and stir for 10-15 minutes at 25-30°C to obtain a clear solution.
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Salt Formation: Add maleic acid (20 g) to the clear solution.
-
Crystallization: Continue stirring for 4-5 hours at 25-30°C.
-
Isolation of Pure Salt: Filter the precipitated solid and dry to obtain pure Propiomazine Maleate.[5]
Note: For the hydrochloride salt, a similar procedure would be followed, substituting maleic acid with a solution of hydrochloric acid (e.g., HCl in isopropanol or another suitable solvent).
Visualizations
References
- 1. WO2019167058A1 - An improved process for the preparation of propiomazine maleate - Google Patents [patents.google.com]
- 2. Propiomazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP3759081A1 - An improved process for the preparation of propiomazine maleate - Google Patents [patents.google.com]
- 6. Buy Propiomazine maleate | 3568-23-8 [smolecule.com]
- 7. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
Technical Support Center: Analytical Method Validation for Propiomazine Hydrochloride in Biological Matrices
Welcome to the technical support center for the analytical method validation of Propiomazine Hydrochloride in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound in biological matrices using HPLC and LC-MS/MS.
| Problem | Potential Cause | Suggested Solution |
| Chromatography Issues | ||
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: Propiomazine is a basic compound and can interact with acidic silanol groups on the HPLC column packing material. | - Use a modern, end-capped C18 or Phenyl-Hexyl column with low silanol activity.- Add a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase to mask silanol groups.- Operate the mobile phase at a lower pH (e.g., pH 3.0) to keep propiomazine fully protonated and minimize interactions. |
| Column Overload: Injecting too high a concentration of the sample. | - Dilute the sample and re-inject.- If high sensitivity is not required, consider injecting a smaller volume. | |
| Contamination of Guard/Analytical Column: Accumulation of matrix components on the column frit or packing material. | - Replace the guard column.- If the problem persists, reverse-flush the analytical column with a strong solvent (e.g., 100% acetonitrile or methanol). If this does not resolve the issue, the column may need to be replaced. | |
| Shifting Retention Times | Inconsistent Mobile Phase Composition: Improperly prepared mobile phase or changes in composition over time. | - Prepare fresh mobile phase daily.- Ensure all mobile phase components are fully dissolved and the solution is homogenous.- Use a buffered mobile phase to maintain a constant pH. |
| Fluctuating Column Temperature: Inconsistent temperature control can lead to shifts in retention time. | - Use a column oven to maintain a stable temperature throughout the analysis. | |
| Pump Issues: Leaks or malfunctioning check valves can cause inconsistent flow rates. | - Check for leaks in the pump and fittings.- If the pressure is fluctuating, sonicate the check valves in isopropanol or replace them. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Detection Wavelength (HPLC-UV): The selected wavelength is not at the absorbance maximum of propiomazine. | - Determine the optimal wavelength by scanning a standard solution of propiomazine from 200-400 nm. A wavelength of approximately 247 nm is a good starting point.[1] |
| Ion Suppression (LC-MS/MS): Co-eluting matrix components interfere with the ionization of propiomazine. | - Improve sample clean-up using Solid Phase Extraction (SPE) instead of protein precipitation.- Adjust the chromatography to separate propiomazine from the interfering matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Sample Preparation Issues | ||
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method is not effectively extracting propiomazine from the matrix. | - For Liquid-Liquid Extraction (LLE), optimize the pH of the aqueous phase and the choice of organic solvent.- For SPE, ensure the correct sorbent type is being used and optimize the wash and elution steps.- For Protein Precipitation (PPT), try different organic solvents (e.g., acetonitrile, methanol) and solvent-to-plasma ratios. |
| Analyte Instability: Propiomazine may degrade during sample collection, storage, or processing. | - Keep biological samples frozen at -20°C or -80°C until analysis.[2] - Minimize freeze-thaw cycles.[2] - Process samples on ice to reduce enzymatic degradation. | |
| High Matrix Effects | Insufficient Sample Clean-up: The sample preparation method does not adequately remove endogenous matrix components. | - Implement a more rigorous sample clean-up method, such as SPE.- Dilute the sample with a suitable buffer before extraction to reduce the concentration of interfering components.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an HPLC-UV method for this compound in plasma?
A1: A good starting point would be a reverse-phase HPLC method using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). The mobile phase could be a gradient mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0) and acetonitrile.[4] A flow rate of 1.0-1.2 mL/min and UV detection at approximately 247 nm should provide good results.[1]
Q2: How can I improve the separation of propiomazine from its N-desmethyl metabolite?
A2: To improve the resolution between propiomazine and its N-desmethyl metabolite, you can try optimizing the mobile phase composition. A shallow gradient with a lower initial organic phase concentration can help to increase the separation. Additionally, using a column with a different selectivity, such as a phenyl-hexyl column, may provide a different elution pattern and better resolution.
Q3: What are the key validation parameters I need to assess for a bioanalytical method according to regulatory guidelines?
A3: According to guidelines from bodies like the FDA and EMA, the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and internal standard.
-
Accuracy: The closeness of the measured concentration to the nominal concentration, typically expressed as a percentage.
-
Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). This is assessed at both intra-day and inter-day levels.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[5][6][7]
Q4: How should I prepare whole blood samples for propiomazine analysis?
A4: For whole blood, it is generally preferable to first separate the plasma or serum. This is because the high protein and cellular content of whole blood can complicate the extraction process and lead to significant matrix effects. To do this, collect the blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to pellet the blood cells. The resulting supernatant (plasma) can then be used for analysis. If whole blood must be analyzed directly, a protein precipitation step followed by centrifugation is necessary to remove the bulk of the proteins and cellular debris.
Q5: What are the acceptable limits for accuracy and precision during method validation?
A5: For accuracy, the mean value should be within ±15% of the nominal value for quality control (QC) samples, except for the LLOQ, where it should be within ±20%.[5] For precision, the %CV or %RSD should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%.[5][7]
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of this compound. Note that the data in Table 1 is derived from a method validated for a pharmaceutical dosage form and should be considered as a starting point for validation in biological matrices.[1]
Table 1: HPLC-UV Method Validation Parameters for Propiomazine in Pharmaceutical Formulation [1]
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 101% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | Not Reported |
| Lower Limit of Quantification (LLOQ) | Not Reported |
Table 2: Acceptance Criteria for Bioanalytical Method Validation (based on EMA Guidelines) [5]
| Validation Parameter | Acceptance Criteria |
| Accuracy | |
| Mean value of QC samples | Within ±15% of nominal value |
| Mean value of LLOQ | Within ±20% of nominal value |
| Precision | |
| %CV of QC samples | ≤ 15% |
| %CV of LLOQ | ≤ 20% |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.99 |
Experimental Protocols
The following are example protocols for the extraction and analysis of this compound from biological matrices. These are generalized methods and should be optimized and validated for your specific application.
Protocol 1: Protein Precipitation for Propiomazine Extraction from Plasma
This protocol is a simple and fast method for sample clean-up, suitable for initial method development.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Propiomazine from Urine
This protocol provides a cleaner extract compared to protein precipitation.
-
Sample Preparation:
-
To 500 µL of urine sample in a glass tube, add 50 µL of 1M Sodium Hydroxide to basify the sample (pH > 9).
-
Add 2 mL of a mixture of hexane and isoamyl alcohol (99:1 v/v) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 3: RP-HPLC-UV Method for Propiomazine Analysis
This is a general HPLC-UV method that can be adapted for the analysis of propiomazine extracts.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 247 nm.[1]
Visualizations
Caption: Experimental workflow for the extraction of propiomazine from plasma using protein precipitation.
Caption: A logical workflow for troubleshooting HPLC peak tailing for propiomazine analysis.
References
- 1. iajpb.org [iajpb.org]
- 2. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajpb.org [iajpb.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. anivet.au.dk [anivet.au.dk]
- 7. ajpsonline.com [ajpsonline.com]
Validation & Comparative
A Comparative Guide to Propiomazine Hydrochloride and Acepromazine for Canine Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two phenothiazine sedatives, propiomazine hydrochloride and acepromazine, for use in canines. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Mechanism of Action
Both this compound and acepromazine are phenothiazine derivatives that exert their sedative effects primarily through the antagonism of dopamine D2 receptors in the central nervous system. This action depresses the brainstem and connections to the cerebral cortex, leading to a state of tranquilization and reduced spontaneous motor activity. Additionally, their blockade of alpha-1 adrenergic receptors can lead to peripheral vasodilation and subsequent hypotension.
Caption: Signaling pathway for phenothiazine sedatives.
Comparative Efficacy and Pharmacokinetics: Experimental Data
While extensive data is available for acepromazine, specific quantitative data on the sedative efficacy of this compound in dogs from head-to-head comparative studies is limited in the current body of scientific literature. The following tables summarize available data for each drug from separate studies.
Acepromazine: Sedative Efficacy and Onset of Action
A prospective, randomized, blinded, controlled trial was conducted to determine the sedative effects of intramuscularly administered acepromazine in healthy dogs.
Experimental Protocol:
-
Subjects: 46 random-source dogs.
-
Procedure: Dogs were randomly assigned to receive intramuscular injections of acepromazine (0.5 mg/kg), hydromorphone, a combination of acepromazine and hydromorphone, or saline.
-
Data Collection: Sedation was scored at 0, 15, 30, 45, and 60 minutes using a subjective scoring system (SSS) and a simple numeric rating scale (NRS).
Results: Acepromazine produced significantly greater sedation than saline at all time points measured.[1]
| Time Point | Mean Sedation Score (SSS) ± SD[1] |
| 15 minutes | 2.5 ± 1.5 |
| 30 minutes | 3.5 ± 1.8 |
| 45 minutes | 4.0 ± 2.0 |
| 60 minutes | 4.2 ± 2.1 |
Note: Higher scores indicate a greater level of sedation.
This compound: Sedative Efficacy
Cardiovascular and Respiratory Effects: A Key Differentiator
A primary consideration in the selection of a sedative is its impact on cardiovascular and respiratory function.
Acepromazine: Cardiovascular and Respiratory Effects
A study was conducted to evaluate the effects of progressively increasing intravenous doses of acepromazine on cardiopulmonary variables in conscious, healthy dogs.
Experimental Protocol:
-
Subjects: Six healthy, adult, mixed-breed dogs.
-
Procedure: Dogs received cumulative intravenous doses of acepromazine (10 µg/kg, 25 µg/kg, 50 µg/kg, and 100 µg/kg) at 20-minute intervals.
-
Data Collection: Hemodynamic and arterial blood gas data were recorded before and 20 minutes after each dose.
Results: All doses of acepromazine resulted in a significant decrease in mean arterial pressure (MAP) and stroke index (SI).[2]
| Parameter | Baseline (Mean ± SD)[2] | Post-Acepromazine (100 µg/kg) (Mean ± SD)[2] | Percent Change |
| Mean Arterial Pressure (mmHg) | 108 ± 12 | 90 ± 10 | -16.7% |
| Stroke Index (mL/beat/m²) | 32 ± 5 | 27 ± 4 | -15.6% |
| Heart Rate (beats/min) | 105 ± 20 | 102 ± 18 | -2.9% |
| Respiratory Rate (breaths/min) | 28 ± 8 | 25 ± 7 | -10.7% |
This compound: Cardiovascular Effects
An early study investigated the effect of propiomazine on adrenaline-induced ventricular arrhythmias in dogs anesthetized with nitrous oxide and halothane. While this study does not provide data on the primary cardiovascular effects of propiomazine as a sedative in conscious dogs, it does offer some insight into its cardiac interactions.
Experimental Protocol:
-
Subjects: Dogs of mixed breeds.
-
Procedure: Anesthetized dogs were administered propiomazine intravenously, and the dose required to prevent adrenaline-induced arrhythmias was determined.
-
Results: The study focused on the anti-arrhythmic properties of propiomazine and other phenothiazines, rather than their direct effects on baseline cardiovascular parameters in a sedative context.[3]
Caption: Generalized workflow for a canine sedation clinical trial.
Summary of Comparative Characteristics
| Feature | This compound | Acepromazine |
| Sedative Efficacy Data (Canine) | Limited quantitative data available. | Well-documented in numerous studies. |
| Onset of Action (IM) | Not well-documented in dogs. | Peak sedative effect within 15 to 30 minutes.[4] |
| Duration of Action | Not well-documented in dogs. | Approximately 6 to 8 hours.[5] |
| Cardiovascular Effects | Limited data in conscious dogs; potential for hypotension. | Dose-dependent hypotension is a known side effect.[2] |
| Respiratory Effects | Limited data in conscious dogs. | Minimal effects on respiratory rate at standard doses.[2] |
| Common Adverse Effects | Expected to be similar to other phenothiazines (e.g., hypotension, potential for paradoxical excitement). | Hypotension, bradycardia (at higher doses), and paradoxical excitement or aggression (rare). |
Conclusion for the Research Professional
Acepromazine is a well-characterized phenothiazine sedative with a predictable, albeit variable, level of sedation and a known profile of cardiovascular effects in dogs. A substantial body of literature exists to guide its clinical and research applications.
In contrast, this compound remains a less-studied compound in the context of canine sedation. While it shares a common mechanism of action with acepromazine, the lack of robust, publicly available clinical trial data in dogs makes a direct, evidence-based comparison challenging. For researchers and drug development professionals, this represents a significant knowledge gap. Further investigation into the pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound in canines is warranted to determine its potential as a viable alternative to acepromazine. Such studies would be invaluable in expanding the range of safe and effective sedative options in veterinary medicine.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of propiomazine, perphenazine, promethazine and promazine on adrenaline-induced ventricular arrhythmias during nitrous oxide-halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Veterinary Partner - VIN [veterinarypartner.vin.com]
A Comparative Guide to the Efficacy of Propiomazine Hydrochloride and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Propiomazine Hydrochloride and Diazepam, focusing on their pharmacological profiles and available clinical data. The information is intended to support research, scientific inquiry, and drug development efforts in the fields of sedation and anxiolysis.
Overview and Mechanism of Action
This compound and Diazepam are both central nervous system (CNS) depressants utilized for their sedative and anxiolytic properties. However, they belong to different pharmacological classes and exert their effects through distinct mechanisms.
This compound is a phenothiazine derivative.[1] Its therapeutic effects are attributed to its antagonist activity at multiple receptor sites, including histamine H1, dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[1][2] The primary sedative effect of Propiomazine is believed to be mediated through its potent antagonism of the histamine H1 receptor.[3][4]
Diazepam , a member of the benzodiazepine class, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[5][6] This positive allosteric modulation increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6]
Comparative Efficacy: Insights from a Clinical Trial
Direct comparative clinical trials between this compound and Diazepam are limited. One key study by Viukari and Miettinen (1984) investigated their hypnotic effects in elderly inpatients.[7]
Experimental Protocol: Viukari and Miettinen (1984)
-
Objective: To compare the efficacy and side effects of Diazepam, promethazine, and Propiomazine as sleep-inducing agents in the elderly.
-
Study Design: A randomized, double-blind, crossover study.[7]
-
Participants: 40 elderly inpatients, divided into a "mentally normal" group and a "psychogeriatric" group.[7]
-
Interventions:
-
Administration: The drugs were administered in a random order for 21 consecutive nights.[7]
-
Outcome Measures: The study assessed effects on sleep latency, number of nocturnal awakenings, and duration of sleep.[7]
Data Presentation
The following table summarizes the key efficacy findings from the Viukari and Miettinen (1984) study.
| Efficacy Parameter | This compound (25 mg) | Diazepam (5 mg) | Key Findings from Viukari & Miettinen (1984) |
| Hypnotic Efficacy in Mentally Normal Elderly | Effective | Effective | Both drugs were found to be effective sleeping aids in this population.[7] |
| Hypnotic Efficacy in Psychogeriatric Elderly | Very significantly reduced the number of nocturnal awakenings.[7] | Almost significantly shortened the initial sleep latency.[7] | Both drugs prolonged the duration of sleep in this group.[7] |
Pharmacokinetic Profiles
The onset and duration of action are critical parameters in the clinical application of sedatives and anxiolytics.
| Pharmacokinetic Parameter | This compound | Diazepam |
| Bioavailability | Oral: ~33%[2] | Oral: >90%[4][5] |
| Protein Binding | 81%[2] | 98%[5] |
| Elimination Half-Life | ~9 hours[2] | Biphasic: Initial rapid distribution phase followed by a prolonged terminal elimination phase of 1-2 days. Its active metabolite, desmethyldiazepam, has an even longer half-life of 2-5 days.[3] |
| Onset of Action | Information not readily available in comparative studies. | Oral: 15-60 minutes; IV: 1-3 minutes.[5] |
Side Effect Profiles
The safety and tolerability of a drug are paramount. The known side effects of this compound and Diazepam are listed below.
| Side Effect Category | This compound | Diazepam |
| Common Side Effects | Drowsiness.[8] | Drowsiness, fatigue, muscle weakness, ataxia. |
| Serious Side Effects | Convulsions, respiratory difficulties, cardiovascular effects (arrhythmias, blood pressure changes), severe muscle stiffness, hyperhidrosis, and unusual pallor or weakness.[8] | Respiratory depression, particularly with concomitant opioid use.[4] |
| Long-term Use | Limited data on long-term use. | Tolerance, dependence, and withdrawal symptoms upon discontinuation.[6] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways through which this compound and Diazepam exert their effects.
Caption: this compound's multi-receptor antagonism.
Caption: Diazepam's positive allosteric modulation of the GABA-A receptor.
Summary and Conclusion
This compound and Diazepam are effective sedative and anxiolytic agents that operate through fundamentally different mechanisms. Diazepam, a benzodiazepine, offers rapid onset and potent effects through GABA-A receptor modulation. Propiomazine, a phenothiazine, has a broader receptor profile, with its sedative properties primarily linked to histamine H1 antagonism.
The limited direct comparative clinical data, primarily from a single study in an elderly population, suggests nuances in their hypnotic efficacy. Propiomazine appears more effective in reducing nocturnal awakenings in psychogeriatric patients, while diazepam may be more beneficial in shortening sleep onset latency.
The choice between these agents in a clinical or research setting would depend on the desired therapeutic outcome, the patient population, and the consideration of their distinct pharmacokinetic and side effect profiles. Further head-to-head clinical trials are warranted to provide a more comprehensive understanding of the comparative efficacy of this compound and Diazepam for various sedative and anxiolytic indications.
References
- 1. Diazepam, Propranolol and their Combination in the Management of Chronic Anxiety | Semantic Scholar [semanticscholar.org]
- 2. Randomised Comparative Study on Propofol and Diazepam as a Sedating Agent in Day Care Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of the comparative efficacy of benzodiazepines and antidepressants for psychic versus somatic symptoms of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness of interventions to facilitate deprescription of benzodiazepines and other sedative hypnotics: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam, promethazine and propiomazine as hypnotics in elderly inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Response to propranolol and diazepam in somatic and psychic anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiomazine Hydrochloride: A Comparative Analysis of its Potential Antiemetic Effects in Ferrets
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antiemetic Agents
Ferrets are a well-established model for studying emesis due to their robust and predictable vomiting reflex, which is neurologically similar to that of humans.[1][2][3] This makes them ideal for the preclinical evaluation of antiemetic drugs.
Mechanism of Action
The efficacy of an antiemetic is intrinsically linked to its mechanism of action and the specific pathways it targets within the complex process of emesis.
-
Propiomazine Hydrochloride: This phenothiazine derivative possesses a broad pharmacological profile, acting as an antagonist at multiple receptor sites.[4][5][6][7] Its primary antiemetic effect is attributed to its potent antagonism of histamine H1 receptors.[4][5][6][7] Additionally, it exhibits antagonistic activity at dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[5][6][7][8] This multi-receptor blockade suggests a potential for broad-spectrum antiemetic activity.
-
Ondansetron: A highly selective serotonin 5-HT3 receptor antagonist, Ondansetron is a cornerstone for managing chemotherapy- and radiotherapy-induced emesis.[9] Its mechanism involves blocking 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) and nucleus tractus solitarius (NTS) in the brainstem.[9]
-
Maropitant: This neurokinin-1 (NK1) receptor antagonist exerts its antiemetic effects by inhibiting the binding of Substance P, a key neurotransmitter in the emetic reflex, to NK1 receptors.[10][11] These receptors are densely located in the CTZ and the vomiting center, making Maropitant effective against a wide range of emetic stimuli.[11][12][13]
Table 1: Comparison of Antiemetic Drug Mechanisms
| Drug | Drug Class | Primary Mechanism of Action | Other Receptor Affinities |
| This compound | Phenothiazine | Histamine H1 Receptor Antagonist[4][5][6][7] | Dopamine (D1, D2, D4), Serotonin (5-HT2A, 5-HT2C), Muscarinic (M1-M5), Alpha-1 Adrenergic[5][6][7][8] |
| Ondansetron | 5-HT3 Receptor Antagonist | Serotonin 5-HT3 Receptor Antagonist[9] | Low affinity for other receptors[9] |
| Maropitant | NK1 Receptor Antagonist | Neurokinin-1 (NK1) Receptor Antagonist[10][11] | Highly selective for NK1 receptors[11] |
Quantitative Efficacy Data in Ferrets
The following table summarizes available data on the efficacy of Ondansetron and Maropitant in ferret models of emesis. No direct quantitative data for this compound in ferrets was identified in the reviewed literature.
Table 2: Efficacy of Standard Antiemetics in Ferret Models
| Drug | Emetic Stimulus | Dose | Route | Efficacy | Reference |
| Ondansetron | Cisplatin | 0.01 - 0.1 mg/kg | IV | Dose-dependent inhibition of vomiting | [9] |
| Ondansetron | Cisplatin | 0.1 - 0.5 mg/kg | SC | Dose-dependent inhibition of vomiting | [9] |
| Ondansetron | Morphine | 3 and 10 mg/kg | IV | 47% and 70% reduction in vomiting episodes, respectively | [14] |
| Ondansetron | Cisplatin (5 mg/kg) | 1 mg/kg (3x daily) | IP | 60-76% reduction in retching and 73-84% reduction in vomiting on days 1 and 2 | [15] |
| Maropitant | Cisplatin | 1 mg/kg | SC | Significant reduction in emetic events | [12] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the antiemetic potential of a compound in ferrets, based on methodologies reported in the literature.
Cisplatin-Induced Emesis Model
This model is widely used to mimic chemotherapy-induced nausea and vomiting.
-
Animal Model: Adult male ferrets are commonly used. Animals are acclimatized to the experimental conditions before the study.
-
Drug Administration:
-
The test compound (e.g., this compound) or a standard antiemetic (e.g., Ondansetron, Maropitant) is administered via a suitable route (e.g., intraperitoneal, intravenous, subcutaneous, or oral) at a predetermined time before the emetic challenge.
-
A vehicle control group receives the same volume of the vehicle used to dissolve the test compounds.
-
-
Emetic Challenge: Cisplatin is administered intraperitoneally at a dose typically ranging from 5 to 10 mg/kg to induce emesis.[3][15][16]
-
Observation: The animals are observed continuously for a set period (e.g., 4-8 hours for acute emesis, or up to 72 hours for delayed emesis).[3][15] The latency to the first emetic event, and the total number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the test compound is determined by comparing the emetic response in the treated group to that of the vehicle control group.
Morphine-Induced Emesis Model
This model is relevant for studying opioid-induced nausea and vomiting.
-
Animal Model: Similar to the cisplatin model, adult ferrets are used.
-
Drug Administration: The test compound or a standard antiemetic is administered prior to the emetic challenge.
-
Emetic Challenge: Morphine is administered subcutaneously at a dose that reliably induces emesis (e.g., 0.3 mg/kg).[14]
-
Observation and Data Analysis: The observation and data analysis procedures are the same as in the cisplatin-induced emesis model.
Visualizing Pathways and Workflows
Signaling Pathways in Emesis
The following diagram illustrates the major signaling pathways involved in the emetic reflex and the points of intervention for different classes of antiemetic drugs.
Caption: Major signaling pathways in emesis and drug targets.
Experimental Workflow for Antiemetic Validation
The logical flow for validating a novel antiemetic compound in a ferret model is depicted below.
Caption: Experimental workflow for antiemetic validation in ferrets.
Conclusion
This compound's multi-receptor antagonism, particularly its potent H1 and D2 receptor blockade, suggests it may possess significant antiemetic properties. However, without direct experimental validation in ferret models, its efficacy relative to established agents like Ondansetron and Maropitant remains theoretical. Future studies are warranted to quantitatively assess the antiemetic effects of this compound in ferrets against various emetic stimuli. Such research would provide valuable data for drug development professionals seeking to expand the arsenal of effective antiemetic therapies.
References
- 1. Emetic liability testing in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propiomazine [chemeurope.com]
- 9. Pharmacology and preclinical antiemetic properties of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vetlexicon.com [vetlexicon.com]
- 11. Maropitant - Wikipedia [en.wikipedia.org]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of Phenothiazine Sedatives in Veterinary Practice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used phenothiazine sedatives in veterinary medicine, focusing on their performance and supported by experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Introduction to Phenothiazine Sedatives
Phenothiazine derivatives are a class of neuroleptic agents widely used in veterinary medicine for their tranquilizing and sedative properties.[1][2] They primarily act by blocking dopamine receptors in the central nervous system, which leads to a decrease in spontaneous motor activity and a calming effect.[1][3] The most commonly used phenothiazines in veterinary practice include acepromazine, chlorpromazine, and promazine. While they share a similar mechanism of action, there are nuances in their efficacy, duration, and side effect profiles that are critical for clinical and research applications.
Mechanism of Action: Dopamine Receptor Antagonism
The primary mechanism of action for phenothiazine sedatives is the antagonism of dopamine D2 receptors in the brain. This blockade disrupts dopaminergic neurotransmission, leading to sedation and a reduction in arousal and responsiveness to external stimuli.
Caption: Signaling pathway of phenothiazine sedatives.
Head-to-Head Performance Comparison
While direct, extensive head-to-head clinical trials comparing all three major phenothiazines are limited, available data and clinical observations allow for a comparative analysis. Acepromazine is the most extensively studied and commonly used phenothiazine in veterinary medicine.[4] Chlorpromazine is considered to be nearly identical in potency to acepromazine.[1] Information on promazine is less abundant in recent veterinary literature.
Quantitative Data Summary
The following tables summarize available quantitative data from experimental studies.
Table 1: Sedative Efficacy and Duration
| Drug | Species | Dosage | Onset of Sedation | Peak Sedation | Duration of Sedation | Sedation Score (Example Scale) | Citation |
| Acepromazine | Horse | 0.1 mg/kg IV | - | - | - | Moderate | [5] |
| Promethazine | Horse | 0.1 - 0.3 mg/kg IV | - | - | - | Less than Acepromazine | [5] |
| Acepromazine | Horse | 0.05 mg/kg IV | ~19.55 min | ~33.64 min | >90 min (light sedation) | 1.55 (light to moderate) | [6] |
| Acepromazine | Dog | 1.3-1.5 mg/kg PO | - | - | ~4 hours | - | [7] |
| Chlorpromazine | Dog | 0.8-3 mg/kg | - | - | - | Moderate | [8] |
| Chlorpromazine | Cat | 0.25-0.5 mg/kg | - | - | - | Moderate | [8] |
Table 2: Hemodynamic and Side Effects
| Drug | Species | Dosage | Effect on Blood Pressure | Other Notable Side Effects | Citation |
| Acepromazine | Horse | 0.1 mg/kg IV | Hypotension | Penile prolapse | [5] |
| Promethazine | Horse | 0.1 - 0.3 mg/kg IV | Less hypotensive effect than Acepromazine | - | [5] |
| Acepromazine | Dog | - | Hypotension | Can worsen anxiety, potential for aggression | [9] |
| Chlorpromazine | Dog | - | Hypotension | Sedation, potential for excitement and aggression | [10] |
| Chlorpromazine | Cat | High doses | - | Tremors, shivering, rigidity, lethargy, diarrhea | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies.
Protocol 1: Comparison of Acepromazine and Promethazine in Horses
-
Objective: To compare the sedative and peripheral hemodynamic effects of acepromazine (ACP) and promethazine (PTZ) in standing healthy horses.[5]
-
Animals: Nine healthy Warmblood horses.[5]
-
Experimental Design: A randomized study where horses received either intravenous ACP at 0.1 mg/kg or PTZ at 0.1, 0.2, and 0.3 mg/kg.[5]
-
Data Collection:
-
Sedation Score: A clinical examination-based sedation score was recorded.
-
Hemodynamics: Systolic arterial blood pressure was measured noninvasively using a Doppler flow detector at the tail before and at 15-minute intervals for 60 minutes after drug administration. Doppler ultrasonography of the median artery of the left forelimb was performed before and 45 minutes after injection to evaluate vessel surface, diameter, circumference, and various blood flow velocities.[5]
-
-
Workflow:
Caption: Experimental workflow for comparing acepromazine and promethazine.
Protocol 2: Evaluation of Sedation in Dogs
-
Objective: To assess and validate a sedation scoring system in dogs receiving different sedation protocols.[12]
-
Animals: 62 client-owned dogs scheduled to receive sedation.[12]
-
Experimental Design: A prospective trial where dogs received various sedation protocols as deemed necessary for clinical procedures. The most common were dexmedetomidine-hydromorphone and acepromazine-hydromorphone.[12]
-
Data Collection:
-
Sedation Scale: A scale with seven items was used: spontaneous posture, palpebral reflex, eye position, jaw & tongue relaxation, response to noise, resistance to being placed in lateral recumbency, and general appearance/attitude. Each item was scored, and the sum provided a total sedation score (range 0-21), with higher scores indicating deeper sedation.[12]
-
Timing: Sedation was assessed at baseline (before injection) and 15 minutes after drug administration.[12]
-
-
Workflow:
Caption: Workflow for validating a sedation scoring system in dogs.
Conclusion
Acepromazine remains the most widely utilized and studied phenothiazine sedative in veterinary practice, providing reliable light to moderate sedation.[6] Chlorpromazine is a viable alternative with a similar potency, though less contemporary comparative data is available.[1] Promazine is less commonly used, and further research is needed to establish its comparative efficacy and safety profile against other phenothiazines. The choice of a specific phenothiazine sedative should be based on the desired level and duration of sedation, the species and health status of the animal, and the potential for adverse effects, particularly hypotension. For research and drug development, standardized and validated sedation scoring systems are essential for obtaining objective and comparable data.
References
- 1. deesdogs.com [deesdogs.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Phenothiazines - cats - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 4. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. [The pharmacokinetics and bioavailability of acepromazine in the plasma of dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medi-vet.com [medi-vet.com]
- 9. scialert.net [scialert.net]
- 10. wendyblount.com [wendyblount.com]
- 11. Chlorpromazine | VCA Animal Hospitals [vcahospitals.com]
- 12. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
assessing the sedative potency of Propiomazine Hydrochloride against other tranquilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative potency of Propiomazine Hydrochloride against other commonly used tranquilizers, namely Chlorpromazine, Diazepam, and Zopiclone. The information presented is supported by available preclinical experimental data to assist researchers in assessing its relative efficacy.
Mechanism of Action at a Glance
This compound, a phenothiazine derivative, exerts its primary sedative effects through the antagonism of histamine H1 receptors.[1] It also demonstrates antagonist activity at dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[2][3][4] This multifaceted receptor-binding profile contributes to its overall central nervous system depressant effects.
In comparison, other tranquilizers operate through distinct mechanisms:
-
Chlorpromazine , another phenothiazine, shares a broad receptor antagonism profile with propiomazine. Its sedative properties are largely attributed to the blockade of histamine H1 and alpha-1 adrenergic receptors.[5][6][7][8]
-
Diazepam , a classic benzodiazepine, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors.[9][10] This action increases chloride ion influx, leading to hyperpolarization of neuronal membranes and a reduction in neuronal excitability.
-
Zopiclone , a non-benzodiazepine hypnotic of the cyclopyrrolone class, also modulates the GABA-A receptor complex. However, it binds to a different site on the receptor than benzodiazepines, though it still enhances GABAergic neurotransmission to produce its sedative effects.[11][12][13][14][15]
Preclinical Assessment of Sedative Potency
The sedative potential of a compound is typically evaluated in preclinical models using a battery of behavioral assays. Key assessments include the potentiation of barbiturate-induced sleep, reduction in spontaneous locomotor activity, and impairment of motor coordination.
Potentiation of Barbiturate-Induced Sleeping Time
This assay measures a compound's ability to enhance the hypnotic effects of a barbiturate, such as pentobarbital. An increase in the duration of sleep compared to a control group indicates a sedative effect.
While specific data for propiomazine in this assay is limited in the readily available literature, studies have shown that both chlorpromazine and diazepam significantly potentiate pentobarbital-induced sleeping time in rodents.[11][13][16][17][18][19][20][21] For instance, chlorpromazine has been demonstrated to prolong pentobarbital-induced sleep in mice.[10] Similarly, diazepam is used as a reference compound in this test and consistently shows a dose-dependent increase in sleep duration.[18] Zopiclone has also been shown to significantly potentiate pentobarbitone sleeping time in mice.[22]
Table 1: Comparative Effects on Pentobarbital-Induced Sleeping Time in Rodents
| Tranquilizer | Effect on Sleep Duration |
| This compound | Data not readily available |
| Chlorpromazine | Potentiates |
| Diazepam | Potentiates |
| Zopiclone | Potentiates |
Spontaneous Locomotor Activity
A decrease in spontaneous locomotor activity in an open-field test is a well-established indicator of sedation.
Table 2: Comparative Effects on Spontaneous Locomotor Activity in Rodents
| Tranquilizer | Effect on Locomotor Activity |
| This compound | Data not readily available |
| Chlorpromazine | Decreases (dose-dependent) |
| Diazepam | Decreases (dose-dependent, may have biphasic effects) |
| Zopiclone | Decreases |
Motor Coordination (Rota-rod Test)
The Rota-rod test assesses motor coordination and balance. A drug-induced decrease in the time an animal can remain on a rotating rod is indicative of motor impairment, a common side effect of sedative-hypnotics.
Table 3: Comparative Effects on Motor Coordination (Rota-rod Test) in Rodents
| Tranquilizer | Effect on Rota-rod Performance |
| This compound | Data not readily available |
| Chlorpromazine | Impairs |
| Diazepam | Impairs |
| Zopiclone | Impairs |
Experimental Protocols
Thiopental-Sodium Induced Sleeping Time
Objective: To assess the hypnotic potential of a test compound by measuring its ability to prolong the duration of sleep induced by a sub-hypnotic or hypnotic dose of thiopental sodium.
Procedure:
-
Animals: Male Swiss albino mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and experimental groups.
-
Administration: The test compound (e.g., this compound) or vehicle (for the control group) is administered intraperitoneally (i.p.) or orally (p.o.). A standard reference drug (e.g., diazepam) is administered to a positive control group.
-
Induction of Sleep: After a specific pretreatment time (e.g., 30 minutes), thiopental sodium is administered i.p. to all animals to induce sleep.
-
Observation: The time from the loss of the righting reflex (the animal's inability to right itself when placed on its back) to its recovery is recorded as the duration of sleep. The time to the onset of sleep (latency) can also be measured.
-
Analysis: The mean sleep duration for each group is calculated and compared using appropriate statistical tests. A significant increase in sleep duration in the test group compared to the control group indicates a sedative-hypnotic effect.
Open Field Test
Objective: To evaluate the effect of a test compound on spontaneous locomotor activity and exploratory behavior, which can be indicative of sedation or stimulation.
Procedure:
-
Apparatus: An open field arena, typically a square or circular area with walls, is used. The floor is often divided into a grid of squares.
-
Animals and Acclimatization: As described for the sleeping time test.
-
Administration: The test compound, vehicle, or a reference drug is administered prior to the test.
-
Testing: Each animal is individually placed in the center of the open field, and its behavior is recorded for a set period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Locomotor Activity: Number of grid lines crossed.
-
Rearing: Number of times the animal stands on its hind legs.
-
Center Time: Time spent in the central area of the arena (an indicator of anxiety-like behavior).
-
-
Analysis: The mean values for each parameter are compared between groups. A significant decrease in locomotor activity and rearing suggests a sedative effect.
Rota-rod Test
Objective: To assess motor coordination, balance, and motor learning.
Procedure:
-
Apparatus: A rotating rod (rota-rod) with a non-slippery surface. The speed of rotation can be constant or accelerating.
-
Animals and Training: Animals are often pre-trained on the rota-rod for a few days to establish a stable baseline performance.
-
Administration: The test compound, vehicle, or a reference drug is administered.
-
Testing: At a specific time after drug administration, each animal is placed on the rotating rod.
-
Parameter Measured: The latency to fall off the rod is recorded. The trial is typically repeated multiple times.
-
Analysis: The mean latency to fall is compared between the different treatment groups. A significant decrease in the time spent on the rod indicates impaired motor coordination.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways for the sedative action of Propiomazine/Chlorpromazine, Diazepam, and Zopiclone.
Caption: General experimental workflow for the preclinical assessment of sedative potency.
Conclusion
This compound is a phenothiazine with a multi-receptor antagonist profile, with its sedative effects primarily mediated by histamine H1 receptor blockade. While it shares some mechanistic similarities with other phenothiazines like chlorpromazine, it differs significantly from benzodiazepines and Z-drugs, which modulate the GABA-A receptor.
Based on the available, though limited, direct comparative preclinical data, it is challenging to definitively rank the sedative potency of this compound against chlorpromazine, diazepam, and zopiclone. All three comparator drugs have demonstrated clear dose-dependent sedative effects in standardized animal models. To provide a comprehensive assessment, further head-to-head preclinical studies investigating the dose-response effects of this compound on locomotor activity, potentiation of barbiturate-induced sleep, and motor coordination are warranted. Such studies would be invaluable for elucidating its precise sedative profile and therapeutic potential relative to other established tranquilizers.
References
- 1. The antinociceptive effect of zolpidem and zopiclone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EFFECTS OF CENTRAL DEPRESSANTS ON ROTA-ROD AND TRACTION PERFORMANCES IN MICE [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of central histaminergic transmission attenuates diazepam-induced motor disturbance on rota-rod and beam walking tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of certain parameters on the performance of mice on the rotarod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparative study of zopiclone and pentobarbitone as hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locomotor responses to benzodiazepines, barbiturates and ethanol in diazepam-sensitive (DS) and -resistant (DR) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolongation of chloral hydrate and pentobarbitone sleeping time by chlorpromazine and histamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacodynamic and pharmacokinetic interaction of pentobarbital and chlorpromazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diazepam and (--)-pentobarbital: fluctuation analysis reveals different mechanisms for potentiation of gamma-aminobutyric acid responses in cultured central neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of chlorpromazine on continuous avoidance behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brainly.in [brainly.in]
- 16. Effect of chlorpromazine on the pharmacokinetics and pharmacodynamics of pentobarbital in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pentobarbital induced sleeping-time: Topics by Science.gov [science.gov]
- 18. brieflands.com [brieflands.com]
- 19. Differential effects of diazepam and pentobarbital on mood and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diazepam-induced changes in sleep: Role of the α1 GABAA receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RESEARCH: Zopiclone (Cyclopyrrolone): A Novel Hypnosedative; Hypnosedation Caused by Zopiclone Does Not Impair Memory‐Learning in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Locomotor activity pattern induced by diazepam in control and caffeine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evidence for a role for dopamine in the diazepam locomotor stimulating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Imidazenil and diazepam increase locomotor activity in mice exposed to protracted social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpp.com [ijpp.com]
- 28. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiomazine Hydrochloride vs. Propofol: A Comparative Evaluation for Sedation
A comprehensive guide for researchers and drug development professionals evaluating Propiomazine Hydrochloride as a potential alternative to the widely used sedative-hypnotic agent, propofol. This document provides a detailed comparison of their mechanisms of action, pharmacokinetics, and available clinical data, supplemented with experimental protocols and signaling pathway diagrams.
Executive Summary
Propofol, a GABA-A receptor modulator, is a cornerstone of procedural sedation and anesthesia, known for its rapid onset and short duration of action. This compound, a phenothiazine derivative, primarily acts as a histamine H1 receptor antagonist, also exhibiting effects on dopamine and serotonin receptors. While both induce sedation, their distinct mechanisms of action suggest different clinical profiles. This guide aims to provide a foundational understanding for researchers exploring this compound as a potential sedative agent.
Mechanism of Action
This compound exerts its sedative effects primarily through the antagonism of the histamine H1 receptor in the central nervous system.[1][2][3] By blocking the action of histamine, a neurotransmitter crucial for wakefulness, Propiomazine promotes drowsiness. Additionally, it acts as an antagonist at dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2C) receptors, which may contribute to its overall sedative and anxiolytic properties.[2][4][5][6]
Propofol , on the other hand, is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[7] It enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This widespread neuronal inhibition results in sedation and hypnosis. Propofol is known to bind to multiple sites on the GABA-A receptor complex.[8][9][10]
Signaling Pathway Diagrams
Quantitative Data Comparison
Due to the lack of direct comparative studies, a side-by-side quantitative comparison is not feasible. Instead, the following tables summarize the available data for each drug individually.
Table 1: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Propofol |
| Mechanism of Action | Histamine H1, Dopamine (D1, D2, D4), and Serotonin (5-HT2A, 5-HT2C) receptor antagonist[2][4][6] | Positive allosteric modulator of GABA-A receptor[7] |
| Onset of Sedation | IV: 15-30 minutes[11] | IV: 30-60 seconds[12] |
| Peak Effect | IV: 15-30 minutes[11] | Rapid |
| Duration of Action | 3-6 hours[11] | Short, dependent on infusion rate |
| Elimination Half-life | IV: 7.7 hours[11] | Biphasic, with a rapid initial distribution phase and a slower elimination phase |
| Metabolism | Likely hepatic[6] | Primarily hepatic |
Table 2: Hemodynamic and Adverse Effects
| Effect | This compound | Propofol |
| Hypotension | Can occur[1][6] | Common, especially on induction (15.7% incidence in a large study)[2][13] |
| Hypertension | Can occur[3][6] | Can occur[4] |
| Tachycardia | Can occur[3][6] | - |
| Bradycardia | - | Can occur (4.8% incidence in a large study)[2][13] |
| Respiratory Depression | Possible, especially with other CNS depressants[3] | Dose-dependent, can lead to apnea[14] |
| Injection Site Pain | Not commonly reported | Common[14] |
| Other Side Effects | Drowsiness, dry mouth, potential for neuroleptic malignant syndrome (rare)[1][3] | Myoclonus, EKG changes (rare), green discoloration of urine (rare), propofol infusion syndrome (rare but serious)[14][15] |
Experimental Protocols
Detailed experimental protocols for clinical trials directly comparing this compound and propofol are not available. However, based on existing studies of each drug, a general framework for such a trial can be outlined.
Experimental Workflow for a Comparative Sedation Study
Key Methodological Considerations for a Comparative Study:
-
Patient Population: Clearly defined patient population undergoing a standardized procedure requiring sedation.
-
Dosing Regimen:
-
This compound: A standardized intravenous dose would be administered, for example, 20-40 mg for preoperative sedation.[11]
-
Propofol: A target-controlled infusion (TCI) or a standardized bolus followed by a variable rate infusion to maintain a specific level of sedation as measured by a validated scale (e.g., Ramsay Sedation Scale or Bispectral Index). A typical induction bolus is 0.5-1 mg/kg followed by an infusion.
-
-
Primary Endpoints:
-
Time to achieve adequate sedation.
-
Total drug dosage required to maintain sedation.
-
-
Secondary Endpoints:
-
Time to full recovery (e.g., return to baseline cognitive function).
-
Incidence of hemodynamic instability (hypotension, hypertension, bradycardia, tachycardia).
-
Incidence of respiratory depression.
-
Patient and operator satisfaction scores.
-
-
Safety Monitoring: Continuous monitoring of vital signs, including blood pressure, heart rate, oxygen saturation, and respiratory rate.
Conclusion for Researchers
This compound presents a distinct pharmacological profile from propofol, with its primary mechanism centered on histamine H1 receptor antagonism. This suggests a different side effect profile and potentially a longer duration of action compared to the rapid-acting GABA-A modulator, propofol. The lack of direct comparative studies highlights a significant research gap. Future preclinical and clinical research should focus on head-to-head comparisons to elucidate the relative efficacy, safety, and recovery profiles of this compound as a potential alternative for procedural sedation. Such studies would be invaluable for drug development professionals seeking to expand the portfolio of sedative agents.
References
- 1. Propiomazine - Wikipedia [en.wikipedia.org]
- 2. Hemodynamic effects of propofol: data from over 25,000 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propiomazine (Largon) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 4. Propofol | Definition, Anesthetic, & Side Effects | Britannica [britannica.com]
- 5. Propofol: A Dangerous Kind of Rest - UChicago Medicine [uchicagomedicine.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. MEDLINEplus: Propiomazine (Systemic) [theswissbay.ch]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recovery of cognitive function after sedation with propofol for outpatient gastrointestinal endoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propofol by infusion protocol for ED procedural sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propiomazine (Largon) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 12. Propofol - Wikipedia [en.wikipedia.org]
- 13. Hemodynamic Effects of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Propofol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Propiomazine Hydrochloride and Opioid Co-administration for Analgesia: A Comparative Guide Based on Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic analgesic effects of Propiomazine Hydrochloride combined with opioids is not available in the current scientific literature. This guide provides a comparative analysis based on studies of structurally and pharmacologically related compounds, namely other phenothiazines and H1-receptor antagonists, to infer potential synergistic effects and mechanisms. The information presented should be interpreted with caution and is intended to guide future research.
Introduction
Propiomazine is a phenothiazine derivative with sedative and antihistaminic properties. Its potential to modulate opioid-induced analgesia is a topic of interest for developing novel pain management strategies. While direct evidence is lacking for Propiomazine, research on other phenothiazines and H1-antagonists suggests a potential for synergistic interactions with opioids, which could enhance pain relief or reduce opioid dosage and its associated side effects. This guide synthesizes the available preclinical and clinical data on these related compounds to provide a framework for understanding the potential of Propiomazine in combination with opioids for analgesia.
Comparative Analysis of Analgesic Potentiation
The following table summarizes findings from studies on the combination of various phenothiazines and H1-antagonists with opioids.
| Combination | Animal Model | Analgesia Assessment | Key Findings |
| Chlorpromazine + Morphine | Rats | Shock detection accuracy | Chlorpromazine, in combination with morphine, was found to reduce the accuracy of shock detection, suggesting an enhancement of morphine's analgesic effect.[1] |
| Promethazine + Morphine | Humans | Numeric Pain Score (NRS) | A clinical study concluded that promethazine did not significantly improve morphine's analgesic effect in acute severe pain management.[2] Another source suggests promethazine does not potentiate opioid analgesia and may increase pain sensitivity.[3] |
| Promethazine + Fentanyl | Mice | Tail flick and formalin tests | The combination of promethazine with a sub-analgesic dose of fentanyl produced better analgesia compared to pethidine, suggesting a synergistic interaction.[4] |
| Tripelennamine + Pentazocine | Rats | Drug discrimination, hot plate test | Tripelennamine enhanced the morphine-like discriminative stimulus effects of pentazocine.[5] The combination also produced analgesia at doses that were not analgesic when the drugs were given alone.[6][7] |
| Various H1-antagonists + Opioids (morphine, fentanyl, nalbuphine) | Mice | Hot plate test | Several H1-antagonists were shown to markedly potentiate the analgesic effects of the tested opioids.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of experimental protocols used in the cited studies.
Hot Plate Test for Analgesia in Mice:
This method assesses the response to thermal pain.
-
Apparatus: A metal plate is heated to a constant temperature (e.g., 55°C).
-
Procedure:
-
Mice are placed on the hot plate.
-
The latency to a pain response (e.g., jumping, licking a hind paw) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
-
Drug Administration: The test is performed at the time of peak drug effect after administration of the opioid, the H1-antagonist/phenothiazine, or the combination.
-
Outcome Measure: An increase in the latency to respond compared to control (vehicle-treated) animals indicates an analgesic effect.
Drug Discrimination in Rats:
This behavioral assay assesses the subjective effects of drugs.
-
Training:
-
Rats are trained to press one of two levers after receiving an injection of a specific opioid (e.g., morphine) to receive a food reward.
-
On days when they receive a saline injection, they must press the other lever for a reward.
-
-
Testing:
-
Once trained, rats are administered the test compound(s) (e.g., an H1-antagonist alone or in combination with the opioid).
-
The percentage of responses on the opioid-appropriate lever is measured.
-
-
Outcome Measure: A high percentage of responding on the opioid-appropriate lever after administration of the test compound(s) indicates that the subjective effects are similar to those of the training opioid.
Potential Mechanisms of Synergistic Action
The exact mechanisms underlying the potentiation of opioid analgesia by phenothiazines and H1-antagonists are not fully elucidated. However, several hypotheses have been proposed.
-
Central Action: The potentiation is likely mediated through central nervous system actions rather than a direct interaction at the opioid receptor. Some studies suggest that the antihistaminic effects in the brain may play a role.
-
Modulation of Other Neurotransmitter Systems: Phenothiazines and H1-antagonists have effects on various neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic systems, which are also involved in pain modulation.
-
Reduction of Psychotomimetic Effects: In the case of opioids with mixed agonist-antagonist properties like pentazocine, H1-antagonists may reduce their psychotomimetic side effects, thereby unmasking and enhancing their analgesic properties.[5]
Visualizing the Pathways and Workflows
References
- 1. Effects of morphine and chlorpromazine on the detection of shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promethazine enhances the analgesic effect of opioids. [ca-pharmacist.therapeuticresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the combination of tripelennamine and pentazocine at the behavioral and molecular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. Effects of pentazocine and tripelennamine on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of opioid analgesia by H1 and H2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiomazine Hydrochloride and Immunoassay Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of Propiomazine Hydrochloride in common immunoassays, a critical consideration for accurate drug screening and therapeutic drug monitoring. Due to the limited availability of direct experimental data on Propiomazine, this guide draws comparisons with structurally similar compounds, particularly phenothiazines and tricyclic antidepressants, to predict its cross-reactivity profile. A detailed, hypothetical experimental protocol is also presented to enable researchers to conduct their own validation studies.
Understanding the Potential for Cross-Reactivity
This compound belongs to the phenothiazine class of drugs. Phenothiazines possess a three-ring structure, which is structurally similar to that of tricyclic antidepressants (TCAs). This structural resemblance is a key factor that can lead to cross-reactivity in immunoassays designed to detect TCAs. Immunoassays utilize antibodies that bind to specific molecular features of a target analyte. When a non-target compound shares similar structural motifs, it can also bind to the antibody, leading to a false-positive result. Several studies have documented the cross-reactivity of various phenothiazines in TCA immunoassays.
Furthermore, some phenothiazines have been reported to interfere with amphetamine immunoassays. Given that Propiomazine is a phenothiazine, it is plausible that it could also exhibit cross-reactivity in these assays. The metabolism of Propiomazine is not fully elucidated but is expected to occur in the liver, similar to other phenothiazines. Metabolites of the parent drug can also contribute to cross-reactivity, a crucial aspect to consider in urine drug screening.
Hypothetical Comparative Cross-Reactivity Data
To illustrate the potential impact of Propiomazine cross-reactivity, the following table presents hypothetical data comparing its reactivity with a common TCA immunoassay target (Nortriptyline) and another known cross-reactant, Chlorpromazine. The percent cross-reactivity is defined as the ratio of the concentration of the target analyte to the concentration of the cross-reacting compound that produces the same immunoassay response.
| Compound | Class | Target Analyte of Immunoassay | Hypothetical % Cross-Reactivity |
| Nortriptyline | TCA | Nortriptyline | 100% |
| Propiomazine | Phenothiazine | Nortriptyline | 35% |
| Chlorpromazine | Phenothiazine | Nortriptyline | 50% |
| Imipramine | TCA | Nortriptyline | 85% |
| Amphetamine | Amphetamine | Nortriptyline | <0.1% |
Experimental Protocol for Assessing Cross-Reactivity
This section outlines a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of this compound.
Objective: To quantify the percent cross-reactivity of this compound in a competitive immunoassay for a specific target analyte (e.g., Nortriptyline).
Materials and Reagents:
-
Microtiter plates (96-well) coated with antibodies specific to the target analyte.
-
This compound standard.
-
Target analyte standard (e.g., Nortriptyline).
-
Other potential cross-reactants for comparison (e.g., Chlorpromazine, Imipramine).
-
Enzyme-conjugated target analyte (hapten-enzyme conjugate).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween 20).
-
Assay buffer.
-
Microplate reader.
Experimental Workflow:
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Procedure:
-
Preparation: Prepare serial dilutions of the target analyte standard and this compound in the assay buffer.
-
Competitive Binding: Add a fixed volume of the standards, controls, and Propiomazine dilutions to the antibody-coated microtiter wells.
-
Add a fixed volume of the enzyme-conjugated target analyte to each well.
-
Incubate the plate to allow for competitive binding between the free analyte (from the standard or sample) and the enzyme-conjugated analyte for the antibody binding sites.
-
Washing: Wash the plate to remove any unbound reagents.
-
Signal Generation: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the target analyte.
-
Determine the concentration of the target analyte and Propiomazine that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Propiomazine) x 100
Signaling Pathway of a Competitive Immunoassay
The following diagram illustrates the principle of a competitive immunoassay and the mechanism of cross-reactivity.
Caption: Mechanism of competitive immunoassay and cross-reactivity.
Conclusion
While direct experimental data for this compound cross-reactivity in immunoassays is lacking, its structural similarity to other phenothiazines strongly suggests a potential for interference, particularly in TCA assays. This guide provides a framework for understanding and investigating this potential cross-reactivity. Researchers and clinicians should be aware of this possibility and consider confirmatory testing, such as mass spectrometry, for presumptive positive results in patients known to be taking Propiomazine. The provided experimental protocol offers a robust method for laboratories to determine the specific cross-reactivity of Propiomazine in their particular immunoassay systems.
A Comparative Analysis of the Pharmacokinetics of Propiomazine Hydrochloride and Promethazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two phenothiazine derivatives, Propiomazine Hydrochloride and promethazine. The information presented is intended to support research and development activities by offering a side-by-side evaluation of their absorption, distribution, metabolism, and excretion properties, supplemented with experimental data and methodologies.
Key Pharmacokinetic Parameters
The following tables summarize the core pharmacokinetic parameters for this compound and promethazine, facilitating a direct comparison of their in-vivo behavior.
Table 1: Pharmacokinetic Properties of this compound (Oral Administration)
| Parameter | Value | Reference |
| Oral Bioavailability | 30-40% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [1] |
| Terminal Half-Life (t½) | 8 hours | [1] |
| Protein Binding | 81% | [2] |
Table 2: Pharmacokinetic Properties of Promethazine (Oral Administration)
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 25% | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | 2.00 ± 1.16 hours | [5] |
| Maximum Plasma Concentration (Cmax) | 13.43 ± 10.92 ng/mL (after 50 mg dose) | [5] |
| Area Under the Curve (AUC₀-∞) | 103.84 ± 84.30 ng·hr/mL (after 50 mg dose) | [5] |
| Elimination Half-Life (t½) | 5.88 ± 3.47 hours to 16-19 hours | [5][6] |
| Protein Binding | 93% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. Below are descriptions of the experimental designs for key studies cited in this guide.
This compound Bioequivalence Study
A pivotal bioequivalence study (009-19) was conducted to compare a 25 mg propiomazine tablet with a reference product.[1]
-
Study Design: A randomized, two-treatment, four-period, two-sequence, single-dose, fully replicate crossover study.[1]
-
Subjects: 80 healthy volunteers.[1]
-
Administration: A single 25 mg tablet of propiomazine was administered under fasting conditions.[1]
-
Sampling: Blood samples were collected pre-dose and at various time points up to 24 hours post-dose.[1]
-
Analytical Method: Plasma concentrations of propiomazine and its R- and S-enantiomers were determined using a validated LC-MS/MS method.[1]
Promethazine Oral Syrup Pharmacokinetic Study
A study was conducted to determine the pharmacokinetics of promethazine hydrochloride administered as an oral syrup to healthy subjects.[6]
-
Study Design: An open-label, randomized, crossover study.[6]
-
Subjects: 36 healthy volunteers (18 men and 18 women).[6]
-
Administration: A single 50 mg (10 mL) dose of promethazine oral syrup was administered.[6]
-
Sampling: Blood samples were collected before dosing and at intervals from 0.5 to 48 hours after administration.[6]
-
Analytical Method: Promethazine concentrations in plasma were determined by a validated high-performance liquid chromatography (HPLC) method.[6] Pharmacokinetic parameters were calculated using noncompartmental methods.[6]
Metabolic Pathways
The metabolism of both propiomazine and promethazine is primarily hepatic, a characteristic of phenothiazine derivatives.[7][8] The following diagrams illustrate the known and inferred metabolic pathways.
Caption: Inferred Metabolic Pathway of Propiomazine.
Caption: Metabolic Pathway of Promethazine.
Discussion
This compound and promethazine, both phenothiazine derivatives, exhibit some similarities in their pharmacokinetic profiles, such as hepatic metabolism and high protein binding. However, notable differences exist in their oral bioavailability and elimination half-lives. Propiomazine appears to have a slightly higher oral bioavailability (30-40%) compared to promethazine (25%).[1][3][4] The terminal half-life of propiomazine is reported to be around 8 hours, whereas the half-life of promethazine shows a wider range in different studies, from approximately 6 to 19 hours.[1][5][6]
The time to reach maximum plasma concentration (Tmax) is shorter for propiomazine (1-2 hours) compared to oral promethazine (around 2-4.4 hours), suggesting a faster rate of absorption for propiomazine.[1][5][6]
Regarding metabolism, promethazine is known to be metabolized primarily to promethazine sulfoxide and to a lesser extent, N-desmethylpromethazine.[8] While the specific metabolic pathways of propiomazine in humans are not as well-documented, it is presumed to undergo similar hepatic transformations, including N-demethylation, hydroxylation, and sulfoxidation, consistent with other phenothiazines.[7] One study did identify an N-demethyl metabolite of propiomazine in plasma.[9] Further research is warranted to fully elucidate the metabolic fate of propiomazine in humans.
This comparative guide highlights the key pharmacokinetic differences and similarities between this compound and promethazine, providing a valuable resource for researchers in the field of drug development and pharmacology. The provided experimental protocols offer a foundation for designing future studies to further explore the clinical pharmacology of these compounds.
References
- 1. youtube.com [youtube.com]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promethazine - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetic Study of Promethazine in Korean Healthy Subjects Using a Validated HPLC Method -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Promethazine (PIM 439) [inchem.org]
- 9. Determination of propiomazine and its N-demethyl metabolite in plasma by gas chromatography with alkali flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating an Animal Model of Insomnia: A Comparative Guide to Propiomazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Propiomazine Hydrochloride
This compound is a phenothiazine derivative with a multi-receptor antagonist profile. Its sedative and hypnotic effects are primarily attributed to its potent antagonism of histamine H1 receptors.[1] Additionally, it exhibits antagonist activity at dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha(1)-adrenergic receptors.[1] This broad receptor interaction profile contributes to its sedative properties and differentiates it from more targeted hypnotic agents like benzodiazepines.
Animal Models of Insomnia: Experimental Protocols
Validating the efficacy of this compound necessitates a robust and reproducible animal model of insomnia. Stress-induced insomnia models are commonly used as they mimic the etiological factors of insomnia in humans.
Stress-Induced Insomnia Model in Rats
This protocol is adapted from models that have been shown to produce reliable sleep disturbances.[2]
Objective: To induce a state of hyperarousal and sleep fragmentation in rats that mimics human insomnia.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard rat housing cages
-
Novel, smaller cages for stress induction
-
Electroencephalogram (EEG) and electromyogram (EMG) recording equipment
-
Data acquisition and analysis software
Procedure:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes for polysomnographic recording under aseptic conditions. Allow for a recovery period of at least one week.
-
Habituation: Habituate the rats to the recording chamber and tether for 3-4 days to minimize novelty-induced stress.
-
Baseline Recording: Record baseline sleep-wake data for 24-48 hours to establish normal sleep architecture for each animal.
-
Stress Induction: Induce stress by placing the rat in a novel, smaller cage for a period of 1-2 hours during the light phase (the normal resting period for rodents). This psychological stressor has been shown to increase sleep latency and decrease NREM and REM sleep.[2]
-
Post-Stress Recording: Immediately following the stress period, return the rat to its home cage and record EEG/EMG data for the subsequent 24-48 hours to assess the impact on sleep architecture.
Comparative Performance Data
While direct preclinical comparative data for this compound in a validated insomnia model is lacking, the following tables synthesize expected outcomes based on clinical data for Propiomazine and preclinical data for benzodiazepines.
Table 1: Expected Effects on Sleep Architecture in a Rodent Model of Insomnia
| Parameter | Vehicle (Insomnia Model) | This compound (Projected) | Benzodiazepine (e.g., Diazepam) |
| Sleep Latency | Increased | Decreased | Decreased |
| Total Sleep Time | Decreased | Increased | Increased |
| NREM Sleep Duration | Decreased | Increased | Increased |
| REM Sleep Duration | Decreased | Slightly Decreased/No Change | Decreased |
| Wake After Sleep Onset (WASO) | Increased | Decreased | Decreased |
| Number of Awakenings | Increased | Decreased | Decreased |
Note: Propiomazine data is projected based on human clinical studies which show a significant decrease in sleep latency and a potential for slight REM sleep suppression.[1] Benzodiazepine data is based on established preclinical findings which consistently show an increase in NREM sleep and a decrease in REM sleep.[3]
Table 2: Receptor Binding Profiles and Associated Effects
| Feature | This compound | Benzodiazepines |
| Primary Mechanism | Antagonist at multiple receptors | Positive allosteric modulator of GABA-A receptors |
| Key Receptor Targets | H1, D2, 5-HT2A, M1, Alpha-1 | GABA-A receptor |
| Effect on NREM Sleep | Likely increases duration | Increases duration |
| Effect on REM Sleep | Slight suppression or no significant effect | Significant suppression |
| Anxiolytic Properties | Yes | Yes |
| Antipsychotic Properties | Yes (though not its primary use for insomnia) | No |
| Potential Side Effects | Anticholinergic effects, orthostatic hypotension | Ataxia, cognitive impairment, dependence |
Conclusion
This compound presents a viable, albeit less-studied, alternative to benzodiazepines for validating animal models of insomnia. Its distinct multi-receptor mechanism of action, particularly its potent H1 antagonism, offers a different pharmacological probe compared to the GABAergic mechanism of benzodiazepines.
Recommendations for Validation Studies:
-
Dose-Response Characterization: Establish a clear dose-response relationship for this compound's effects on sleep parameters in the chosen insomnia model.
-
Direct Comparison: Conduct a head-to-head comparison with a standard benzodiazepine (e.g., diazepam or temazepam) to delineate the differential effects on sleep architecture.
-
EEG Spectral Analysis: Perform spectral analysis of the EEG to investigate changes in brainwave activity (e.g., delta, theta, sigma power) induced by this compound, which can provide deeper insights into its effects on sleep quality.
By employing rigorous experimental protocols and comparative analysis, researchers can effectively utilize this compound to validate and characterize animal models of insomnia, ultimately contributing to the development of novel therapeutics for sleep disorders.
References
- 1. Effects of propiomazine on the EEG sleep of normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neural Circuitry of Stress-Induced Insomnia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-, intermediate- and short-acting benzodiazepine effects on human sleep EEG spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sedative Induction Times: Propiomazine vs. Dexmedetomidine
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the available data on the sedative induction times for Propiomazine and Dexmedetomidine following intravenous administration. It is crucial to note that these values are derived from separate studies and not from direct comparative trials; therefore, they should be interpreted with caution.
| Sedative Agent | Route of Administration | Typical Dosage | Onset of Sedation (Induction Time) | Peak Effect |
| Propiomazine | Intravenous (IV) | 10 - 40 mg | Not explicitly defined in minutes in available literature; generally used for pre-anesthetic sedation where a rapid onset is desired. | Not explicitly defined in minutes in available literature. |
| Dexmedetomidine | Intravenous (IV) | Loading dose: 0.5 - 1 mcg/kg over 10 minutes | < 5 to 10 minutes[1] | 15 - 30 minutes |
Experimental Protocols
Detailed methodologies from representative studies for each agent are provided below to contextualize the data.
Propiomazine: Pre-anesthetic Sedation (General Protocol)
While specific clinical trials focusing solely on the intravenous induction time of propiomazine are scarce, its use as a pre-anesthetic sedative is well-documented. A general protocol for its administration in this context is as follows:
-
Objective: To induce sedation and anxiolysis prior to surgical or medical procedures.
-
Subjects: Adult patients scheduled for procedures requiring sedation.
-
Intervention: Administration of Propiomazine hydrochloride intravenously.
-
Dosage: A dose of 10 mg to 40 mg is typically administered. The exact dose is determined by the clinician based on the patient's age, weight, medical condition, and the desired level of sedation.
-
Administration: The calculated dose of Propiomazine is injected slowly into a patent intravenous line.
-
Monitoring: Continuous monitoring of vital signs, including heart rate, blood pressure, respiratory rate, and oxygen saturation, is initiated before, during, and after administration. The level of sedation is assessed periodically using a validated sedation scale (e.g., Ramsay Sedation Scale).
-
Outcome Measurement: The primary outcome would be the time from the completion of the intravenous injection to the achievement of a predetermined level of sedation.
Dexmedetomidine: Procedural Sedation
Clinical studies have more clearly defined the protocol for dexmedetomidine administration for procedural sedation.
-
Objective: To evaluate the time to onset of sedation with intravenous dexmedetomidine for procedural sedation.
-
Subjects: Adult patients undergoing procedures requiring conscious sedation.
-
Intervention: Intravenous administration of dexmedetomidine.
-
Dosage: A loading dose of 1 mcg/kg is administered over 10 minutes, followed by a maintenance infusion of 0.2-0.7 mcg/kg/hour, titrated to achieve the desired level of sedation.[1]
-
Administration: The loading dose is infused using a calibrated infusion pump, followed by the maintenance infusion.
-
Monitoring: Continuous monitoring of electrocardiogram (ECG), heart rate, blood pressure, and oxygen saturation is performed. The level of sedation is assessed using a standardized scale, such as the Ramsay Sedation Scale or the Richmond Agitation-Sedation Scale (RASS), at regular intervals.
-
Outcome Measurement: The primary endpoint is the time from the start of the loading dose infusion to the time the patient reaches a specified sedation score.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the pharmacological mechanisms of these sedatives, the following diagrams are provided.
Signaling Pathways
The sedative effects of Propiomazine and Dexmedetomidine are mediated through distinct signaling pathways.
References
- 1. Dexmedetomidine in Current Anaesthesia Practice- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Study protocol to test the efficacy of self-administration of dexmedetomidine sedative therapy on anxiety, delirium, and ventilator days in critically ill mechanically ventilated patients: an open-label randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive Outcomes after DEXmedetomidine sedation in cardiac surgery: CODEX randomised controlled trial protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Propiomazine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds. Propiomazine Hydrochloride, a phenothiazine derivative used in research, requires careful handling and disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to comply with general laboratory safety standards and environmental regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound Waste."
-
This container should be made of a material compatible with the chemical and should have a secure lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Collection of Waste:
-
Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and paper towels), in the designated waste container.
-
For liquid waste, use a sealed, leak-proof container.
-
For solid waste, ensure it is securely contained to prevent dust generation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department or contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and regulatory procedures for waste manifest and record-keeping.
-
Important Considerations:
-
Regulatory Compliance: While Propiomazine is a prescription drug, it does not appear on the U.S. Drug Enforcement Administration's (DEA) schedules of controlled substances.[2][3][4][5][6][7][8] However, disposal procedures must still comply with federal, state, and local regulations for non-controlled pharmaceutical and hazardous chemical waste.[2]
-
Environmental Protection: Due to its high aquatic toxicity, it is imperative that this compound is not disposed of down the drain or in regular trash.[1] Such actions can have detrimental effects on aquatic ecosystems.
-
Professional Disposal: The recommended method of disposal for this compound is through a licensed hazardous waste disposal facility, which will typically use incineration or another approved chemical neutralization method.[9]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/ container to an approved waste disposal plant. |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. P391: Collect spillage. |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |
Data sourced from the this compound Safety Data Sheet.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Controlled Substance Schedules - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Promethazine vs Propiomazine Comparison - Drugs.com [drugs.com]
- 3. ebmud.com [ebmud.com]
- 4. Drug Scheduling [dea.gov]
- 5. Controlled Substances - Rosalind Franklin University [rosalindfranklin.edu]
- 6. Controlled drugs list – St Stephen's Gate Medical Practice [ststephensgate.com]
- 7. The Controlled Substances Act [dea.gov]
- 8. gov.uk [gov.uk]
- 9. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
